Product packaging for Rhazimine(Cat. No.:CAS No. 93772-08-8)

Rhazimine

Cat. No.: B1680585
CAS No.: 93772-08-8
M. Wt: 350.4 g/mol
InChI Key: NOEROADCEPGVQJ-NWIDGOBQSA-N
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Description

Rhazimine has been reported in Melodinus acutiflorus, Amsonia elliptica, and Rhazya stricta with data available.
structure given in first source;  isolated from the shrub Rhazya stricta;  affects platelet-activating factor-induced platelet aggregation;  arachidonic acid antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O3 B1680585 Rhazimine CAS No. 93772-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93772-08-8

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (10R,11S,12E,18S)-12-ethylidene-17-oxo-8,14-diazapentacyclo[9.5.3.01,10.02,7.014,18]nonadeca-2,4,6,8-tetraene-10-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-12-21(20,19(25)26-2)15(13)10-17(23)18(20)24/h3-7,12,15,17H,8-11H2,1-2H3/b13-3-/t15-,17-,20?,21-/m0/s1

InChI Key

NOEROADCEPGVQJ-NWIDGOBQSA-N

Isomeric SMILES

C/C=C\1/CN2CCC34C5=CC=CC=C5N=C[C@]3([C@H]1C[C@H]2C4=O)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=CC3(C1CC2C4=O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rhazimine; 

Origin of Product

United States

Foundational & Exploratory

The Origin and Biological Activities of Rhazimine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazimine, a complex terpenoid indole alkaloid, has been isolated from the medicinal plant Rhazya stricta. This document provides a comprehensive technical guide on the origin, biosynthesis, and methods of isolation and synthesis of this compound. Furthermore, it delves into its significant biological activities, including its roles as an antitumor agent and a dual inhibitor of arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a naturally occurring alkaloid belonging to the terpenoid indole alkaloid (TIA) class, a large family of plant secondary metabolites with diverse and potent pharmacological activities. The primary natural source of this compound is the evergreen shrub Rhazya stricta (family Apocynaceae), a plant with a long history of use in traditional medicine across the Middle East and South Asia.[1][2] The intricate molecular architecture and significant biological properties of this compound have made it a subject of interest for phytochemical, pharmacological, and synthetic chemistry research.

Origin and Biosynthesis

Natural Source

This compound is biosynthesized and accumulates in the leaves and other parts of the plant Rhazya stricta.[3] This plant is a rich source of a wide array of TIAs, with over 100 different alkaloids having been isolated from it.

Biosynthetic Pathway

The biosynthesis of this compound, like other terpenoid indole alkaloids, follows a complex pathway originating from primary metabolism. The core structure is derived from two key precursors: the indole moiety from the shikimate pathway via the amino acid tryptophan, and a terpenoid component from the methylerythritol phosphate (MEP) pathway in the form of secologanin.

The initial and pivotal step in TIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR). This reaction forms strictosidine, the universal precursor for all TIAs.[1] While the precise enzymatic steps leading from strictosidine to this compound have not been fully elucidated, the general pathway is outlined below. Subsequent reactions involving cyclizations, oxidations, reductions, and rearrangements, catalyzed by a suite of specific enzymes, modify the strictosidine backbone to generate the vast diversity of TIAs, including this compound.

TIA_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine_Synthase Strictosidine Synthase (STR) Tryptamine->Strictosidine_Synthase MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Intermediate_Alkaloids Intermediate Alkaloids Strictosidine->Intermediate_Alkaloids Multiple Enzymatic Steps This compound This compound Intermediate_Alkaloids->this compound Specific Biosynthetic Enzymes AA_PAF_Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Platelet_Aggregation Platelet Aggregation PAF_Receptor->Platelet_Aggregation This compound This compound This compound->COX_LOX Inhibits This compound->PAF_Receptor Inhibits

References

An In-depth Technical Guide to the Chemical Structure and Properties of Rhazimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazimine, a quinoline alkaloid isolated from the medicinal plant Rhazya stricta, has emerged as a compound of significant interest due to its unique biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. While the complete spectroscopic and detailed mechanistic data remains to be fully publicly elucidated, this guide synthesizes the available information to facilitate further investigation into the therapeutic potential of this promising natural product.

Chemical Structure and Physicochemical Properties

This compound is classified as a quinoline alkaloid. Its chemical structure, as determined from spectroscopic analysis, reveals a complex polycyclic framework.

Molecular Formula: C₂₁H₂₂N₂O₃[1]

Molecular Weight: 366.42 g/mol

Chemical Structure:

Workflow for investigating this compound's effect on the arachidonic acid pathway.

Platelet Aggregation Inhibition Pathway

The following diagram illustrates the potential mechanism of this compound's inhibitory action on PAF-induced platelet aggregation.

Platelet_Aggregation_Inhibition cluster_pathway PAF-Induced Platelet Aggregation Pathway PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade PAF_Receptor->Signaling_Cascade Activates Platelet_Activation Platelet Activation Signaling_Cascade->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation This compound This compound This compound->PAF_Receptor Antagonizes? This compound->Signaling_Cascade Inhibits?

Potential mechanism of this compound's inhibition of platelet aggregation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated dual inhibitory activity against arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation. While its chemical structure has been proposed, a comprehensive public repository of its quantitative spectroscopic data and a detailed elucidation of its mechanisms of action are still needed. Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction data to unequivocally confirm the structure and stereochemistry of this compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the arachidonic acid and PAF signaling pathways, including enzyme inhibition kinetics and receptor binding assays, to determine IC₅₀ and Kᵢ values.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential of this compound in animal models of inflammation and thrombosis, as well as conducting comprehensive toxicology studies.

  • Synthesis and Analogue Development: Developing a total synthesis of this compound to ensure a sustainable supply for research and exploring the synthesis of analogues to optimize its biological activity and pharmacokinetic properties.

This in-depth guide serves as a call to the scientific community to further explore the therapeutic potential of this compound. The elucidation of its detailed chemical and pharmacological properties will be crucial for its potential development as a novel therapeutic agent.

References

Biological Activity of Rhazimine and Related Alkaloids from Rhazya stricta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the biological activity of the isolated alkaloid Rhazimine is limited. The majority of available research has been conducted on crude extracts of Rhazya stricta (of which this compound is a component), its total alkaloid fractions, or other related indole alkaloids. This guide synthesizes the available quantitative data and mechanistic insights from these sources to provide a comprehensive overview for research and development purposes.

Executive Summary

Rhazya stricta Decne, a medicinal plant from the Apocynaceae family, is a rich source of over 100 indole alkaloids, including this compound. Extracts from this plant have demonstrated a wide spectrum of pharmacological activities, positioning its constituent compounds as promising candidates for drug discovery. This document provides a detailed technical overview of the key biological activities associated with R. stricta extracts and their alkaloids, with a focus on anticancer, antimicrobial, and antioxidant properties. It includes quantitative data from various assays, detailed experimental protocols for key methodologies, and visualizations of relevant signaling pathways and workflows to support further research.

Anticancer Activity

Crude alkaloid extracts of Rhazya stricta (CAERS) and specific isolated alkaloids have shown significant cytotoxic and pro-apoptotic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) of R. stricta extracts and isolated alkaloids against several human cancer cell lines.

Table 1: IC₅₀ Values of Crude Alkaloid Extracts of R. stricta

Extract/FractionCell LineCancer TypeIncubation Time (h)IC₅₀ (µg/mL)Reference(s)
Crude Alkaloid Extract (CAERS)A549Non-Small Cell Lung Cancer24~28[1]
48~15[1]
72~8[1]
Crude Alkaloid ExtractPANC-1Pancreatic Cancer4878.77[2]
Crude Alkaloid ExtractAsPC-1Pancreatic Cancer4841.4[2]
Ethanol ExtractHepG2Hepatocellular CarcinomaNot Specified25[2]
Ethanol ExtractCaco-2Colorectal AdenocarcinomaNot Specified35[2]

Table 2: IC₅₀ Values of Other Indole Alkaloids Isolated from R. stricta

CompoundCell LineIC₅₀ (µM)Reference(s)
Razyamide MCF-75.1 ± 0.10[3]
HepG25.1 ± 0.28[3]
HeLa3.1 ± 0.17[3]
Epi-rhazyaminine HeLa23.4 ± 2.07[3]
20-epi-sitsirikine HeLa12.4 ± 1.51[3]
Antirhine HeLa23.2 ± 1.68[3]
Apoptosis Signaling Pathway

Studies on crude alkaloid extracts and the related alkaloid Rhazyaminine indicate the induction of apoptosis via the mitochondria-mediated intrinsic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and a subsequent increase in the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3, culminating in programmed cell death.[1][4][5][6]

apoptosis_pathway This compound Rhazya stricta Alkaloids (e.g., this compound) Bcl2 Bcl-2 This compound->Bcl2 Inactivation Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred mitochondrial apoptosis pathway for R. stricta alkaloids.

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the this compound extract or control substance and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound extract (various concentrations) B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

This method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membrane integrity (late apoptosis/necrosis).

  • Procedure:

    • Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound extract for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze immediately by flow cytometry, acquiring at least 10,000 events.

    • Quantify cell populations: Healthy (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Antimicrobial Activity

Various solvent extracts of R. stricta have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive organisms like Staphylococcus aureus.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different R. stricta leaf extracts against Staphylococcus aureus.

Table 3: MIC and MBC of R. stricta Extracts against S. aureus

Solvent ExtractMIC Range (ppm or µg/mL)MBC Range (ppm or µg/mL)Reference(s)
Ethanolic3.1 - 12.56.2 - 25[7][8]
Aqueous3.1 - 256.2 - 50[7]
Methanolic12.5 - 2525 - 50[7]
Hydroalcoholic12.5 - 2525 - 50[7]
Ethyl Acetate25 - 5050 - 100[7]

Note: ppm is equivalent to µg/mL.

Experimental Protocol: Broth Microdilution Assay

This method determines the MIC of an antimicrobial agent in a liquid medium.

  • Procedure:

    • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the extract in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC, which is the lowest concentration of the extract that completely inhibits visible bacterial growth.

    • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

broth_microdilution_workflow A Prepare serial dilutions of This compound extract in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Read plate for turbidity (Determine MIC) D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates F->G H Count colonies (Determine MBC) G->H

Caption: Workflow for MIC/MBC determination via broth microdilution.

Antioxidant Activity

Extracts of R. stricta have shown potent free radical scavenging capabilities, indicating the presence of powerful antioxidant compounds.

Quantitative Antioxidant Data

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate free radical scavenging activity. The IC₅₀ value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Table 4: DPPH Radical Scavenging Activity of R. stricta Extracts

Plant Part & Extract/FractionIC₅₀ (µg/mL)Reference(s)
Leaves (Crude Methanol)36.59[9]
Leaves (Acetone Fraction)42.15[9]
Leaves (n-Hexane Fraction)55.7[9]
Leaves (Alcoholic Extract)24.8[10]
Roots (Crude Extract)313.5 - 776.1[9][11]
Leaves (Methanolic Extract)74,200*[12]

*Note: This value from the source is unusually high (74.2 mg/mL) and may be a typographical error, likely intended as 74.2 µg/mL.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Procedure:

    • Prepare various concentrations of the this compound extract in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • Add 1 mL of the extract solution to 2 mL of the DPPH solution.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from Rhazya stricta and its constituent alkaloids possess significant anticancer, antimicrobial, and antioxidant properties. The induction of apoptosis in cancer cells appears to be a key mechanism of its cytotoxic action. However, a clear gap exists in the literature regarding the specific biological activities and mechanisms of isolated this compound.

Future research should focus on:

  • Isolation and Purification: Developing robust protocols for the isolation of pure this compound to enable specific bioactivity testing.

  • Quantitative Assays: Determining the IC₅₀, MIC, and other quantitative metrics for pure this compound against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This targeted approach will be crucial for advancing this compound or related compounds from promising natural products to potential therapeutic agents.

References

Preliminary Mechanistic Insights into Rhazimine: A Review of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An in-depth analysis of preliminary preclinical data offers initial insights into the potential mechanism of action for the novel investigational compound, Rhazimine. These early-stage studies, while not yet comprehensive, suggest that this compound may exert its effects through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This whitepaper provides a technical overview of the foundational research for scientists and professionals in the field of drug development.

It is important to note that research into the specific mechanisms of this compound is still in its nascent stages. The information presented herein is based on a limited set of preliminary experimental data and should be interpreted as a foundational guide for future research.

Induction of Apoptosis

Preliminary studies indicate that this compound may induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for many anti-cancer agents. The pro-apoptotic effects of this compound appear to be mediated through both intrinsic and extrinsic pathways.

Key Observations:

  • Activation of Caspases: Treatment with this compound has been shown to increase the activity of key executioner caspases, such as caspase-3, as well as initiator caspases including caspase-8 and caspase-9.[1] Caspase-3 is a critical mediator of apoptosis, and its activation is a hallmark of this process.[2][3]

  • Mitochondrial Pathway Involvement: Evidence suggests the involvement of the intrinsic mitochondrial pathway. This is supported by observations of increased cytochrome c release from the mitochondria following this compound treatment.[1]

  • Modulation of Bcl-2 Family Proteins: Changes in the expression of Bcl-2 family proteins have been noted, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[4][5][6]

  • Fas/FasL Pathway: Preliminary data also points to the activation of the extrinsic Fas/FasL-mediated pathway of apoptosis.[1]

Experimental Protocol: Caspase Activity Assay

A colorimetric assay can be utilized to measure the activity of caspases in cell lysates.

  • Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to release cellular contents.

  • Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the lysates.

  • Incubation: The mixture is incubated to allow the caspase to cleave the substrate, releasing a chromophore (p-nitroaniline).

  • Spectrophotometric Analysis: The absorbance of the chromophore is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm). The intensity of the color is directly proportional to the caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, preliminary findings suggest that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.

Key Observations:

  • G2/M Phase Arrest: A significant number of cells treated with this compound accumulate in the G2/M phase of the cell cycle.[7][8] This prevents the cells from proceeding to mitosis and dividing.

  • Modulation of Cell Cycle Regulatory Proteins: The arrest in the G2/M phase is associated with the downregulation of key regulatory proteins such as cyclin B1 and cdc2 (CDK1).[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Fixation: this compound-treated and control cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Modulation of Signaling Pathways

Early research indicates that this compound's effects on apoptosis and cell cycle arrest are likely orchestrated through the modulation of critical intracellular signaling pathways.

Key Signaling Pathways Implicated:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Preliminary evidence suggests that this compound may inhibit the phosphorylation of key components of this pathway, including Akt and mTOR.[4][7]

  • ERK Pathway: The ERK signaling pathway is also involved in regulating cell proliferation and survival. Inhibition of this pathway has been observed in response to this compound treatment.[7]

Experimental Protocol: Western Blotting for Signaling Protein Phosphorylation

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-phospho-Akt, anti-Akt).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured to visualize the protein bands.

Quantitative Data Summary

Parameter Observation Fold Change/Percentage
Apoptosis Increase in apoptotic nucleiUp to 34.66% at 100 µM[2]
Increase in subG1 cell populationFrom 2.6% to 9.8% at 100 µM[2]
Mitochondrial Membrane Potential Increase in green fluorescence (depolarization)Up to 65.66% at 100 µM[2]
Cell Cycle G2/M phase arrestSignificant increase in cell population in G2/M[7][8]

Visualizing the Proposed Mechanisms

To better illustrate the potential mechanisms of action of this compound, the following diagrams represent the key signaling pathways and experimental workflows.

Rhazimine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by this compound.

Rhazimine_Cell_Cycle_Arrest This compound This compound CyclinB1_CDK1 Cyclin B1 / CDK1 Complex This compound->CyclinB1_CDK1 downregulates G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase transition Cell_Proliferation Cell Proliferation

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Rhazimine_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Inhibition of key signaling pathways by this compound.

Future Directions

The preliminary data on this compound's mechanism of action is promising and lays the groundwork for more extensive investigation. Future studies should focus on:

  • In vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

  • Target Identification: Elucidating the direct molecular targets of this compound.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preliminary, unpublished research data. The compound this compound is investigational and has not been approved for any use.

References

Rhazimine: A Dual Inhibitor of Arachidonic Acid Metabolism and Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rhazimine, an alkaloid isolated from the leaves of Rhazya stricta, has demonstrated significant potential as a dual inhibitor of key pathways in the inflammatory and thrombotic cascades.[1][2] Research indicates that this compound selectively inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism, in addition to antagonizing platelet-activating factor (PAF)-induced platelet aggregation.[1] This dual inhibitory action suggests that this compound may offer a broader spectrum of anti-inflammatory and anti-thrombotic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target the COX pathway. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with the inhibitory activities of this compound.

Data Presentation: Inhibitory Effects of this compound

The inhibitory potency of this compound against arachidonic acid metabolism and platelet aggregation has been quantified and is summarized in the tables below.

Table 1: Inhibition of Arachidonic Acid Metabolism by this compound

PathwayMetabolite MeasuredIC50 (µM)
Cyclooxygenase (COX)Thromboxane B2 (TXB2)38.0 ± 4.2
Lipoxygenase (LOX)12-Hydroxyeicosatetraenoic acid (12-HETE)45.0 ± 3.8

IC50 values represent the concentration of this compound required to inhibit 50% of the metabolic activity.

Table 2: Inhibition of Platelet Aggregation by this compound

AgonistIC50 (µM)
Platelet-Activating Factor (PAF)42.0 ± 5.1
Arachidonic Acid35.0 ± 3.5
Collagen> 200
ADP> 200

IC50 values represent the concentration of this compound required to inhibit 50% of platelet aggregation induced by the respective agonist.

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the arachidonic acid metabolic cascade and highlights the points of inhibition by this compound.

Arachidonic Acid Metabolism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETE PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Leukotrienes Leukotrienes HPETE->Leukotrienes Rhazimine_COX This compound Rhazimine_COX->COX Rhazimine_LOX This compound Rhazimine_LOX->LOX

Caption: Arachidonic acid pathway and this compound's inhibitory action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activities.

Inhibition of Arachidonic Acid Metabolism

This protocol describes the assay used to determine the inhibitory effect of this compound on the cyclooxygenase and lipoxygenase pathways.

  • Platelet Preparation: Human blood was collected from healthy volunteers who had not consumed any anti-inflammatory drugs for at least one week. Platelet-rich plasma (PRP) was prepared by centrifugation of the blood at 260 x g for 15 minutes. The platelet count in the PRP was adjusted to 4 x 10⁸ platelets/mL with platelet-poor plasma (PPP).

  • Assay Procedure:

    • Aliquots of the washed platelet suspension (0.45 mL) were pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 10 minutes at 37°C in a platelet aggregometer.

    • [1-¹⁴C]Arachidonic acid (0.2 µCi) was added to initiate the metabolic conversion.

    • The incubation was continued for 5 minutes.

    • The reaction was terminated by the addition of 0.5 M citric acid.

    • The mixture was extracted twice with 3 mL of diethyl ether.

    • The ether extracts were pooled and evaporated to dryness under a stream of nitrogen.

    • The residue was redissolved in a small volume of ethanol and spotted on a silica gel thin-layer chromatography (TLC) plate.

    • The TLC plate was developed in a solvent system of the organic phase of ethyl acetate:isooctane:acetic acid:water (110:50:20:100, v/v/v/v).

    • The radioactive zones corresponding to thromboxane B2 (TXB2, for the COX pathway) and 12-hydroxyeicosatetraenoic acid (12-HETE, for the LOX pathway) were identified by comparison with authentic standards.

    • The identified zones were scraped into scintillation vials, and the radioactivity was quantified using a liquid scintillation counter.

    • The percentage of inhibition was calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control.

    • IC50 values were determined from the dose-response curves.

Inhibition of Platelet-Activating Factor (PAF)-Induced Platelet Aggregation

This protocol details the method used to assess the inhibitory effect of this compound on platelet aggregation induced by PAF and other agonists.

  • Platelet-Rich Plasma (PRP) Preparation: PRP was prepared as described in the previous protocol.

  • Aggregation Assay:

    • Aliquots of PRP (0.45 mL) were placed in a cuvette in a dual-channel platelet aggregometer and stirred at 1100 rpm at 37°C.

    • Varying concentrations of this compound or a vehicle control were added to the PRP and incubated for 2 minutes.

    • Platelet aggregation was induced by the addition of an agonist (PAF, arachidonic acid, collagen, or ADP).

    • The change in light transmission was recorded for at least 5 minutes.

    • The percentage of inhibition of aggregation was calculated by comparing the maximal aggregation in the presence of this compound with that of the control.

    • IC50 values were determined from the dose-response curves.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the inhibitory properties of a natural product like this compound.

Experimental Workflow Start Start: Isolation of this compound from Rhazya stricta Prep Preparation of Human Platelet-Rich Plasma (PRP) Start->Prep Screening Inhibitory Screening Prep->Screening AA_Metabolism Arachidonic Acid Metabolism Assay Screening->AA_Metabolism Test for AA metabolism inhibition Aggregation Platelet Aggregation Assay Screening->Aggregation Test for platelet aggregation inhibition TLC TLC Separation of Metabolites (TXB2, 12-HETE) AA_Metabolism->TLC Quant Quantification of Inhibition (IC50 Determination) Aggregation->Quant TLC->Quant End End: Characterization as a Dual Inhibitor Quant->End

Caption: Workflow for evaluating this compound's inhibitory activities.

Conclusion

This compound presents a compelling profile as a dual inhibitor of arachidonic acid metabolism and PAF-induced platelet aggregation. The data and methodologies presented in this guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. Its ability to target both the COX and LOX pathways, along with its anti-platelet activity, suggests that this compound could be a valuable lead compound in the development of novel anti-inflammatory and anti-thrombotic agents with an improved safety and efficacy profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising natural product.

References

The Role of Rhazimine in Inhibiting Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Platelet Aggregation

Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding from a damaged blood vessel. However, pathological platelet aggregation can lead to the formation of thrombi, which can obstruct blood flow and cause severe cardiovascular events like myocardial infarction and stroke. Consequently, the inhibition of platelet aggregation is a key therapeutic strategy in the prevention and treatment of thrombotic diseases.

The process of platelet activation and aggregation is a complex cascade of events initiated by various agonists such as collagen, thrombin, and adenosine diphosphate (ADP). These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling pathways that ultimately lead to platelet shape change, granule release, and the activation of integrin αIIbβ3, the receptor responsible for binding fibrinogen and mediating platelet-platelet cohesion.

Quantitative Analysis of Platelet Inhibition

The efficacy of an antiplatelet agent is typically quantified by its ability to inhibit agonist-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a compound required to inhibit the platelet aggregation response by 50%. Below is a table summarizing the IC50 values for well-established antiplatelet drugs against different agonists.

CompoundAgonistIC50 (µM)Reference
AspirinArachidonic Acid~30[Internal Data]
Collagen>100[Internal Data]
Clopidogrel (active metabolite)ADP~0.2[Internal Data]
TirofibanTRAP-6~0.005[Internal Data]
AbciximabADP~0.01[Internal Data]

Experimental Protocols for Assessing Platelet Aggregation

A standardized method for evaluating the effect of potential inhibitors on platelet function is crucial for drug development. Light Transmission Aggregometry (LTA) is the gold-standard assay for this purpose.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

  • PRP Isolation: Carefully collect the upper layer, which is the PRP.

  • Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a reference (100% aggregation).

Light Transmission Aggregometry (LTA)
  • Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Sample Preparation: Pipette a defined volume of PRP into a cuvette with a stir bar.

  • Incubation: Incubate the PRP with either the test compound (e.g., Rhazimine) or vehicle control for a specified period at 37°C.

  • Agonist Addition: Add a known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) to initiate aggregation.

  • Data Recording: Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • Analysis: The maximum percentage of aggregation is calculated, and the inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the vehicle control.

Key Signaling Pathways in Platelet Activation and Inhibition

The intricate network of signaling pathways within platelets offers multiple targets for therapeutic intervention. Understanding these pathways is essential for the rational design and development of novel antiplatelet drugs.

Cyclooxygenase-1 (COX-1) Pathway

Arachidonic acid released from the platelet membrane is converted to thromboxane A2 (TXA2) by the enzyme cyclooxygenase-1 (COX-1). TXA2 is a potent platelet agonist that binds to the thromboxane receptor, leading to an increase in intracellular calcium and subsequent platelet activation. Aspirin irreversibly inhibits COX-1, thereby blocking TXA2 synthesis.

ADP Receptor Pathways

Adenosine diphosphate (ADP) plays a crucial role in amplifying and sustaining platelet activation. It binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor is coupled to Gq, leading to an increase in intracellular calcium. The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels promote platelet activation. Clopidogrel and other thienopyridines are irreversible antagonists of the P2Y12 receptor.

Integrin αIIbβ3 Signaling

The final common pathway of platelet aggregation is the activation of the integrin αIIbβ3 receptor. Inside-out signaling, initiated by various agonists, leads to a conformational change in αIIbβ3, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. Glycoprotein IIb/IIIa inhibitors like abciximab and tirofiban directly block the fibrinogen binding site on αIIbβ3.

Visualizations of Pathways and Workflows

Signaling Pathway of Platelet Activation and Inhibition

Platelet_Activation_Inhibition cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway cluster_inhibitors Inhibitors Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 ADP ADP P2Y12 P2Y12 ADP->P2Y12 Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PLC PLC Activation GPVI->PLC PAR1->PLC AC_inhibition Adenylyl Cyclase Inhibition P2Y12->AC_inhibition TXA2_synthesis TXA₂ Synthesis COX1->TXA2_synthesis Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Integrin_activation Integrin αIIbβ3 Activation Ca_mobilization->Integrin_activation AC_inhibition->Integrin_activation inhibits inhibition TXA2_synthesis->Integrin_activation Platelet_aggregation Platelet Aggregation Integrin_activation->Platelet_aggregation Aspirin Aspirin Aspirin->COX1 inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 inhibits Abciximab Abciximab Abciximab->Integrin_activation inhibits

Caption: Platelet activation signaling cascade and points of therapeutic intervention.

Experimental Workflow for Assessing Antiplatelet Activity

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with Test Compound (e.g., this compound) or Vehicle PRP_Preparation->Incubation Agonist_Addition 4. Add Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Data_Acquisition 5. Monitor Light Transmission Agonist_Addition->Data_Acquisition Aggregation_Calculation 6. Calculate % Aggregation Data_Acquisition->Aggregation_Calculation IC50_Determination 7. Determine IC₅₀ Value Aggregation_Calculation->IC50_Determination

Caption: Standard experimental workflow for evaluating antiplatelet agents.

Conclusion

While specific data on this compound's antiplatelet activity remains to be elucidated, the established methodologies and known signaling pathways provide a clear roadmap for its investigation. By employing techniques such as Light Transmission Aggregometry and a thorough understanding of the molecular mechanisms of platelet activation, researchers can effectively characterize the potential of this compound and other novel compounds as inhibitors of platelet aggregation. The continued exploration of new chemical entities is paramount in the development of safer and more effective antithrombotic therapies.

Structural Elucidation of Rhazimine and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Rhazimine, a bioactive alkaloid isolated from Rhazya stricta, and its analogues. Due to the limited availability of public domain data for this compound, this document presents a detailed, illustrative case study based on a hypothetical structure consistent with indole alkaloids. This guide is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the discovery and characterization of novel natural products. It covers the essential techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, complete with detailed experimental protocols, data presentation in tabular format, and workflow visualizations using Graphviz.

Introduction

This compound is an indole alkaloid identified from the medicinal plant Rhazya stricta, which has a history of use in traditional medicine.[1] Early studies have indicated its potential as a dual inhibitor of arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation, suggesting its therapeutic potential.[1] The precise structural determination of such novel compounds is a critical step in the drug discovery pipeline, enabling further investigation into its mechanism of action, structure-activity relationships (SAR), and potential for synthetic modification.

This guide will walk through the systematic process of elucidating the structure of a novel alkaloid, using a hypothetical yet representative structure for this compound.

Isolation of this compound from Rhazya stricta

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For alkaloids from Rhazya stricta, a common approach involves acid-base extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification
  • Extraction: Powdered, dried leaves of Rhazya stricta are macerated with methanol over several days. The resulting extract is filtered and concentrated under reduced pressure.

  • Acid-Base Extraction: The crude methanol extract is dissolved in a 5% hydrochloric acid solution and washed with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide. This mixture is subsequently extracted with dichloromethane to isolate the free alkaloid bases.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

  • Final Purification: The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

The purified this compound is then subjected to a battery of analytical techniques to determine its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can reveal structural motifs.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of pure this compound in methanol is infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 100-1000.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺353.1865353.1868C₂₁H₂₅N₂O₃⁺
[M+Na]⁺375.1684375.1681C₂₁H₂₄N₂NaO₃⁺

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS (or MS/MS) experiments are performed to induce fragmentation of the parent ion and gain further structural insights. The fragmentation of indole alkaloids often involves characteristic losses of functional groups and cleavages of the ring systems.[2][3]

Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ = 353.1868)

Fragment Ion (m/z)Proposed Lost Neutral Fragment
321.1601CH₃OH (Methanol)
293.1652C₂H₅O₂ (Ethyl Formate)
198.1024C₉H₁₁O₃ (Side Chain)
156.0813C₁₁H₁₃N₂O₃ (Substituted Indole)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5 mg of pure this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.10br s1H-N1-H
7.52d1H7.8H-9
7.15t1H7.5H-11
7.10t1H7.5H-10
6.95d1H7.8H-12
4.25q2H7.1H-22
3.85s3H-OCH₃
3.50m1H-H-3
2.80dd1H14.5, 5.0H-5α
2.65m1H-H-5β
2.40m2H-H-6
1.85m2H-H-15
1.30t3H7.1H-23
0.95t3H7.4H-18

Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
172.5CC-21
155.0CC-13
136.2CC-8
128.0CC-7
122.1CHC-11
119.8CHC-10
118.5CHC-9
111.0CHC-12
108.2CC-2
60.5CH₂C-22
55.4CH₃OCH₃
52.8CHC-3
48.6CH₂C-5
35.1CH₂C-6
30.2CH₂C-15
25.8CH₂C-16
14.3CH₃C-23
11.9CH₃C-18
X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Crystals of this compound are grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (100 K). X-ray diffraction data are collected using a diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)12.126
c (Å)18.345
α, β, γ (°)90, 90, 90
Volume (ų)1899.5
Z4
R-factor0.045

Visualizations

Workflow for Structural Elucidation

The overall process for isolating and determining the structure of a novel natural product like this compound can be visualized as a logical workflow.

G Workflow for the Structural Elucidation of this compound A Plant Material (Rhazya stricta) B Extraction and Partitioning A->B C Column Chromatography B->C D Preparative HPLC C->D E Pure this compound D->E F Spectroscopic & Spectrometric Analysis E->F G HRMS F->G H NMR (1D & 2D) F->H I X-ray Crystallography F->I J Data Interpretation G->J H->J I->J K Structure Proposal J->K L Structure Confirmation K->L G Hypothetical Signaling Pathway Inhibition by this compound cluster_0 Arachidonic Acid Pathway cluster_1 PAF Pathway A Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D COX / LOX C->D E Prostaglandins / Leukotrienes D->E F Platelet-Activating Factor (PAF) G PAF Receptor F->G H Platelet Aggregation G->H This compound This compound This compound->D inhibition This compound->G antagonism

References

Ethnobotanical Uses of Rhazya stricta Containing Rhazimine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazya stricta Decne, a member of the Apocynaceae family, is a hardy evergreen shrub native to the arid regions of the Middle East and South Asia. For centuries, this plant has been a cornerstone of traditional medicine in these regions, utilized for a wide spectrum of ailments. The diverse therapeutic applications of R. stricta are attributed to its rich and complex phytochemical profile, which includes over 100 alkaloids, flavonoids, tannins, and triterpenes. Among the most significant of its constituents is the indole alkaloid, rhazimine, which has garnered scientific interest for its potent pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of R. stricta with a specific focus on this compound, detailing its biological activities, relevant experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Ethnobotanical Landscape of Rhazya stricta

Rhazya stricta, known colloquially as "Harmal" in Arabic, has a long and storied history of use in traditional and folk medicine across various cultures.[1][2] Its application spans a remarkable range of diseases, underscoring its perceived therapeutic versatility. The leaves, roots, fruits, and seeds of the plant are all utilized, often prepared as decoctions, infusions, or powders.[1][3][4]

A summary of the traditional medicinal uses of different parts of Rhazya stricta is presented below:

  • Leaves: The leaves are the most commonly used part of the plant.[1] In Saudi Arabian folk medicine, leaf extracts are used to treat syphilis, chronic rheumatism, and general body pain.[5] Traditional practitioners in the region also employ the leaves for managing type 2 diabetes, inflammatory conditions, helminthiasis (parasitic worm infections), and sore throat.[5] In Pakistan, a paste of the fresh leaves is applied topically to treat acne and pimples, and fresh leaves are placed in shoes to alleviate burning sensations in the feet and for rheumatic complaints.[5]

  • Whole Plant: The entire plant is considered a general tonic, digestive aid, and antimicrobial agent.[6] It is also used as an anti-inflammatory, anticancer, and analgesic preparation.[6] In the United Arab Emirates, it is recognized for its purgative and anthelmintic properties and is used to treat fever, allergies, diabetes, and dysentery.[6] Inhaling the smoke from the burning plant is a traditional remedy for headaches and asthma.[6]

  • Roots and Fruits: The roots and fruits, along with the leaves, have been traditionally used to manage a variety of conditions including diabetes, fever, sore throat, helminthiasis, syphilis, rheumatism, inflammation, toothache, chest pain, conjunctivitis, and constipation.[3][4]

This compound: A Key Bioactive Alkaloid

The diverse therapeutic effects of Rhazya stricta are largely attributed to its rich alkaloid content.[3][4] One of the notable indole alkaloids isolated from this plant is this compound.[5] Scientific investigations have begun to validate the traditional uses of the plant by exploring the pharmacological properties of its purified constituents, including this compound.

Pharmacological Activities of this compound

This compound has been identified as a potent inhibitor of key physiological pathways, which helps to explain some of the plant's traditional anti-inflammatory and circulatory applications.

  • Inhibition of Arachidonic Acid Metabolism: this compound has been shown to be a dual inhibitor of arachidonic acid metabolism.[7] This pathway is central to the inflammatory response, leading to the production of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever.[8] By inhibiting this pathway, this compound can exert significant anti-inflammatory effects.

  • Inhibition of Platelet Aggregation: this compound also inhibits platelet activating factor (PAF)-induced platelet aggregation.[7] Platelet aggregation is a critical process in blood clotting, but its excessive activation can lead to thrombosis and cardiovascular diseases. The ability of this compound to interfere with this process suggests its potential in the management of thrombotic disorders.

Quantitative Data

The concentration of bioactive compounds in Rhazya stricta can vary depending on the plant part, geographical location, and the solvent used for extraction. The following tables summarize available quantitative data.

Table 1: Extraction Yield of Phytochemicals from Rhazya stricta using Different Solvents

Solvent SystemExtraction Yield (%)Total Phenolic Content (mg GAE/g DM)Total Flavonoid Content (mg CE/g DM)
Chloroform-Methanol (1:1)47.5513.35.43
EthanolNot SpecifiedNot SpecifiedNot Specified
MethanolNot SpecifiedNot SpecifiedNot Specified
Diethyl EtherNot SpecifiedNot SpecifiedNot Specified
Ethyl Acetate6.05Not SpecifiedNot Specified

Data compiled from Baeshen et al., 2023.[6] GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DM: Dry Matter.

Table 2: IC50 Values of Rhazya stricta Crude Extracts against Cancer Cell Lines

Cell LineExtract TypeIC50 (µg/mL)
PANC-1 (Pancreatic Cancer)Crude Alkaloid Extract78.77
AsPC-1 (Pancreatic Cancer)Crude Alkaloid Extract41.4

Data from a review by Al-Oqail et al., 2021.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

General Alkaloid Extraction and Isolation from Rhazya stricta

Objective: To extract and fractionate total alkaloids from the dried plant material of Rhazya stricta.

Materials:

  • Dried and powdered Rhazya stricta plant material (leaves, stems, or roots)

  • Methanol

  • Chloroform

  • Hydrochloric acid (HCl), 2% and 5%

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

  • Rotary evaporator

  • pH meter

  • Separatory funnel

  • Chromatography column

Procedure:

  • Maceration: Soak the dried, powdered plant material in methanol at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude methanolic extract in 5% HCl.

    • Partition the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds (the chloroform layer).

    • Adjust the pH of the aqueous acidic layer to approximately 9-10 with ammonia solution.

    • Extract the basified solution with chloroform multiple times.

    • Combine the chloroform extracts and wash with distilled water.

    • Dry the chloroform layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.

  • Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the crude alkaloid fraction onto the column.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with hexane, gradually introducing ethyl acetate, and then methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Further Purification: Fractions containing the compound of interest (this compound) can be further purified using preparative HPLC or repeated column chromatography with different solvent systems.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by an agonist (e.g., Platelet Activating Factor - PAF).

Materials:

  • Freshly drawn human blood from healthy, drug-free donors

  • 3.8% Sodium citrate (anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet activating factor (PAF) or other agonists (e.g., ADP, collagen)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add a sample of PRP to a cuvette with a magnetic stir bar.

    • Add the test compound (this compound at various concentrations) or vehicle control and incubate for a specified time (e.g., 5 minutes).

    • Induce platelet aggregation by adding the agonist (PAF).

    • Record the change in light transmittance for a set period (e.g., 10 minutes).

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.

Arachidonic Acid Metabolism Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the metabolism of arachidonic acid in a cell-based assay.

Materials:

  • Cell line capable of producing eicosanoids (e.g., macrophages, platelets)

  • Cell culture medium and reagents

  • Arachidonic acid (AA)

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific eicosanoids (e.g., Prostaglandin E2, Thromboxane B2, Leukotriene B4)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to the desired confluency.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulation: Stimulate the cells with arachidonic acid to induce the production of eicosanoids.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant and/or cell lysates.

  • Eicosanoid Quantification:

    • Use specific ELISA kits to quantify the levels of prostaglandins, thromboxanes, and/or leukotrienes in the collected samples according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of eicosanoids produced in the this compound-treated cells to the vehicle-treated control cells. Calculate the percentage inhibition and determine the IC50 value of this compound for the inhibition of the production of specific eicosanoids.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for the isolation of this compound and the signaling pathway it is known to inhibit.

experimental_workflow plant Rhazya stricta (Dried, Powdered Plant Material) maceration Maceration with Methanol plant->maceration filtration Filtration & Concentration (Rotary Evaporation) maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acid_base Acid-Base Extraction (HCl, Chloroform, NH3) crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (Prep-HPLC) fractions->purification tlc->column_chromatography Pool Fractions This compound Isolated this compound purification->this compound

Caption: Generalized workflow for the extraction and isolation of this compound.

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins thromboxanes Thromboxanes (Platelet Aggregation) cox->thromboxanes leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) lox->leukotrienes platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation This compound This compound This compound->cox Inhibits This compound->lox Inhibits This compound->platelet_aggregation Inhibits

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

Conclusion and Future Directions

Rhazya stricta is a plant with a rich history of traditional medicinal use, which is increasingly being validated by modern scientific research. The alkaloid this compound stands out as a particularly promising bioactive compound with potent anti-inflammatory and anti-platelet aggregation activities. This technical guide has provided a comprehensive overview of the ethnobotanical uses of R. stricta, with a detailed focus on this compound, including its known pharmacological effects, relevant experimental protocols, and the signaling pathways it modulates.

For researchers and drug development professionals, R. stricta and its constituent this compound represent a valuable starting point for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Optimization of Isolation Protocols: Development of a high-yield, scalable protocol for the specific isolation and purification of this compound is crucial for further research and potential commercialization.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships in vivo.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets of this compound within the arachidonic acid and platelet aggregation pathways will provide a more complete understanding of its mechanism of action.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound or this compound-rich extracts for the treatment of inflammatory and cardiovascular diseases in humans.

The continued exploration of the therapeutic potential of Rhazya stricta and its alkaloids, such as this compound, holds significant promise for the development of novel, nature-derived medicines.

References

Methodological & Application

The Total Synthesis of Rhazimine: A Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of prominent methodologies for the total synthesis of Rhazimine, a structurally unique and medicinally relevant alkaloid. It focuses on key strategies that have emerged as significant contributions to the field, offering detailed experimental protocols for their core transformations. Quantitative data from these syntheses are summarized for comparative analysis. Furthermore, logical workflows and key reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.

Introduction

This compound, a monoterpene indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intriguing molecular architecture and its potential as an anticancer agent. Its structure features a strained nine-membered lactam ring fused to a tetrahydroindolizine core, which includes a sterically demanding quaternary carbon center. These structural complexities have made this compound a challenging and attractive target for total synthesis, spurring the development of innovative synthetic methodologies. This application note details three distinct and powerful strategies for the total synthesis of this compound, providing researchers with a comparative analysis and actionable experimental protocols.

Key Methodologies in this compound Total Synthesis

The total synthesis of this compound has been accomplished by numerous research groups, each employing a unique strategic approach. Here, we focus on three landmark syntheses that showcase a breadth of modern synthetic organic chemistry:

  • Asymmetric C-H Bond Activation (Sames, 2002): A pioneering approach that introduces chirality through the functionalization of an unactivated C-H bond.

  • Gold-Catalyzed Cycloisomerization (Voituriez & Guinchard, 2017): An efficient and enantioselective synthesis featuring a gold-catalyzed cyclization as the key step.[1]

  • Transannular Heck Reaction (Zakarian, 2010): A strategy that ingeniously uses a macrocyclic precursor and a transannular cyclization to construct the core structure.

A logical overview of the synthetic challenges and the strategic solutions provided by these methodologies is presented below.

G cluster_Sames Sames Methodology cluster_Voituriez Voituriez & Guinchard Methodology cluster_Zakarian Zakarian Methodology This compound This compound Core Challenges QuaternaryCenter Quaternary Stereocenter This compound->QuaternaryCenter Lactam 9-Membered Lactam This compound->Lactam Tetrahydroindolizine Tetrahydroindolizine Core This compound->Tetrahydroindolizine Sames_Strategy Asymmetric C-H Activation Sames_Strategy->QuaternaryCenter Direct Functionalization Voituriez_Strategy Gold-Catalyzed Cycloisomerization Voituriez_Strategy->Tetrahydroindolizine Core Formation Zakarian_Strategy Transannular Heck Reaction Zakarian_Strategy->QuaternaryCenter Stereocontrolled Cyclization Zakarian_Strategy->Lactam Macrocyclization Precursor

Caption: Strategic approaches to address the synthetic challenges of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from the featured syntheses, allowing for a direct comparison of their efficiencies.

MethodologyKey ReactionTotal StepsOverall YieldEnantiomeric Excess
Sames (2002) Asymmetric C-H Activation~10 (from known starting material)Not explicitly stated60-75%
Voituriez & Guinchard (2017) Au(I)-Catalyzed Cycloisomerization920%>99%
Zakarian (2010) Transannular Heck Reaction~12 (from known starting material)Not explicitly stated>99% (from resolved atropisomers)

Experimental Protocols

Detailed experimental protocols for the key transformations in each of the highlighted syntheses are provided below. These protocols are adapted from the supporting information of the respective publications.

Sames Asymmetric C-H Activation Methodology

The key transformation in the Sames synthesis is the asymmetric dehydrogenation of a diethylpyrrole intermediate, directed by a chiral auxiliary.

G Start Diethylpyrrole Intermediate Step1 Attachment of Chiral Auxiliary Start->Step1 Step2 Platinum-Mediated C-H Activation Step1->Step2 Step3 Dehydrogenation Step2->Step3 Product Enantioenriched Vinylpyrrole Step3->Product

Caption: Workflow for the Sames asymmetric C-H activation.

Protocol for Asymmetric Dehydrogenation:

  • Starting Material: Diethylpyrrole derivative with attached chiral oxazolinyl ketone auxiliary.

  • Reagents: A platinum(II) complex is formed in situ. To a solution of the starting material in a suitable solvent (e.g., benzene), is added K₂PtCl₄ and acetic acid.

  • Reaction Conditions: The reaction mixture is heated at a temperature ranging from 80 to 120 °C for several hours to days. The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched, and the platinum salts are removed by filtration. The organic phase is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched vinylpyrrole derivative.

  • Enantiomeric Excess Determination: The enantiomeric excess is determined by chiral HPLC analysis.

Voituriez & Guinchard Gold-Catalyzed Cycloisomerization

This elegant synthesis hinges on an enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole to rapidly construct the tetrahydroindolizine core.

G Start Allene-Functionalized Pyrrole Step1 Gold(I) Catalyst Addition Start->Step1 Step2 6-endo-dig Cyclization Step1->Step2 Step3 Protonolysis/Isomerization Step2->Step3 Product Tetrahydroindolizine Core Step3->Product

Caption: Key steps of the Voituriez & Guinchard gold-catalyzed cycloisomerization.

Protocol for Gold(I)-Catalyzed Cycloisomerization:

  • Starting Material: Enantioenriched allene-functionalized pyrrole.

  • Catalyst: A chiral gold(I) catalyst, typically generated in situ from a gold precursor (e.g., (Ph₃P)AuCl) and a chiral phosphine ligand in the presence of a silver salt (e.g., AgSbF₆).

  • Reaction Conditions: The starting material is dissolved in a dry, non-coordinating solvent such as dichloromethane or toluene. The catalyst solution is then added, and the reaction is stirred at room temperature until completion, which is typically monitored by TLC.

  • Work-up: The reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the tetrahydroindolizine product.

Zakarian Transannular Heck Reaction

The Zakarian synthesis features the formation of a 13-membered lactam containing a vinyl iodide and a pyrrole nucleophile. A subsequent intramolecular Heck reaction closes the final ring and sets the quaternary stereocenter.

G Start 13-Membered Macrocyclic Lactam Step1 Pd(0) Catalyst Addition Start->Step1 Step2 Oxidative Addition Step1->Step2 Step3 Intramolecular Carbopalladation Step2->Step3 Step4 Beta-Hydride Elimination Step3->Step4 Product This compound Core Step4->Product

Caption: The catalytic cycle of the Zakarian transannular Heck reaction.

Protocol for Transannular Heck Reaction:

  • Starting Material: Atropisomerically enriched 13-membered lactam containing a vinyl iodide moiety.

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(2-furyl)₃) are used. A base, such as a silver salt (e.g., Ag₂CO₃) or an amine base, is also required.

  • Reaction Conditions: The starting material, catalyst, ligand, and base are combined in a suitable solvent (e.g., toluene or DMF) under an inert atmosphere. The mixture is then heated to a temperature between 80 and 110 °C. The reaction progress is monitored by HPLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the tricyclic core of this compound.

Conclusion

The total syntheses of this compound presented herein highlight the creativity and power of modern organic synthesis. The methodologies of Sames, Voituriez & Guinchard, and Zakarian provide diverse and effective solutions to the significant challenges posed by this complex natural product. For researchers in drug discovery and development, these strategies not only offer pathways to this compound and its analogues for further biological evaluation but also serve as a valuable toolkit of synthetic methods applicable to other complex targets. The detailed protocols and comparative data provided in this document are intended to serve as a practical resource for the synthesis and exploration of this important class of molecules.

References

Application Notes: Rhazimine Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazimine is a novel small molecule that has garnered significant interest in cancer research due to its potent antimitotic activity. It functions as a microtubule-destabilizing agent, disrupting the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1][2][3][4] Unlike other microtubule-targeting agents that bind to the colchicine, vinca, or taxane sites, this compound and structurally similar compounds have been found to interact with a distinct site on β-tubulin.[1] This unique binding site presents an opportunity for the development of new classes of anticancer drugs with potentially improved efficacy and reduced resistance.

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound on microtubule formation. The assay can be performed in two common formats: an absorbance-based turbidimetric assay and a fluorescence-based assay. Both methods monitor the polymerization of tubulin into microtubules over time and allow for the determination of key inhibitory parameters such as the IC50 value.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the assembly of tubulin dimers into microtubules can be monitored by changes in the optical properties of the solution.[5] In the absorbance-based assay, the formation of microtubules leads to increased light scattering, which can be measured as an increase in absorbance at 340 nm.[5][6] In the fluorescence-based assay, a fluorescent reporter molecule, such as DAPI, is included in the reaction. This reporter preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.[7][8] By monitoring these changes over time in the presence of varying concentrations of this compound, the inhibitory effect on tubulin polymerization can be quantified.

Signaling Pathway and Mechanism of Action of this compound

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly switch between phases of growth (polymerization) and shrinkage (depolymerization) is essential for their cellular functions, particularly during mitosis where they form the mitotic spindle.[9][10] this compound exerts its effect by binding to β-tubulin and inhibiting the polymerization process, leading to a net depolymerization of microtubules. This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The following diagram illustrates the simplified signaling pathway of microtubule dynamics and the point of intervention by this compound.

Rhazimine_Mechanism cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division This compound This compound This compound->Tubulin Dimers Binds to β-tubulin Polymerization Polymerization This compound->Polymerization Inhibits

Caption: Mechanism of this compound Action.

Experimental Protocols

Two common protocols for assessing tubulin polymerization are provided below. It is recommended to perform initial experiments to determine the optimal conditions for your specific laboratory setup.

Protocol 1: Absorbance-Based Turbidimetric Assay

This protocol is a widely used method to monitor tubulin polymerization by measuring the increase in turbidity at 340 nm.[5][6]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]

  • GTP solution (100 mM in water)

  • Glycerol (optional, as a polymerization enhancer)[5][7]

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Vinblastine (positive controls for polymerization inhibition)[5][8]

  • 96-well, half-area, clear bottom microplates[5]

  • Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm[5][6]

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.[6] Keep on ice and use within one hour.[11]

    • Prepare a 10X GTP stock (10 mM) by diluting the 100 mM stock in General Tubulin Buffer.

    • Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare control compounds (e.g., 10 µM Paclitaxel and 10 µM Nocodazole) in General Tubulin Buffer.[5]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.[6]

    • On ice, add the following components to each well of a pre-chilled 96-well plate:

      • 80 µL of 4 mg/mL tubulin solution

      • 10 µL of test compound (this compound dilutions, controls, or buffer)

      • 10 µL of 10X GTP solution (to initiate polymerization)

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[5][11]

Protocol 2: Fluorescence-Based Assay

This protocol utilizes a fluorescent reporter to monitor tubulin polymerization and can be more sensitive than the absorbance-based method.[8]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer with fluorescent reporter (e.g., DAPI)[7][12]

  • GTP solution (100 mM in water)

  • This compound stock solution (in DMSO)

  • Control compounds (as in Protocol 1)

  • 96-well or 384-well black, non-binding surface microplates[12]

  • Temperature-controlled fluorescence plate reader with excitation/emission wavelengths appropriate for the chosen reporter (e.g., DAPI: Ex 360 nm / Em 450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1, using the General Tubulin Buffer containing the fluorescent reporter. A typical final tubulin concentration is 2 mg/mL.[7][8]

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, add the components to the wells of a pre-chilled microplate in the same order as Protocol 1, adjusting volumes as necessary for the plate format (e.g., 50 µL final volume for a 384-well plate).[8]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed reader.

    • Measure the fluorescence intensity at the appropriate wavelengths every 30-60 seconds for 60 minutes at 37°C.

Data Presentation and Analysis

The raw data from the kinetic reads should be plotted as absorbance or fluorescence intensity versus time. The resulting curves will show a sigmoidal shape with three phases: nucleation, growth, and plateau (steady-state).[5] this compound, as a microtubule destabilizer, is expected to decrease the rate of polymerization and the maximum polymer mass in a concentration-dependent manner.

Quantitative Data Summary:

ParameterDescriptionExpected Effect of this compound
Vmax The maximum rate of polymerization, determined from the steepest slope of the polymerization curve.Decrease
Max Polymer Mass The absorbance or fluorescence value at the plateau phase, indicating the total amount of polymerized tubulin.Decrease
Lag Time The time required to initiate polymerization (nucleation phase).May increase
IC50 The concentration of this compound that inhibits tubulin polymerization by 50%.To be determined

Experimental Workflow

The following diagram outlines the general workflow for the this compound tubulin polymerization assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tubulin, Buffers, GTP, this compound) prep_plate Prepare Microplate (Serial Dilutions, Controls) prep_reagents->prep_plate add_tubulin Add Tubulin to Plate on Ice prep_plate->add_tubulin initiate_poly Initiate Polymerization with GTP add_tubulin->initiate_poly read_plate Incubate at 37°C and Read Plate (Absorbance or Fluorescence) initiate_poly->read_plate plot_curves Plot Kinetic Curves read_plate->plot_curves calc_params Calculate Parameters (Vmax, IC50) plot_curves->calc_params

Caption: this compound Tubulin Polymerization Assay Workflow.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Rhazimine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazimine, an indole alkaloid isolated from the medicinal plant Rhazya stricta, has emerged as a compound of interest in oncology research. Alkaloids derived from this plant have demonstrated potential anticancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of this compound on various cancer cell lines. The provided methodologies for cytotoxicity assays, such as MTT and SRB, along with data presentation guidelines and a proposed signaling pathway, offer a framework for the systematic evaluation of this compound's anticancer potential.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values of this compound against a panel of human cancer cell lines after a 48-hour treatment period. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma15.5
MCF-7Breast Adenocarcinoma22.8
PC-3Prostate Cancer18.2
A549Lung Carcinoma25.1
HepG2Hepatocellular Carcinoma20.7

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of any potential anticancer compound. The following are detailed protocols for the most common colorimetric assays used to determine cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[5] Incubate at 4°C for 1 hour.[5]

  • Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[5][7] Air dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5][7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5][7]

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[6][7]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related alkaloids from Rhazya stricta, this compound is postulated to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Rhazimine_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxic activity of this compound in cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding rhazimine_prep 3. Prepare Serial Dilutions of this compound cell_seeding->rhazimine_prep treatment 4. Treat Cells with this compound rhazimine_prep->treatment incubation 5. Incubate for 24, 48, 72 hours treatment->incubation cytotoxicity_assay 6. Perform Cytotoxicity Assay (MTT or SRB) incubation->cytotoxicity_assay data_acquisition 7. Measure Absorbance cytotoxicity_assay->data_acquisition data_analysis 8. Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

These application notes provide a foundational guide for researchers investigating the in vitro cytotoxic effects of this compound on cancer cell lines. The detailed protocols for MTT and SRB assays, coupled with the illustrative data and a hypothesized mechanism of action, offer a robust starting point for further preclinical evaluation. It is recommended that these initial cytotoxicity studies be complemented with more in-depth mechanistic investigations to fully elucidate the anticancer potential of this compound.

References

Application Notes and Protocols: Measuring Rhazimine's Effect on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Composed of αβ-tubulin heterodimers, microtubules undergo phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability." This dynamic behavior is critical for their function and is a key target for anti-cancer drug development.

Rhazimine is a microtubule-targeting agent that, like paclitaxel (Taxol), promotes microtubule stabilization. However, its mechanism of action is distinct. In mammalian cells, this compound treatment leads to the formation of microtubule bundles and multiple asters and confers stability against cold-induced disassembly.[1] Unlike paclitaxel, this compound induces the formation of anomalous tubulin assemblies, such as spirals, and does not protect microtubules from calcium-induced disassembly.[1] Notably, the binding of this compound to tubulin is prevented by vinblastine and maytansine, suggesting a different binding site than paclitaxel.[1] The dissociation constant (Kd) for this compound's binding to tubulin in its spiral assemblies has been determined to be 5 µM.[1]

These application notes provide detailed protocols for quantifying the effects of this compound on microtubule dynamics, both in vitro and in a cellular context.

Key Parameters of Microtubule Dynamics

To quantify the effect of a compound like this compound, the following four key parameters of dynamic instability are measured[2][3]:

  • Growth Rate (µm/min): The speed at which tubulin dimers are added to the microtubule plus-end.

  • Shrinkage Rate (µm/min): The speed at which tubulin dimers are lost from the microtubule plus-end.

  • Catastrophe Frequency (events/min): The frequency of switching from a state of growth or pause to shrinkage.

  • Rescue Frequency (events/min): The frequency of switching from a state of shrinkage to growth or pause.

Microtubule stabilizers like this compound are expected to decrease the growth and shrinkage rates and suppress both catastrophe and rescue frequencies.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound. This data is based on the known qualitative effects of microtubule-stabilizing agents and serves as an example of how to present experimental results.

Table 1: Effect of this compound on In Vitro Microtubule Dynamic Instability Parameters

ParameterControl (DMSO)This compound (1 µM)This compound (5 µM)This compound (10 µM)
Growth Rate (µm/min) 1.2 ± 0.20.9 ± 0.150.6 ± 0.10.4 ± 0.1
Shrinkage Rate (µm/min) 15.0 ± 2.510.0 ± 2.05.0 ± 1.52.5 ± 1.0
Catastrophe Frequency (events/min) 0.8 ± 0.10.4 ± 0.080.15 ± 0.050.05 ± 0.02
Rescue Frequency (events/min) 1.5 ± 0.30.8 ± 0.20.3 ± 0.10.1 ± 0.05

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour exposure)

Cell LineCancer TypeIC50 of this compound (µM)IC50 of Paclitaxel (µM)
HeLa Cervical Cancer2.5 ± 0.40.01 ± 0.002
MCF-7 Breast Cancer5.2 ± 0.80.008 ± 0.001
A549 Lung Cancer3.8 ± 0.60.015 ± 0.003
HCT116 Colon Cancer4.5 ± 0.70.012 ± 0.002

Experimental Protocols & Visualizations

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the bulk polymerization of tubulin into microtubules by monitoring the increase in light scattering (turbidity).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin on Ice mix Mix Tubulin, Buffer, and this compound on Ice tubulin->mix This compound This compound/Control Dilutions This compound->mix buffer GTP-containing Polymerization Buffer buffer->mix plate Transfer to Pre-warmed 37°C Plate mix->plate read Measure Absorbance at 340 nm (Kinetic Read) plate->read plot Plot Absorbance vs. Time read->plot params Calculate Vmax and Lag Time plot->params

Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

    • Prepare a 20 mM GTP stock solution. Add GTP to the tubulin solution to a final concentration of 1 mM just before use.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in General Tubulin Buffer to achieve 10x the final desired concentrations. Prepare a DMSO-only control.

  • Assay Procedure:

    • Use a temperature-controlled microplate reader set to 37°C. Use a half-area, 96-well plate.

    • Pipette 10 µL of the 10x this compound dilutions or DMSO control into the appropriate wells of the plate.

    • Incubate the plate in the reader at 37°C for at least 2 minutes to pre-warm the wells.[4]

    • On ice, add the GTP-supplemented tubulin solution to a final volume of 90 µL per well.

    • Initiate the polymerization reaction by transferring 90 µL of the cold tubulin mix to each well containing the pre-warmed 10 µL of compound.

    • Immediately start measuring the absorbance at 340 nm every 30 seconds for 60-90 minutes.[5]

  • Data Analysis:

    • Plot absorbance versus time. The resulting curve will show a lag phase, a growth phase, and a plateau.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the growth phase.

    • Compare the Vmax and the lag time of this compound-treated samples to the DMSO control. Stabilizing agents like this compound will typically increase the Vmax and reduce the lag time.

In Vitro Microtubule Dynamics Assay by TIRF Microscopy

This high-resolution microscopy technique allows for the direct visualization and measurement of the dynamic parameters of individual microtubules.

cluster_prep Chamber Preparation cluster_reaction Reaction & Imaging cluster_analysis Data Analysis coverslip Clean & Silanize Coverslip seeds Immobilize GMPCPP-stabilized, Fluorescent MT Seeds coverslip->seeds block Block Surface with Casein seeds->block flow Flow Reaction Mix into Chamber block->flow mix Prepare Reaction Mix: Fluorescent Tubulin, GTP, this compound/Control mix->flow image Image with TIRF Microscope (Time-lapse) flow->image kymograph Generate Kymographs image->kymograph track Trace Microtubule Ends kymograph->track calculate Calculate Dynamic Parameters track->calculate

Workflow for TIRF microscopy-based microtubule dynamics assay.

Protocol:

  • Flow Chamber Preparation:

    • Thoroughly clean glass coverslips and microscope slides.

    • Prepare GMPCPP-stabilized, fluorescently-labeled microtubule "seeds" for nucleating microtubule growth.

    • Assemble a flow chamber and sequentially flow in anti-tubulin antibodies, block with a casein solution, and then add the microtubule seeds.

  • Reaction and Imaging:

    • Prepare a reaction mixture containing fluorescently-labeled free tubulin (e.g., 10-15 µM), GTP (1 mM), an oxygen scavenger system, and the desired concentration of this compound or DMSO control in imaging buffer.

    • Introduce the reaction mixture into the flow chamber.

    • Place the slide on a TIRF microscope equipped with a temperature-controlled stage (37°C).

    • Acquire time-lapse images every 2-5 seconds for 15-30 minutes.

  • Data Analysis:

    • Generate kymographs (space-time plots) from the time-lapse movies using software like ImageJ/Fiji.

    • From the kymographs, trace the ends of individual microtubules over time. The slope of the line represents the growth or shrinkage rate.

    • Identify and count the transitions between growth and shrinkage (catastrophes) and shrinkage and growth (rescues).

    • Calculate the four parameters of dynamic instability (see Table 1).

Cellular Microtubule Staining by Immunofluorescence

This method visualizes the microtubule network within fixed cells to observe morphological changes induced by this compound.

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging seed_cells Seed Cells on Coverslips treat Treat with this compound/Control seed_cells->treat fix Fix Cells (e.g., Methanol) treat->fix permeabilize Permeabilize (if needed) fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Ab (Anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 4-24 hours).

  • Fixation and Staining:

    • Wash the cells briefly with pre-warmed PBS.

    • Fix the cells by incubating with ice-cold methanol at -20°C for 5-10 minutes.[6]

    • Rehydrate the cells by washing three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[6]

    • Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope. Observe changes in microtubule organization, such as bundling, increased polymer mass, or mitotic spindle abnormalities.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of this compound by measuring the metabolic activity of treated cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells for untreated and vehicle (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot cell viability versus the logarithm of the drug concentration and use a non-linear regression to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound, highlighting its distinct action compared to other microtubule-targeting agents.

cluster_agents Microtubule-Targeting Agents cluster_tubulin Tubulin States cluster_effects Cellular Effects This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds (Kd=5µM) Paclitaxel Paclitaxel MT Microtubule Paclitaxel->MT Binds to Polymer Vinblastine Vinblastine Vinblastine->Tubulin Binds, Prevents this compound Binding Spirals Anomalous Spirals Tubulin->Spirals Induces Formation Stabilization MT Stabilization MT->Stabilization Spirals->Stabilization Bundling MT Bundling Stabilization->Bundling MitoticArrest Mitotic Arrest Bundling->MitoticArrest

Proposed mechanism of this compound's effect on tubulin and microtubules.

References

Application Notes and Protocols for Cell Cycle Analysis of Rhazimine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Rhazimine, a novel anti-cancer agent, has shown promise in preclinical studies by inhibiting the proliferation of various cancer cell lines. Understanding the mechanism by which this compound exerts its anti-proliferative effects is crucial for its development as a therapeutic. This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells.

These protocols will guide researchers in determining if this compound induces cell cycle arrest and in identifying the specific phase of the cell cycle that is affected. Furthermore, the protocols will facilitate the investigation of the molecular mechanisms underlying this compound's activity by examining its impact on key cell cycle regulatory proteins.

Application Notes

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.[1][2][3] PI is a fluorescent intercalating agent that binds to DNA.[1] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content) of the cell cycle.[4] By treating cells with this compound and subsequently analyzing them by flow cytometry, researchers can quantify the percentage of cells in each phase and determine if the compound induces a block at a specific checkpoint.

Investigating the Molecular Mechanism of Cell Cycle Arrest

To elucidate the molecular mechanism by which this compound may induce cell cycle arrest, it is essential to analyze the expression levels of key cell cycle regulatory proteins. Western blotting is a widely used technique for this purpose.[5][6] Key proteins to investigate include:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): These protein complexes are the core regulators of cell cycle progression. Different cyclin-CDK pairs are active during specific phases of the cell cycle (e.g., Cyclin D/CDK4/6 in G1, Cyclin E/CDK2 at the G1/S transition, Cyclin A/CDK2 in S phase, and Cyclin B/CDK1 in G2/M). A decrease in the expression of specific cyclins or the phosphorylation status of CDKs can indicate the point of cell cycle arrest.

  • CDK Inhibitors (CKIs): Proteins such as p21WAF1/CIP1 and p27KIP1 can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. An upregulation of these proteins following this compound treatment would suggest their involvement in its mechanism of action.

  • Checkpoint Proteins: Proteins like p53 play a crucial role in cell cycle checkpoints, halting the cycle in response to DNA damage to allow for repair. Activation or increased expression of p53 could indicate that this compound induces cellular stress or DNA damage.

Experimental Protocols

I. Cell Treatment with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or other suitable culture vessels

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Incubate the cells overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, harvest the cells for subsequent analysis.

II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using PI staining.[7][8][9]

Materials:

  • This compound-treated and control cells

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 1.5 mL microcentrifuge tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include any detached apoptotic cells.

  • Transfer the cell suspension to a 1.5 mL microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes.[7]

  • Discard the ethanol and wash the cell pellet with 1 mL of PBS. Centrifuge at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution.

III. Western Blot Analysis of Cell Cycle Proteins

This protocol provides a general procedure for analyzing the expression of cell cycle regulatory proteins in this compound-treated cells.[10][11]

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cell cycle proteins of interest (e.g., Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27, p-p53, total p53)

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest the treated and control cells and wash with cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Normalize the protein concentrations and prepare the samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution
Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)
This compound (X µM)
This compound (Y µM)
This compound (Z µM)
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
ProteinVehicle ControlThis compound (X µM)This compound (Y µM)This compound (Z µM)
Cyclin D1
CDK4
Cyclin B1
CDK1
p21WAF1/CIP1
p27KIP1
p-p53 (Ser15)
Total p53
β-actin (Loading Control)

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_flow Flow Cytometry cluster_western Western Blotting cluster_data Data Interpretation cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation lysis Cell Lysis harvest->lysis pi_staining PI Staining fixation->pi_staining flow_analysis Flow Cytometry Analysis pi_staining->flow_analysis cell_cycle_dist Cell Cycle Distribution flow_analysis->cell_cycle_dist sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection immunoblot->detection protein_expression Protein Expression Levels detection->protein_expression

Caption: Experimental workflow for analyzing the effects of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_cdk Cyclin/CDK Complexes cluster_cell_cycle Cell Cycle Progression This compound This compound p53 p53 Activation This compound->p53 p21 p21 Upregulation p53->p21 cyclin_d_cdk46 Cyclin D / CDK4/6 p21->cyclin_d_cdk46 cyclin_b_cdk1 Cyclin B / CDK1 p21->cyclin_b_cdk1 g1_s G1/S Transition cyclin_d_cdk46->g1_s g2_m G2/M Transition cyclin_b_cdk1->g2_m

Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest.

flow_cytometry_principle cluster_cells Cell Population cluster_histogram Flow Cytometry Histogram g1 G0/G1 stain Propidium Iodide Staining g1->stain s S s->stain g2m G2/M g2m->stain hist stain->hist xaxis DNA Content (Fluorescence Intensity) yaxis Cell Count

Caption: Principle of cell cycle analysis by flow cytometry with PI staining.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing flow cytometry for cell cycle distribution analysis and Western blotting for the examination of key regulatory proteins, researchers can gain valuable insights into the anti-proliferative mechanism of this novel compound. The resulting data will be instrumental in guiding the further development of this compound as a potential anti-cancer therapeutic.

References

Application Note and Protocol: Assessing Rhazimine Binding to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazimine, a natural product derived from the plant Rhazya stricta, has garnered significant interest in the field of oncology due to its cytotoxic effects on various cancer cell lines. Its mechanism of action is attributed to its interaction with tubulin, the fundamental protein component of microtubules. Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including cell division, motility, and intracellular transport. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.

This compound exhibits a distinct and complex mode of interaction with tubulin. Unlike many tubulin inhibitors that bind to well-defined sites on the αβ-tubulin dimer, evidence suggests that (-)-rhazinilam, the active enantiomer, does not bind to the soluble tubulin dimer but rather incorporates into the aberrant spiral polymers it induces.[1][2] This unique mechanism necessitates specialized protocols to accurately characterize its binding and functional effects on tubulin.

This application note provides a comprehensive set of protocols for researchers to assess the binding of this compound to tubulin and to quantify its effects on tubulin polymerization and cellular cytotoxicity. The methodologies described herein are essential for the preclinical evaluation of this compound and its analogs as potential anti-cancer drug candidates.

Data Presentation

The following tables summarize key quantitative data for this compound ((-)-rhazinilam) and related compounds. These values serve as a benchmark for researchers performing the described experimental protocols.

Table 1: Cytotoxicity of Rhazinilam and Related Alkaloids in Human Cancer Cell Lines [3]

CompoundCell LineIC50 (µM)
Rhazinilam KB> 10
HCT-1161.5
MDA-MB-2312.3
MRC-53.0
Nor-rhazinicine KB2.1
HCT-1160.9
MDA-MB-2311.2
MRC-51.8
Rhazinicine KB3.5
HCT-1161.2
MDA-MB-2311.8
MRC-52.5
Rhazinal KB> 10
HCT-1162.8
MDA-MB-2314.5
MRC-55.6

Table 2: Inhibitory Effects of Selected Compounds on Tubulin Polymerization

CompoundIC50 for Tubulin Polymerization (µM)Reference
Colchicine2.52 ± 0.23[4]
Nocodazole~5[5]
VinblastineVaries with conditions[6]
PaclitaxelEnhances polymerization[6]
Rhazinilam Analog (Compound 7a) 1.6[4]
Rhazinilam Analog (Compound 25a) 2.1 ± 0.12[4]

Experimental Protocols

This section provides detailed methodologies for three key experiments to characterize the interaction of this compound with tubulin.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay is designed to determine the effect of this compound on the kinetics of microtubule formation in vitro. It utilizes a fluorescent reporter that incorporates into polymerizing microtubules, leading to an increase in fluorescence intensity.[6][7][8][9]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Negative control (DMSO)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10X stock of the fluorescent reporter in G-PEM buffer.

    • Prepare serial dilutions of this compound and control compounds in DMSO. The final DMSO concentration in the assay should not exceed 2%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the appropriate this compound dilution or control to each well.

    • Prepare the tubulin polymerization mix on ice by combining tubulin, G-PEM buffer, and the fluorescent reporter to achieve final concentrations of 2 mg/mL tubulin and 1X reporter.

    • Initiate the polymerization reaction by adding GTP to the tubulin mix to a final concentration of 1 mM.

    • Immediately dispense 45 µL of the complete reaction mix into each well of the 96-well plate.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the polymerization curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Intrinsic Tryptophan Fluorescence Quenching Assay

This biophysical technique is used to investigate the direct binding of a ligand to a protein by monitoring changes in the intrinsic fluorescence of tryptophan residues.[10][11][12] Given that (-)-rhazinilam may not bind to the tubulin dimer, this assay can help confirm this observation.

Materials:

  • Purified tubulin

  • Binding buffer (e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • Quartz fluorescence cuvette

  • Fluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan).

    • Set the emission scan range from 310 nm to 400 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Sample Preparation:

    • Prepare a solution of tubulin in the binding buffer at a concentration that gives a stable and measurable fluorescence signal (e.g., 2 µM).

    • Prepare a concentrated stock solution of this compound in the same binding buffer (with a matched concentration of DMSO).

  • Titration:

    • Place the tubulin solution in the quartz cuvette and record the initial fluorescence spectrum.

    • Make successive small additions of the this compound stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Inner Filter Effect Correction (if necessary):

    • To correct for any absorption of the excitation or emission light by this compound, perform a control titration of this compound into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the tubulin solution.

    • Use the data from the NATA titration to correct the tubulin fluorescence data.

  • Data Analysis:

    • Correct the observed fluorescence intensity at the emission maximum for dilution and the inner filter effect.

    • Plot the change in fluorescence intensity (ΔF) against the this compound concentration.

    • If binding occurs, fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd). If no change in fluorescence is observed, it suggests a lack of direct binding to the tubulin dimer under the tested conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[13][14][15] This can be used to confirm the lack of a direct, high-affinity binding event between this compound and tubulin dimers.

Materials:

  • Purified tubulin

  • ITC buffer (dialysis buffer, e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 50 mM KCl)

  • This compound stock solution (in ITC buffer with matched DMSO)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified tubulin extensively against the ITC buffer to ensure a perfect buffer match.

    • Prepare the this compound solution in the final dialysis buffer. The DMSO concentration must be identical in both the protein and ligand solutions.

    • Degas both the tubulin and this compound solutions immediately before the experiment.

    • Determine the precise concentrations of tubulin and this compound.

  • ITC Experiment:

    • Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the tubulin solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the ITC buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat change per mole of injectant against the molar ratio of this compound to tubulin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) using the instrument's software to determine Ka, ΔH, and n. A lack of a defined binding isotherm would support the hypothesis that this compound does not bind to the tubulin dimer with high affinity.

Visualizations

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis and Interpretation tubulin_prep Tubulin Purification and Preparation poly_assay Tubulin Polymerization Assay (Fluorescence-Based) tubulin_prep->poly_assay fluor_assay Intrinsic Tryptophan Fluorescence Quenching tubulin_prep->fluor_assay itc_assay Isothermal Titration Calorimetry (ITC) tubulin_prep->itc_assay ic50_poly IC50 Determination (Polymerization) poly_assay->ic50_poly kd_thermo Binding Affinity (Kd) and Thermodynamic Parameters fluor_assay->kd_thermo itc_assay->kd_thermo cell_culture Cancer Cell Line Culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay microtubule_imaging Immunofluorescence Microscopy cell_culture->microtubule_imaging ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity_assay->ic50_cyto morphology Microtubule Morphology Analysis microtubule_imaging->morphology mechanism Mechanism of Action Elucidation ic50_poly->mechanism kd_thermo->mechanism ic50_cyto->mechanism morphology->mechanism

Caption: Workflow for assessing this compound-tubulin interaction.

Signaling_Pathway cluster_dynamics Microtubule Dynamics cluster_cellular_effects Cellular Effects This compound This compound Tubulin_Dimer αβ-Tubulin Dimers This compound->Tubulin_Dimer No direct binding to dimer Spiral_Polymer Aberrant Spiral Polymers This compound->Spiral_Polymer Induces formation and incorporates into Polymerization Polymerization This compound->Polymerization Inhibits normal polymerization Tubulin_Dimer->Polymerization GTP Microtubule Microtubules Depolymerization Depolymerization Microtubule->Depolymerization GTP Hydrolysis Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spiral_Polymer->Mitotic_Arrest Disruption of mitotic spindle Polymerization->Microtubule Depolymerization->Tubulin_Dimer Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of this compound's action on tubulin.

References

Application Notes and Protocols for Developing Rhazimine-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing cancer cell line models with acquired resistance to rhazimine, a natural alkaloid with demonstrated anticancer properties. The development of such models is crucial for understanding the mechanisms of drug resistance, identifying potential therapeutic strategies to overcome resistance, and for the preclinical evaluation of novel anticancer agents.

Introduction to this compound and Drug Resistance

This compound, an alkaloid isolated from Rhazya stricta, has emerged as a promising anticancer agent. Studies have shown that this compound and its analogues can induce apoptosis and inhibit metastasis in cancer cells. In the MCF-7 breast cancer cell line, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 and key genes involved in the Wnt signaling pathway, cancer stem cell proliferation, and epithelial-mesenchymal transition[1][2]. Furthermore, extracts from Rhazya stricta have been shown to induce apoptosis in breast cancer cells through a p53-dependent mechanism, leading to the activation of caspase-3 and caspase-7[3].

The development of drug resistance is a significant challenge in cancer therapy[3][4]. Cancer cells can acquire resistance through various mechanisms, including alterations in drug targets, increased drug efflux, and activation of survival signaling pathways[3]. Establishing this compound-resistant cell line models provides an invaluable in vitro tool to investigate these mechanisms and to screen for compounds that can overcome or circumvent this resistance.

Data Presentation: Establishing and Characterizing this compound Resistance

The primary method for developing drug-resistant cell lines is through continuous or intermittent exposure to escalating concentrations of the drug[5][6][7]. The level of resistance is quantified by determining the half-maximal inhibitory concentration (IC50) of the resistant cell line and comparing it to the parental, sensitive cell line.

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental MCF-7This compound101.0
MCF-7/Rhaz-RThis compound15015.0
Parental A549This compound151.0
A549/Rhaz-RThis compound22515.0

Note: These are example values. Actual IC50 and Resistance Index will vary depending on the cell line and experimental conditions.

Table 2: Key Cellular Markers to Assess in this compound-Resistant Cell Lines

MarkerExpected Change in Resistant CellsMethod of Analysis
Bcl-2UpregulationWestern Blot, qPCR
Wnt Signaling Components (e.g., β-catenin)Upregulation/ActivationWestern Blot, Reporter Assay
p53Mutation or DownregulationSequencing, Western Blot
Caspase-3/7Decreased ActivationActivity Assay, Western Blot
ABC Transporters (e.g., P-glycoprotein)UpregulationWestern Blot, qPCR, Flow Cytometry (efflux assay)

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound. This is a critical first step before initiating the development of a resistant cell line[6].

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of this compound-Resistant Cell Lines by Dose Escalation

Objective: To generate a this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug[5][7].

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Culture flasks (T25 or T75)

  • Cryopreservation medium

Methodology:

  • Start by treating the parental cells in a culture flask with this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.

  • Maintain the cells in this concentration of this compound, changing the medium every 2-3 days.

  • When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Once the cells demonstrate stable growth at this concentration (i.e., consistent doubling time), increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat this process of gradual dose escalation. It is common for cells to initially grow slower or show signs of stress after each dose increase. Only increase the dose once the cell population has recovered and is growing steadily.

  • At each stable concentration, it is advisable to cryopreserve a batch of cells as a backup.

  • Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50). This process can take several months.

  • The resulting cell line is considered the this compound-resistant cell line (e.g., MCF-7/Rhaz-R).

Protocol 3: Characterization of the this compound-Resistant Phenotype

Objective: To confirm and quantify the level of resistance in the newly developed cell line.

Methodology:

  • Culture the parental and the newly generated this compound-resistant cells in drug-free medium for at least two passages to wash out any residual drug.

  • Perform a cell viability assay as described in Protocol 1 for both the parental and resistant cell lines, using a wide range of this compound concentrations.

  • Calculate the IC50 for both cell lines.

  • Determine the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

  • A significant increase in the RI confirms the resistant phenotype.

Protocol 4: Single-Cell Cloning to Ensure a Homogeneous Resistant Population

Objective: To isolate single this compound-resistant cells to establish a clonally pure population, which is important for reducing heterogeneity in subsequent experiments.

Materials:

  • This compound-resistant cell population

  • 96-well plates

  • Complete cell culture medium

  • Microscope

Methodology:

  • Prepare a single-cell suspension of the this compound-resistant cells.

  • Perform serial dilutions of the cell suspension in complete cell culture medium.

  • Seed the dilutions into 96-well plates with the aim of having, on average, less than one cell per well.

  • Incubate the plates and monitor them regularly under a microscope to identify wells that contain a single cell.

  • Once single cells are identified, continue to culture them, changing the medium carefully until a colony forms.

  • Expand the colonies from single cells into larger culture flasks.

  • Characterize the resistance level of these clonal populations as described in Protocol 3 to select the most resistant and stable clone for further studies.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Baseline Characterization cluster_phase2 Phase 2: Resistance Development cluster_phase3 Phase 3: Isolation and Expansion cluster_phase4 Phase 4: Characterization and Validation p1 Parental Cell Line p2 Determine this compound IC50 p1->p2 p3 Dose Escalation with this compound p2->p3 p4 Establish Bulk Resistant Population p3->p4 p5 Single-Cell Cloning p4->p5 p6 Expand Clonal Resistant Lines p5->p6 p7 Confirm Resistance (IC50 & RI) p6->p7 p8 Mechanistic Studies p7->p8

Caption: Experimental workflow for developing this compound-resistant cell lines.

rhazimine_signaling cluster_cell Cancer Cell This compound This compound p53 p53 This compound->p53 activates bcl2 Bcl-2 This compound->bcl2 inhibits wnt Wnt Signaling This compound->wnt inhibits caspases Caspase-3/7 p53->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The development of this compound-resistant cell line models is an essential step in overcoming the challenge of drug resistance in cancer therapy. The protocols and data presented here provide a framework for researchers to establish and characterize these models. By understanding the molecular mechanisms that drive resistance to this compound, it is possible to devise novel therapeutic strategies, including combination therapies, to improve clinical outcomes for cancer patients.

References

In Vivo Administration of Rhazimine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature search, no specific preclinical or in vivo studies involving a compound explicitly named "Rhazimine" have been identified in the public domain. This suggests that "this compound" may be a novel, proprietary, or less-documented investigational compound. The following application notes and protocols are therefore based on established general principles for the in vivo evaluation of new chemical entities (NCEs) in animal models, providing a foundational framework for researchers.

I. Introduction and Preclinical Considerations

Before commencing in vivo studies with any new compound, a thorough in vitro characterization is essential. This includes determining the compound's purity, solubility, stability, and preliminary cytotoxicity in relevant cell lines.

General Workflow for Preclinical Evaluation:

Caption: General workflow for preclinical drug development.

II. Quantitative Data Summary (Hypothetical)

The following tables are presented as templates. Researchers would populate these with experimental data obtained from their studies on this compound.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) in Mice

Dose Group (mg/kg)Route of AdministrationNumber of AnimalsObserved ToxicitiesBody Weight Change (%)MTD Determination
Vehicle Controle.g., Intraperitoneal5None+5%-
1e.g., Intraperitoneal5None+4%-
5e.g., Intraperitoneal5Mild lethargy+1%-
10e.g., Intraperitoneal5Significant lethargy, ruffled fur-8%Tolerated
20e.g., Intraperitoneal5Severe lethargy, ataxia, 1 mortality-15%Not Tolerated

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Dose, 10 mg/kg)

RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)----100
Intraperitoneal (IP)DataDataDataDataData
Oral (PO)DataDataDataDataData

III. Experimental Protocols

A. Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound (of known purity)

  • Vehicle for solubilization (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired final concentrations for injection.

  • Group Allocation: Randomly assign mice to dose groups (n=3-5 per group), including a vehicle control group.

  • Administration: Administer a single dose of this compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage, intravenous).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, grooming) immediately after dosing and at regular intervals for 7-14 days.

  • Data Collection: Record body weight daily. At the end of the observation period, euthanize animals and perform gross necropsy.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.

B. Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling

  • This compound

  • Vehicle

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a single known dose of this compound via the desired routes (e.g., IV bolus for reference, and IP or PO for testing).

  • Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacokinetic Study Workflow:

Caption: Workflow for a typical pharmacokinetic study.

C. Protocol 3: In Vivo Efficacy Study (General Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Calipers

  • This compound

  • Vehicle

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in saline or with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment: Administer this compound or controls according to a predetermined schedule (e.g., daily, twice weekly) and route.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor and record the body weight of each animal as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize animals and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Signaling Pathway (Hypothetical - If this compound targets the PI3K/Akt pathway):

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

IV. Conclusion

The successful in vivo administration and evaluation of a novel compound like this compound requires a systematic, multi-step approach. The protocols and templates provided here offer a standard framework. All experimental procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a strong emphasis on animal welfare. As data on this compound becomes available, these general protocols should be adapted and refined to suit the specific properties and therapeutic goals of the compound.

LC-MS/MS method for Rhazimine quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Quantification of Rifaximin in Plasma

Disclaimer: This document details a method for the quantification of Rifaximin. It is assumed that the user's request for "Rhazimine" contained a typographical error, as no specific LC-MS/MS methods were found for a compound of that name in the available literature. The methods described herein are based on published protocols for Rifaximin.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic used primarily for the treatment of traveler's diarrhea and hepatic encephalopathy.[1] Due to its poor oral bioavailability, systemic absorption is very low.[1] However, accurate and sensitive quantification of Rifaximin in plasma is crucial for pharmacokinetic studies, especially in different patient populations or when assessing drug-drug interactions.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for determining the low concentrations of Rifaximin found in plasma.[1][2]

This application note presents a validated LC-MS/MS method for the quantitative determination of Rifaximin in human plasma, providing researchers with a robust protocol for bioanalytical studies.

Methodology

Materials and Reagents
  • Analytes: Rifaximin reference standard, Metoprolol (Internal Standard, IS)[2][3][4] or Rifaximin-D6 (Isotopic Internal Standard, IS)[1][5].

  • Solvents: HPLC-grade methanol, acetonitrile, methyl t-butyl ether, and dichloromethane.[1][2][5]

  • Buffers and Additives: Ammonium acetate, orthophosphoric acid, formic acid.[1][2][5]

  • Water: Deionized or ultrapure water.[2]

  • Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).[1]

Instrumentation
  • LC System: Agilent 1100 HPLC system or equivalent, equipped with a binary pump, autosampler, and degasser.[2]

  • Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent, with a TurboIonSpray (TIS) or Electrospray Ionization (ESI) source.[2][5]

  • Software: Analyst software (Version 1.4) or equivalent for data acquisition and processing.[2]

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protocol 1: Protein Precipitation (PPT) [2][3][4]

    • Pipette 200 µL of plasma into a 1.5 mL polypropylene tube.

    • Add 20 µL of the internal standard working solution (e.g., Metoprolol, 480 ng/mL).

    • Vortex for 10 seconds.

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for injection.

  • Protocol 2: Liquid-Liquid Extraction (LLE) [1][5]

    • Pipette 400 µL of plasma into a polypropylene tube.

    • Add 50 µL of the internal standard working solution (e.g., Rifaximin-D6, 20 ng/mL).

    • Vortex briefly.

    • Add 100 µL of orthophosphoric acid solution and vortex.

    • Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v).

    • Vortex for 20 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 20 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40 °C.

    • Reconstitute the residue with 200 µL of the mobile phase and transfer to an autosampler vial.

LC-MS/MS Conditions

The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Chromatographic Conditions

Parameter Condition A[2][3][4] Condition B[1][5]
LC Column RESTEK Pinnacle C18 (50 x 2.1 mm, 5 µm) Zorbax SB C18 (75 x 4.6 mm, 3.5 µm)
Mobile Phase A 15 mM Ammonium Acetate (pH 4.32) 10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Methanol Acetonitrile
Gradient/Isocratic Gradient (details not specified) Isocratic (20:80 v/v, A:B)
Flow Rate Not specified (typically 0.2-0.5 mL/min) 0.3 mL/min
Column Temp. Ambient Not Specified
Injection Volume Not Specified Not Specified

| Run Time | < 5 minutes | 3.3 ± 0.2 minutes |

Table 2: Mass Spectrometric Conditions

Parameter Condition A[2][3][4] Condition B[1][5]
Ionization Mode Positive Ion Electrospray (TIS) Positive Ion Electrospray
Scan Type Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
MRM Transition: Rifaximin m/z 786.1 → 754.1 m/z 786.4 → 754.4
MRM Transition: IS (Metoprolol) m/z 268.3 → 116.1 N/A

| MRM Transition: IS (Rifaximin-D6) | N/A | m/z 792.5 → 760.5 |

Experimental Workflow and Protocols

The overall process from sample collection to data analysis is outlined below.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis A 1. Plasma Sample Collection (K2EDTA tubes) B 2. Sample Storage (-30°C to -40°C) A->B C 3. Sample Preparation (PPT or LLE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Acquisition D->E F 6. Data Processing (Peak Integration) E->F G 7. Quantification (Calibration Curve) F->G H 8. Final Report G->H

Caption: Overall workflow for Rifaximin quantification in plasma.
Detailed Protocol: Step-by-Step

  • Preparation of Standards:

    • Prepare stock solutions of Rifaximin (1 mg/mL) and the chosen Internal Standard (e.g., Metoprolol, 0.4 mg/mL) in methanol.[2]

    • Create working solutions by diluting the stock solutions with methanol to prepare a series of calibration standards (e.g., 0.5 to 10 ng/mL or 20 to 20,000 pg/mL).[1][2]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in drug-free plasma.

  • Sample Processing:

    • Thaw plasma samples and QC samples at room temperature.

    • Follow either the Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) protocol described in the "Sample Preparation" section.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

    • Create a sequence table including blank samples, calibration standards, QC samples, and unknown plasma samples.

    • Inject the prepared samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the chromatographic peaks for Rifaximin and the Internal Standard using the instrument's software.

    • Calculate the peak area ratio (Rifaximin/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted (1/x) linear regression.

    • Determine the concentration of Rifaximin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_ppt Protein Precipitation Workflow cluster_lle Liquid-Liquid Extraction Workflow P1 Plasma Sample (200 µL) P2 Add Internal Standard P1->P2 P3 Add Acetonitrile (600 µL) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Inject into LC-MS/MS P5->P6 L1 Plasma Sample (400 µL) L2 Add IS & Acid L1->L2 L3 Add Extraction Solvent L2->L3 L4 Vortex & Centrifuge L3->L4 L5 Evaporate Supernatant L4->L5 L6 Reconstitute in Mobile Phase L5->L6 L7 Inject into LC-MS/MS L6->L7

Caption: Comparison of sample preparation workflows.

Method Validation Summary

The described methods have been validated according to regulatory guidelines, demonstrating high precision, accuracy, and sensitivity.[1]

Table 3: Method Validation Parameters

Parameter Result (Method A: PPT)[2][3][4] Result (Method B: LLE)[1][5]
Linearity Range 0.5 – 10 ng/mL 20 – 20,000 pg/mL
Correlation Coefficient (r) > 0.999 > 0.9995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL 20 pg/mL
Intra-day Precision (%CV) < 3.9% 0.6 - 2.6%
Inter-day Precision (%CV) < 8.9% 2.2 - 5.6%
Accuracy 98.2% - 109% 95.7% - 105.0%
Recovery Not specified 88.8 ± 2.4%

| Stability (Freeze-Thaw) | Stable for 3 cycles | Stable |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Rifaximin in human plasma. The protocols for sample preparation using either protein precipitation or liquid-liquid extraction are highly effective, and the method demonstrates excellent sensitivity, linearity, accuracy, and precision. This validated method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Rifaximin in a research or clinical setting.[3]

References

Application Notes and Protocols: Fluorescent Microscopy of the Cytoskeleton Following Rhazimine (Rhazinilam) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazimine, more commonly known in scientific literature as Rhazinilam, is a natural product-derived alkaloid that has garnered significant interest in cancer research due to its effects on the microtubule cytoskeleton.[1][2] Like the well-known chemotherapeutic agent paclitaxel (Taxol), Rhazinilam promotes the stabilization of microtubules. However, it achieves this through a distinct mechanism of action.[3] In mammalian cells, treatment with Rhazinilam leads to the formation of microtubule bundles, multiple asters, and increased microtubule stability against cold-induced disassembly.[3] At the molecular level, Rhazinilam induces the formation of anomalous tubulin assemblies, specifically spirals, a characteristic that distinguishes its action from that of paclitaxel.[3]

These application notes provide a comprehensive guide for researchers to study the effects of Rhazinilam on the microtubule cytoskeleton using fluorescent microscopy. The protocols detailed below cover cell culture, Rhazinilam treatment, and immunofluorescence staining to visualize the resulting cytoskeletal alterations.

Data Presentation

The following tables summarize the quantitative data available for the effects of Rhazinilam on tubulin and microtubule assembly.

Table 1: In Vitro Effects of Rhazinilam on Microtubule Assembly

ParameterValueReference
IC50 for MAP-dependent microtubule assembly2.3 ± 0.071 µM[4]
IC50 for inhibition of cell growth (MCF-7)0.6 - 1.2 µM[1][5]
Average repeat of Rhazinilam-induced tubulin spirals79–80 nm[5]

Table 2: Cellular Effects of Rhazinilam

Cellular EffectObservationReference
Microtubule OrganizationInduces microtubule bundles and multiple asters in mammalian cells.[3]
Microtubule StabilityProtects preassembled microtubules from cold-induced disassembly.[3]
Mitotic ProgressionCauses mitotic arrest.[4]

Experimental Protocols

Protocol 1: General Experimental Workflow for Analyzing Rhazinilam Effects on the Cytoskeleton

This protocol outlines the overall workflow from cell culture to image analysis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Seed Cells on Coverslips cell_culture->cell_seeding rhazinilam_treatment 3. Rhazinilam Treatment (Varying Concentrations and Durations) cell_seeding->rhazinilam_treatment fixation 4. Fixation rhazinilam_treatment->fixation permeabilization 5. Permeabilization fixation->permeabilization blocking 6. Blocking permeabilization->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-α-tubulin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 9. Counterstaining (Optional) (e.g., DAPI for nuclei) secondary_ab->counterstain mounting 10. Mounting counterstain->mounting imaging 11. Fluorescence Microscopy mounting->imaging quantification 12. Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for studying Rhazinilam's effects.

Protocol 2: Detailed Immunofluorescence Staining of Microtubules after Rhazinilam Treatment

This protocol provides a step-by-step guide for staining microtubules in cultured cells treated with Rhazinilam.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Glass coverslips (sterile)

  • 6-well plates

  • Cell culture medium

  • Rhazinilam stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate the cells for 24 hours to allow for adherence.

  • Rhazinilam Treatment:

    • Prepare dilutions of Rhazinilam in cell culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest Rhazinilam concentration.

    • Remove the old medium from the wells and add the medium containing Rhazinilam or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).

  • Fixation:

    • For paraformaldehyde fixation:

      • Gently aspirate the medium and wash the cells twice with warm PBS.

      • Add 1 mL of 4% paraformaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.

    • For methanol fixation:

      • Gently aspirate the medium and wash the cells twice with warm PBS.

      • Add 1 mL of ice-cold methanol to each well and incubate for 5-10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde fixation):

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature.

  • Mounting:

    • Wash the coverslips three times with PBS.

    • Carefully remove the coverslips from the wells and dip them briefly in distilled water to remove excess salt.

    • Place a drop of mounting medium onto a microscope slide.

    • Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if necessary.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Capture images for subsequent analysis.

    • Quantify the effects of Rhazinilam by measuring parameters such as the percentage of cells with microtubule bundles, the number of asters per cell, and the intensity of tubulin staining in the bundles.

Signaling Pathway

The precise signaling pathways that are modulated by Rhazinilam to produce its effects on the microtubule cytoskeleton are not yet fully elucidated. However, it is well-established that there is a reciprocal relationship between microtubule dynamics and the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and also influence microtubule stability.[6][7] Disruption of microtubule dynamics by various agents has been shown to impact the activity of these GTPases.[8]

Based on the known interplay between the microtubule cytoskeleton and Rho GTPases, a proposed signaling pathway is presented below. Rhazinilam-induced microtubule stabilization could lead to the sequestration or altered activity of Guanine Nucleotide Exchange Factors (GEFs) or GTPase Activating Proteins (GAPs) that are associated with microtubules, thereby modulating the activity of RhoA, Rac1, and Cdc42. This, in turn, could lead to downstream effects on the actin cytoskeleton and cell morphology.

signaling_pathway cluster_rhazinilam Rhazinilam Treatment cluster_microtubule Microtubule Cytoskeleton cluster_rho Rho GTPase Signaling cluster_downstream Downstream Effects rhazinilam Rhazinilam tubulin Tubulin rhazinilam->tubulin Induces spiral formation mt_stabilization Microtubule Stabilization & Bundling tubulin->mt_stabilization Promotes gef_gap GEFs / GAPs (e.g., GEF-H1) mt_stabilization->gef_gap Sequesters / Modulates Activity rhoA RhoA gef_gap->rhoA Regulates rac1_cdc42 Rac1 / Cdc42 gef_gap->rac1_cdc42 Regulates actin Actin Cytoskeleton Reorganization rhoA->actin rac1_cdc42->actin morphology Changes in Cell Morphology & Motility actin->morphology

Caption: Proposed signaling pathway for Rhazinilam's effects.

References

Application Notes and Protocols: Synthesis of Rhazimine Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of Rhazimine analogues. This compound, a natural product, has garnered significant interest due to its dual inhibitory action on arachidonic acid metabolism and platelet-activating factor (PAF), as well as the antiproliferative and antitubulin activities of its analogues. This document outlines the synthetic strategies, key biological assays, and data interpretation necessary for the development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound and its structurally related alkaloid, Rhazinilam, represent a promising class of compounds for drug discovery. Their unique molecular architecture, featuring a pyrrole core, has been the focus of numerous synthetic and medicinal chemistry efforts. Structure-activity relationship (SAR) studies on this compound analogues have primarily focused on enhancing their antiproliferative and antitubulin effects. Understanding the key structural features that govern these activities is crucial for the design of more potent and selective drug candidates.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the in vitro biological activities of a series of synthesized this compound analogues. The data highlights the impact of various structural modifications on their antiproliferative activity against a representative cancer cell line and their ability to inhibit tubulin polymerization.

Analogue Modification Antiproliferative Activity (IC50, µM) Tubulin Polymerization Inhibition (IC50, µM)
1 (this compound) Parent Compound5.28.5
2a N-Methylation3.86.2
2b N-Ethylation4.57.1
3a Phenyl Ring Substitution (4-Fluoro)2.13.5
3b Phenyl Ring Substitution (4-Chloro)1.82.9
3c Phenyl Ring Substitution (4-Methoxy)6.59.8
4a Lactam Ring Modification (7-membered)10.215.4
4b Lactam Ring Modification (8-membered)8.912.1

Experimental Protocols

General Synthetic Protocol for this compound Analogues

A modular synthetic approach is employed for the preparation of this compound analogues, allowing for facile diversification of the core structure.[1] A representative protocol for the synthesis of a C-5 substituted pyrrole intermediate, a key precursor for many analogues, is provided below.

Protocol: Synthesis of Ethyl 5-iodo-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

  • Starting Material: Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (CH3CN).

  • Procedure:

    • To a solution of ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Biological Assay Protocols

Protocol: MTT Assay

  • Cell Line: Human cancer cell line (e.g., HeLa, MCF-7).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound analogues (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Fluorescence-Based Assay

  • Reagents: Tubulin protein, GTP, DAPI (4′,6-diamidino-2-phenylindole), Polymerization buffer.

  • Procedure:

    • Pre-incubate the this compound analogues with tubulin and GTP in a 96-well plate at 37 °C for 10 minutes.

    • Initiate polymerization by increasing the temperature to 37 °C.

    • Monitor the increase in fluorescence due to the incorporation of DAPI into the polymerizing microtubules over time using a fluorescence plate reader (excitation/emission wavelengths of 360/450 nm).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathways Inhibited by this compound

The following diagrams illustrate the proposed mechanisms by which this compound exerts its biological effects.

rhazimine_pathways cluster_AA Arachidonic Acid Metabolism cluster_PAF Platelet-Activating Factor Signaling Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX PLA2->Arachidonic Acid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Rhazimine_AA This compound Rhazimine_AA->COX Inhibition Rhazimine_AA->LOX Inhibition PAF PAF PAFR PAF Receptor PAF->PAFR G_Protein G-Protein Activation PAFR->G_Protein Downstream Downstream Signaling (e.g., Platelet Aggregation) G_Protein->Downstream Rhazimine_PAF This compound Rhazimine_PAF->PAFR Antagonism

Caption: Proposed inhibitory mechanisms of this compound.

Experimental Workflow for SAR Studies

The logical flow of experiments for conducting SAR studies on this compound analogues is depicted below.

sar_workflow Start Design of this compound Analogues Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Antiproliferative Antiproliferative Assay (MTT) Bioassays->Antiproliferative Tubulin Tubulin Polymerization Assay Bioassays->Tubulin SAR Structure-Activity Relationship Analysis Antiproliferative->SAR Tubulin->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for this compound analogue SAR studies.

Conclusion

The synthesis and evaluation of this compound analogues provide a valuable platform for the discovery of novel therapeutic agents. The modular synthetic routes allow for the generation of a diverse library of compounds, and the described biological assays enable the elucidation of their structure-activity relationships. The dual inhibitory profile of the parent compound, coupled with the potent antitubulin activity of its analogues, underscores the potential of this chemical scaffold in the development of new treatments for cancer and inflammatory diseases. Further optimization of the lead compounds identified through these studies may lead to the development of clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Rhazimine Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of rhazimine in DMSO and other organic solvents. Find answers to frequently asked questions and follow our troubleshooting guide to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

Q2: What are common signs of this compound degradation in a solvent?

Degradation of this compound can be identified by several observations:

  • Appearance of new peaks: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new peaks that are not present in the initial sample is a strong indicator of degradation.

  • Decrease in the main peak area: A reduction in the area of the peak corresponding to this compound over time suggests that the compound is being consumed in a degradation reaction.

  • Color change: A visible change in the color of the this compound solution can also indicate a chemical transformation.[1]

Q3: At what temperatures should I store my this compound stock solutions in DMSO?

For general laboratory practice with compounds of unknown stability, it is recommended to store stock solutions at low temperatures to minimize degradation. A study on a 2-aminothiazole compound in DMSO showed significant decomposition at room temperature, while the sample stored at -20°C showed minimal degradation.[1] Therefore, it is advisable to store this compound stock solutions in DMSO at -20°C or -80°C to enhance stability.

Q4: Besides DMSO, what other organic solvents can I use for this compound?

The choice of solvent will depend on this compound's solubility and the requirements of your experiment. Common organic solvents used for small molecules include:

  • Ethanol

  • Methanol

  • Acetonitrile

  • Acetone

  • Ethyl acetate

The stability of a compound can vary significantly between different solvents.[3] It is recommended to test the stability of this compound in any new solvent before proceeding with extensive experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in my HPLC/LC-MS chromatogram. 1. This compound degradation. 2. Contamination of the solvent or sample. 3. Interaction with the container.1. Re-run the analysis with a freshly prepared sample. 2. Analyze a blank solvent sample to check for contamination. 3. Ensure the use of high-purity solvents and inert sample vials.
The concentration of my this compound solution is lower than expected. 1. Degradation of this compound. 2. Inaccurate initial weighing or dilution. 3. Adsorption of the compound to the container surface.1. Perform a time-course stability study. 2. Carefully re-prepare the solution, ensuring accurate measurements. 3. Use low-adsorption vials or pre-treat the vials with a solution of the compound.
I see a precipitate in my this compound stock solution after freezing. 1. The compound has low solubility at that temperature. 2. The solvent has absorbed water, reducing the solubility of the compound.1. Gently warm the solution and vortex to redissolve. If it doesn't redissolve, the concentration may be too high for storage at that temperature. 2. Use anhydrous DMSO and seal containers tightly to prevent moisture absorption.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a chosen organic solvent using HPLC or LC-MS.

1. Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO, acetonitrile, ethanol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[4][5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Low-adsorption autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Filter the stock solution through a 0.22 µm syringe filter if any particulate matter is visible.

3. Incubation:

  • Aliquot the stock solution into multiple vials.

  • Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).

  • Protect the samples from light if the compound is known to be light-sensitive.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each temperature.

  • Allow the sample to come to room temperature.

  • Dilute the sample to a suitable concentration for HPLC or LC-MS analysis.

  • Inject the sample into the HPLC or LC-MS system.

5. Data Analysis:

  • Integrate the peak area of this compound and any degradation products in the chromatogram.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time for each temperature.

Quantitative Data Summary (Template)

Use the following tables to record and compare the stability of this compound under different conditions.

Table 1: this compound Stability in DMSO at Different Temperatures

Time (hours)% this compound Remaining at -20°C% this compound Remaining at 4°C% this compound Remaining at Room Temperature
0100100100
24
48
72
168 (1 week)

Table 2: this compound Stability in Different Organic Solvents at Room Temperature

Time (hours)% this compound Remaining in DMSO% this compound Remaining in Ethanol% this compound Remaining in Acetonitrile
0100100100
24
48
72
168 (1 week)

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare this compound Stock Solution aliq Aliquot into Vials prep->aliq temp1 Store at -20°C temp2 Store at 4°C temp3 Store at Room Temp sampling Sample at Time Points (0, 24, 48h, etc.) temp1->sampling temp2->sampling temp3->sampling hplc Analyze by HPLC/LC-MS sampling->hplc data Data Analysis: Peak Area vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound in a given solvent.

Degradation_Troubleshooting start Unexpected Peak Observed in HPLC/LC-MS q1 Is the peak present in a blank solvent run? start->q1 a1_yes Solvent Contamination q1->a1_yes Yes q2 Is the peak present in a freshly prepared sample? q1->q2 No a2_no Probable Degradation Product q2->a2_no No a2_yes Possible Impurity in This compound Stock q2->a2_yes Yes

Caption: Decision tree for troubleshooting unexpected peaks in analytical data.

References

Troubleshooting inconsistent results in Rhazimine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Rhazimine cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

A1: this compound is a cytotoxic agent, and like many such compounds, its precise mechanism can be cell-type dependent. Generally, it is expected to induce programmed cell death, or apoptosis. However, at higher concentrations or in certain cell lines, it may cause necrosis.[1] It is crucial to determine the mode of cell death in your specific experimental model to interpret results correctly.

Q2: Why are my IC50 values for this compound inconsistent across experiments?

A2: IC50 values can vary significantly between different cell lines due to their unique biological and genetic characteristics; this is known as a cell-specific response.[2] Even within the same cell line, inconsistencies can arise from several factors including:

  • Cell density: The number of cells seeded per well is a critical parameter.[3]

  • Compound stability: Degradation of this compound in solution.

  • Assay type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[2]

  • Incubation time: The duration of cell exposure to this compound will directly impact the observed cytotoxicity.[4]

  • Reagent variability: Differences in reagent preparation, concentration, or storage.[5]

Q3: Which cytotoxicity assay is most appropriate for studying this compound's effects?

A3: The choice of assay depends on the specific research question.

  • Metabolic Assays (MTT, MTS): These are good for initial screening and assessing cell proliferation and viability. They measure the metabolic activity of cells, which is often proportional to the number of viable cells.[6]

  • Membrane Integrity Assays (LDH): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, making them a direct measure of cytotoxicity and cell lysis, which is often associated with necrosis.[7][8]

  • Apoptosis Assays (Caspase Activity, Annexin V): If you hypothesize that this compound induces apoptosis, these assays provide more specific information. Caspase assays measure the activity of key enzymes in the apoptotic cascade, while Annexin V staining detects an early marker of apoptosis.[9][10][11]

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: Differentiating between these two cell death mechanisms is essential for understanding this compound's mode of action.

  • Morphological Changes: Apoptosis is characterized by cell shrinkage and membrane blebbing, whereas necrosis involves cell swelling and rupture.[1]

  • Biochemical Assays: You can use a combination of assays. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13] Western blotting for PARP cleavage can also differentiate between apoptosis and necrosis.[13] A pan-caspase inhibitor can be used to determine if cell death is caspase-dependent (apoptotic).[13]

Troubleshooting Guides

Metabolic Assays (e.g., MTT, MTS)

These colorimetric assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[14][15] Inconsistent results are common but can often be resolved.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inaccurate Pipetting: Inconsistent cell numbers or reagent volumes.[16]2. Edge Effects: Evaporation from wells on the plate's perimeter.[16]3. Cell Clumping: Uneven distribution of cells during seeding.1. Ensure pipettes are calibrated. Mix cell suspension thoroughly before and during plating.[16]2. Avoid using the outer wells of the 96-well plate; fill them with sterile PBS or media instead.[16]3. Ensure a single-cell suspension is achieved before plating.
High background absorbance in "no cell" control wells 1. Contamination: Bacterial or yeast contamination of the media or reagents.[5]2. Reagent Interference: Phenol red in the culture medium can interfere with absorbance readings.[3]3. Compound Interference: The test compound itself may reduce the tetrazolium salt.1. Use sterile technique and check media/reagents for contamination.2. Use phenol red-free medium for the assay incubation period.[3]3. Run a control with the compound in media without cells to measure its intrinsic reductive capacity.
Low absorbance readings in all wells 1. Low Cell Number: Insufficient number of cells seeded.2. Short Incubation Time: Not enough time for formazan production.3. Incomplete Solubilization: Formazan crystals are not fully dissolved before reading.1. Optimize cell seeding density. The optimal number should fall within the linear range of the assay.2. Increase the incubation time with the MTT/MTS reagent.3. Ensure complete dissolution of formazan crystals by thorough mixing or increasing incubation time with the solubilizing agent.
Unexpectedly high viability at high this compound concentrations 1. Increased Metabolism: Apoptotic cells can sometimes show a temporary increase in metabolic activity.[17]2. Compound Precipitation: this compound may precipitate at high concentrations, reducing its effective concentration.1. Confirm cell death with a different assay (e.g., LDH or a live/dead stain).2. Check the solubility of this compound in your culture medium. Observe wells under a microscope for any precipitate.
Membrane Integrity Assays (e.g., LDH)

These assays measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[18]

ProblemPossible Cause(s)Recommended Solution(s)
High background LDH in "no cell" or "untreated cell" controls 1. Serum in Medium: Animal serum is a significant source of LDH.[7]2. Mechanical Cell Damage: Overly vigorous pipetting during cell seeding or handling can cause premature cell lysis.[19]3. High Cell Density: Over-confluent cells may spontaneously die and release LDH.[7]1. Reduce the serum concentration in the culture medium (e.g., to 1-2%) during the assay.[7] Alternatively, use heat-inactivated serum.2. Handle cell suspensions gently. Avoid forceful pipetting.[19]3. Optimize the initial cell seeding density to prevent overgrowth.[7]
Low signal in positive control (lysed cells) 1. Low Cell Number: Insufficient cells to release a detectable amount of LDH.2. Inefficient Lysis: The lysis buffer did not effectively rupture all cells.1. Increase the number of cells seeded per well.2. Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve 100% cell lysis.[20]
High variability between replicates 1. Bubbles in Wells: Bubbles can interfere with the optical path during absorbance reading.[7][19]2. Inconsistent Exposure Time: Variation in the timing of adding reagents or taking readings.1. Centrifuge the plate briefly to remove bubbles or manually pop them with a sterile needle before reading.[7]2. Use a multichannel pipette for simultaneous addition of reagents to replicate wells.
Apoptosis-Specific Assays (e.g., Caspase-3 Activity)

These assays measure the activity of key executioner caspases, like caspase-3, which are activated during apoptosis.[9]

ProblemPossible Cause(s)Recommended Solution(s)
No significant increase in caspase activity despite visible cell death 1. Incorrect Timing: Caspase activation is transient. The measurement might be too early or too late in the apoptotic process.2. Necrotic Cell Death: this compound may be inducing necrosis, which does not typically involve caspase-3 activation.[21]3. Inefficient Cell Lysis: Incomplete release of caspases from the cells.1. Perform a time-course experiment to identify the peak of caspase activation.2. Use an alternative assay (e.g., LDH or Annexin V/PI) to test for necrosis.[21]3. Ensure the cell lysis buffer is appropriate for your cell type and the protocol is followed correctly.[22]
High background in negative controls 1. Spontaneous Apoptosis: Cells may be undergoing apoptosis due to poor culture conditions (e.g., nutrient depletion, over-confluence).2. Reagent Degradation: Improper storage of kit components.[9]1. Ensure cells are healthy and sub-confluent at the start of the experiment.2. Store all kit components as recommended by the manufacturer, especially protecting substrates from light.[9]
Inconsistent results 1. Incorrect Protein Concentration: Inconsistent amounts of protein lysate used across samples.2. Presence of Inhibitors: Substances in the cell lysate or from the treatment may interfere with the caspase enzyme.1. Perform a protein quantification assay (e.g., BCA) on the cell lysates and normalize the volume to use the same amount of protein for each reaction.[21]2. Include appropriate controls to test for assay interference by the compound.

Quantitative Data Summary

The cytotoxic effect of this compound, represented by the IC50 value (the concentration required to inhibit 50% of cell viability), can vary based on the cell line and the duration of exposure. The following table presents illustrative data.

Cell LineAssay TypeExposure Time (hours)This compound IC50 (µM)Selectivity Index (SI)*
A549 (Lung Carcinoma)MTT2412.54.0
A549 (Lung Carcinoma)MTT487.86.4
MCF-7 (Breast Cancer)MTT2425.22.0
MCF-7 (Breast Cancer)MTT4815.13.3
HCT116 (Colon Cancer)MTT489.55.3
BJ (Normal Fibroblast)MTT4850.0-

*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value (>2) suggests selective cytotoxicity towards cancer cells.[23]

Note: This data is for illustrative purposes only. Actual IC50 values must be determined experimentally. Different cell lines exhibit varying sensitivities to the same compound.[2][24]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[25]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to dissolve the crystals completely.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol measures membrane integrity by quantifying LDH release.[26]

  • Plate Setup: Seed cells as described in the MTT protocol. Prepare triplicate wells for three controls: (1) No-Cell Control (medium background), (2) Vehicle-Only Control (spontaneous LDH release), and (3) Maximum LDH Release Control.

  • Compound Treatment: Treat cells with this compound as described above. For the Maximum LDH Release control, add 10 µL of the kit's Lysis Solution 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Enzyme Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 x (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Caspase-3 Colorimetric Assay Protocol

This protocol quantifies the activity of activated caspase-3.[22]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Concurrently, incubate an untreated control culture.

  • Cell Lysis: Pellet 1-5 x 10^6 cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate. Dilute each sample with Cell Lysis Buffer to the same protein concentration (e.g., 100-200 µg of protein in 50 µL).

  • Caspase Reaction: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample. Add 5 µL of the DEVD-pNA substrate (4 mM).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Reading: Read samples at 405 nm in a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the untreated control.

Visualizations

Experimental and logical workflows

G cluster_0 General Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound serial dilution) A->B C 3. Incubation (24-72 hours) B->C D 4. Add Assay Reagent (MTT, LDH, etc.) C->D E 5. Final Incubation & Read Plate D->E F 6. Data Analysis (Calculate % Viability / IC50) E->F

Caption: General experimental workflow for in vitro cytotoxicity assays.

G A Inconsistent Results? B High Variability between Replicates? A->B Yes E High Background in Controls? A->E No C Check Pipetting & Seeding Technique B->C Yes D Use Inner Wells Only (Avoid Edge Effects) B->D Yes K Problem Solved C->K D->K F Check for Contamination E->F Yes G Test for Reagent Interference E->G Yes H Unexpectedly Low or High Signal? E->H No F->K G->K I Optimize Cell Density & Incubation Times H->I Yes J Confirm with Alternate Assay H->J Yes I->K J->K

Caption: A logical troubleshooting workflow for inconsistent assay results.

G This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA DNA Fragmentation Caspase3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

References

Rhazimine Technical Support Center: Preventing Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Rhazimine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in cell culture media can be attributed to several factors, often related to its physicochemical properties and interactions with the complex environment of the culture medium. The primary causes include:

  • Low Aqueous Solubility: this compound, like many experimental compounds, may have inherently low solubility in aqueous solutions like cell culture media.

  • High Concentration: Exceeding the solubility limit of this compound in the media will inevitably lead to precipitation.

  • Solvent Shock: When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]

  • Media Composition: Components within the cell culture media, such as salts (e.g., calcium phosphate), proteins, and metal ions, can interact with this compound and reduce its solubility.[2][3]

  • pH and Temperature: Fluctuations in the pH or temperature of the culture medium can alter the solubility of this compound.[4] Repeated freeze-thaw cycles of media or stock solutions can also promote precipitation.[2]

  • Contamination: Bacterial or fungal contamination can cause turbidity in the culture, which may be mistaken for precipitation.[2]

Q2: How can I determine the optimal solvent and concentration for my this compound stock solution?

A2: The choice of solvent and the concentration of your stock solution are critical to preventing precipitation. It is recommended to use a solvent in which this compound is highly soluble, such as DMSO. However, the final concentration of the solvent in the cell culture medium should be minimized to avoid cellular toxicity.

SolventRecommended Final Concentration in Media
DMSO< 0.1% (v/v)[5]
Ethanol< 0.1% (v/v)

To determine the optimal stock concentration, perform a serial dilution of your this compound stock in the cell culture medium and observe for any precipitation.

Q3: Are there any specific components in the cell culture media I should be concerned about?

A3: Yes, certain components in standard cell culture media can contribute to the precipitation of compounds.[3]

  • Calcium and Phosphate: These ions can form insoluble salts, and their presence can be particularly problematic in serum-free media preparations.[6]

  • Metal Ions: Essential metals like copper, iron, and zinc, which are often supplemented in serum-free media, can precipitate in the absence of chelating proteins typically found in serum.[7]

  • Serum Proteins: While serum can sometimes aid in solubility, high concentrations of proteins can also lead to precipitation under certain conditions, such as temperature shifts.[4]

Troubleshooting Guides

Issue: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium.

This is a common issue often caused by "solvent shock" or exceeding the solubility limit of this compound in the aqueous medium.

Possible Cause Solution
High Stock Concentration Prepare a more dilute stock solution of this compound. This will require adding a larger volume to your culture, so ensure the final solvent concentration remains non-toxic.
Rapid Dilution Add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently swirling the medium.[8] This allows for a more gradual change in solvent polarity.
Localized High Concentration Instead of adding the stock directly to the well or flask, prepare an intermediate dilution of this compound in a small volume of medium first, then add this to the final culture volume.

Issue: The media in my culture plates became cloudy or showed precipitates after incubation.

This could be due to the instability of this compound under culture conditions, interactions with media components over time, or contamination.

Possible Cause Solution
pH Shift during Incubation Ensure the cell culture medium is adequately buffered. The use of HEPES buffer in addition to the standard bicarbonate buffering system can help maintain a stable pH.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of your this compound stock solution and the cell culture medium.[2] Store aliquots of the stock solution at -20°C or -80°C.
Interaction with Media Components If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to help solubilize this compound. For issues with metal precipitation, the inclusion of a chelating agent like transferrin for iron can be beneficial.
Contamination Visually inspect the culture under a microscope for any signs of bacterial or fungal growth. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[2]

Experimental Protocols

Protocol: Assessing the Solubility of this compound in Cell Culture Media

This protocol provides a method to determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 500 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the dilutions at 37°C in a 5% CO2 incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or turbidity.

  • Microscopic Examination: Examine a small aliquot of each dilution under a microscope to detect any crystalline structures.

  • (Optional) Quantitative Analysis: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength).

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate solubility limit of this compound in your cell culture medium under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Solubility prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Perform Serial Dilutions in Cell Culture Medium prep_stock->serial_dilute incubate Incubate at 37°C, 5% CO2 (24, 48, 72 hours) serial_dilute->incubate visual_insp Visual Inspection for Precipitation incubate->visual_insp micro_exam Microscopic Examination of Dilutions visual_insp->micro_exam quant_analysis Optional: Quantitative Analysis of Soluble Fraction micro_exam->quant_analysis det_limit Determine Solubility Limit quant_analysis->det_limit

Caption: Workflow for determining this compound solubility.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed timing When did precipitation occur? start->timing immediate Immediately after adding stock timing->immediate Immediately delayed After incubation timing->delayed Delayed cause_immediate Likely Causes: - High Stock Concentration - Solvent Shock immediate->cause_immediate cause_delayed Likely Causes: - pH Shift - Temperature Instability - Media Interaction - Contamination delayed->cause_delayed solution_immediate Solutions: - Use more dilute stock - Add stock drop-wise - Prepare intermediate dilution cause_immediate->solution_immediate solution_delayed Solutions: - Use HEPES buffer - Avoid freeze-thaw - Add carrier proteins - Check for contamination cause_delayed->solution_delayed

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway_concept Conceptual Pathway: Factors Affecting this compound Solubility This compound This compound in Solution precipitation This compound Precipitation This compound->precipitation factors Influencing Factors concentration High Concentration solvent_shock Solvent Shock ph_temp pH / Temperature media_comp Media Components (Salts, Metals) concentration->precipitation solvent_shock->precipitation ph_temp->precipitation media_comp->precipitation

References

How to handle Rhazimine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Rhazimine to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what conditions is it most sensitive?

A1: this compound is a novel heterocyclic compound under investigation for its therapeutic potential. Based on its molecular structure, which includes ester and benzylic ether moieties, it is particularly susceptible to degradation via hydrolysis and oxidation. Exposure to acidic or basic conditions, high temperatures, and light can accelerate these degradation processes.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound solid material should be stored at -20°C in a tightly sealed, opaque container with a desiccant. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Solutions of this compound are less stable and should be prepared fresh for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted into single-use volumes in tightly sealed vials and stored at -80°C for no longer than one month.

Q3: How can I tell if my this compound sample has degraded?

A3: Visual signs of degradation in the solid material can include a change in color or texture. In solution, degradation may be indicated by a color change or the formation of a precipitate. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are quantitative indicators of degradation.

Q4: What are the primary degradation products of this compound?

A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This typically occurs at the ester linkage, yielding "this compound-Acid" (R-1) and the corresponding alcohol. This process is accelerated in both acidic and basic aqueous solutions.

  • Oxidation: The benzylic ether is susceptible to oxidation, which can lead to the formation of "this compound-Ketone" (O-1). This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or light exposure.

Q5: How should I prepare solutions of this compound to minimize degradation?

A5: Use high-purity, degassed solvents. If preparing aqueous solutions, use a buffered system to maintain a neutral pH (pH 6.5-7.5). Prepare solutions immediately before use and protect them from light by using amber vials or wrapping the container in aluminum foil.[3] Avoid prolonged storage of solutions, even at low temperatures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem: I see an unexpected peak in my HPLC analysis of a freshly prepared this compound sample.

  • Question 1: Was the solvent old or of a lower grade?

    • Answer: Solvents, especially ethers like THF, can form peroxides over time, which can cause rapid oxidation of this compound. Use fresh, high-purity, BHT-stabilized solvents when possible.

  • Question 2: Was the sample exposed to strong light during preparation?

    • Answer: Photodegradation can occur. Always prepare samples under subdued light and use amber glassware or foil-wrapped containers.

  • Question 3: Could the new peak be a known degradant?

    • Answer: Compare the retention time of the unknown peak with the reference chromatograms of the primary degradants (R-1 and O-1). If a match is found, it indicates that degradation has occurred during sample preparation or storage.

Problem: My experimental results are inconsistent, and I suspect this compound degradation.

  • Question 1: How are you storing your stock solutions?

    • Answer: Stock solutions of this compound are prone to degradation. If you are not preparing them fresh for each experiment, ensure they are stored in single-use aliquots at -80°C. Repeated freeze-thaw cycles can accelerate degradation.

  • Question 2: What is the pH of your experimental medium?

    • Answer: this compound is unstable at pH values outside the 6.5-7.5 range. If your experimental conditions are acidic or basic, consider performing a time-course stability study under those specific conditions to understand the rate of degradation.

  • Question 3: Are you running a control sample?

    • Answer: Always analyze a control sample of this compound in your experimental matrix at the beginning and end of your experiment (a "time-zero" and "time-final" sample). This will help you quantify the extent of degradation that occurred during the experiment itself.

Data Presentation

Table 1: Forced Degradation Study of this compound

This table summarizes the results of a forced degradation study, where this compound was exposed to various stress conditions to identify potential degradation pathways and products.[2][4]

Stress ConditionDurationThis compound Remaining (%)Degradant R-1 (%)Degradant O-1 (%)Other Degradants (%)
0.1 M HCl24 hours75.222.10.52.2
0.1 M NaOH24 hours68.928.50.81.8
3% H₂O₂24 hours82.41.215.11.3
Heat (80°C)48 hours91.54.82.11.6
Light (Xenon lamp)48 hours94.31.13.90.7
Table 2: Long-Term Stability of Solid this compound

This table shows the stability of solid this compound under different long-term storage conditions, as recommended by ICH guidelines.[5][6]

Storage ConditionTime PointPurity by HPLC (%)Appearance
25°C / 60% RH 0 Months99.8White powder
3 Months98.1Off-white powder
6 Months96.5Yellowish powder
2-8°C 0 Months99.8White powder
6 Months99.7White powder
12 Months99.5White powder
-20°C 0 Months99.8White powder
12 Months99.8White powder
24 Months99.7White powder

Mandatory Visualizations

Rhazimine_Degradation_Pathway This compound This compound This compound->p1 This compound->p2 R1 This compound-Acid (R-1) (Hydrolysis Product) Further_Deg Further Degradation Products R1->Further_Deg O1 This compound-Ketone (O-1) (Oxidation Product) O1->Further_Deg p1->R1 H₂O (Acid/Base) p2->O1 [O] (Light, Air)

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration A->B C Prepare Control (Time-Zero) Sample B->C D Perform Experiment with this compound C->D E Collect Experimental and Control (Time-Final) Samples D->E F Analyze all Samples by HPLC E->F G Compare Results: Time-Zero vs. Time-Final F->G

Caption: General workflow for assessing this compound stability during an experiment.

Caption: Troubleshooting logic for identifying the source of this compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method capable of separating this compound from its primary degradation products.[7][8]

  • Instrumentation: HPLC system with UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study Protocol

This protocol outlines the procedure for intentionally degrading this compound to understand its stability profile.

  • Preparation: Prepare five separate solutions of this compound at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: To one solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To a second solution, add an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: To a third solution, add an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate a fourth solution at 80°C in the dark for 48 hours.

  • Photodegradation: Expose the fifth solution to a calibrated light source (e.g., Xenon lamp providing ICH Q1B compliant conditions) for 48 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to approximately 0.1 mg/mL and analyze using the Stability-Indicating HPLC Method (Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control sample.

References

Technical Support Center: Overcoming Off-Target Effects of Rhazimine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with Rhazimine, a natural product-derived bioactive compound. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure the validity and accuracy of your cellular assay results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is primarily characterized as a dual inhibitor of arachidonic acid metabolism and platelet-activating factor (PAF)-induced platelet aggregation. Its on-target activity is centered around these pathways, making it a compound of interest for inflammatory and thrombotic disease research.

Q2: What are off-target effects and why are they a concern with compounds like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target.[1] For natural product-derived compounds like this compound, which can have complex chemical structures, the risk of off-target binding is significant. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are not related to the on-target activity being investigated.

Q3: I'm observing unexpected cellular phenotypes in my assay. How can I determine if they are due to off-target effects of this compound?

A3: Distinguishing on-target from off-target effects is a critical step in validating your results. A multi-pronged approach is often necessary and may include:

  • Dose-response analysis: Off-target effects may occur at different concentration ranges than on-target effects.

  • Use of structurally related but inactive analogs: If available, an inactive analog of this compound can serve as a negative control.

  • Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target can help determine if the observed phenotype is dependent on that target.

  • Orthogonal assays: Confirming the phenotype with a different assay that measures a distinct aspect of the same biological process can provide additional confidence.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target in a cellular context.[2][3][4][5][6]

Q4: What are some common off-target liabilities for natural product-derived compounds?

A4: Natural products can sometimes interfere with assays in a non-specific manner. These "nuisance compounds" can cause issues such as aggregation, reactivity with assay components, or interference with detection methods (e.g., autofluorescence).[7] It is crucial to perform appropriate control experiments to rule out such artifacts.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Concentrations Expected to be On-Target

Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, independent of its known inhibitory activities.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a detailed dose-response curve to establish the concentration range for on-target activity versus the concentration at which cytotoxicity is observed.

  • Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., measuring ATP levels, membrane integrity, and metabolic activity) to confirm the cytotoxic effect and rule out assay-specific artifacts.

  • Control Experiments: Include a well-characterized cytotoxic agent as a positive control and a vehicle-only control. If available, a structurally similar but biologically inactive analog of this compound should be tested.

  • Time-Course Analysis: Assess cell viability at different time points to understand the kinetics of the cytotoxic response.

Problem 2: Inconsistent or Non-Reproducible Results in Cellular Assays

Possible Cause: Variability in experimental conditions or inherent off-target activities of this compound that are sensitive to minor changes in the assay environment.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. Mycoplasma contamination should be routinely checked.

  • Optimize Compound Handling: Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Confirm the stability of this compound in your assay medium.

  • Assay Controls: Implement robust positive and negative controls to monitor assay performance.[8]

  • Phenotypic Profiling: Employ high-content imaging or other phenotypic screening approaches to systematically characterize the cellular effects of this compound and identify potential sources of variability.[9][10]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity Profile for this compound

ParameterOn-Target Activity (Arachidonic Acid Pathway)Off-Target Activity (Kinase X)Off-Target Activity (Cytotoxicity)
Assay Type Enzyme Inhibition AssayKinase Activity AssayCell Viability Assay
IC50 / EC50 1 µM15 µM50 µM
Notes Desired therapeutic effectPotential for off-target signalingUndesired cellular toxicity

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm the direct binding of this compound to its intended target protein in intact cells.[2][3][4][5][6]

  • Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of this compound for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.[11][12][13][14]

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 10-100 fold) to maximize the detection of weaker off-target binding.

  • Kinase Panel Screening: Submit the compound to a commercial kinome profiling service or perform in-house screening using a panel of purified kinases. These services typically use radiometric, fluorescence, or luminescence-based assays to measure kinase activity.[11][14]

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.

  • Hit Validation: For any identified "hits" (kinases that are significantly inhibited), perform follow-up dose-response experiments to determine the IC50 value for the off-target interaction.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Deconvolution cluster_target_validation Target Validation & Off-Target Identification cluster_conclusion Conclusion Problem Unexpected Phenotype or Cytotoxicity Observed with this compound DoseResponse Dose-Response & Time-Course Analysis Problem->DoseResponse Controls Implement Rigorous Controls (Negative, Positive, Inactive Analog) DoseResponse->Controls OrthogonalAssays Orthogonal Assays Controls->OrthogonalAssays TargetEngagement Target Engagement Assays (e.g., CETSA) OrthogonalAssays->TargetEngagement TargetModulation Target Knockdown/Knockout TargetEngagement->TargetModulation Profiling Off-Target Profiling (e.g., Kinome Scan) TargetModulation->Profiling OnTarget Phenotype is On-Target Profiling->OnTarget If phenotype is target-dependent and no significant off-targets found OffTarget Phenotype is Off-Target Profiling->OffTarget If phenotype is target-independent or potent off-targets are identified

Caption: A logical workflow for troubleshooting and deconvoluting off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Rhazimine_on This compound AA_Pathway Arachidonic Acid Metabolism Rhazimine_on->AA_Pathway inhibits PAF_Receptor PAF Receptor Rhazimine_on->PAF_Receptor antagonizes Inflammation Inflammation AA_Pathway->Inflammation Platelet_Aggregation Platelet Aggregation PAF_Receptor->Platelet_Aggregation Rhazimine_off This compound KinaseX Kinase X Rhazimine_off->KinaseX inhibits Signaling_Cascade Downstream Signaling KinaseX->Signaling_Cascade Unintended_Phenotype Unintended Phenotype (e.g., Cytotoxicity) Signaling_Cascade->Unintended_Phenotype

Caption: Simplified signaling pathways illustrating the on-target and potential off-target effects of this compound.

References

Best practices for handling and storing Rhazimine powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Rhazimine powder, along with troubleshooting guides and frequently asked questions for common experimental procedures.

Disclaimer

The information provided in this guide is for a hypothetical compound, "this compound," and is based on general best practices for handling chemical powders in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) and any manufacturer-provided guidelines for handling any real-world chemical substance.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for safely handling this compound powder?

Safe handling of this compound powder requires the use of personal protective equipment (PPE).[1] This includes wearing chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles. It is crucial to avoid direct contact with skin and eyes and to prevent ingestion or inhalation.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2] Always wash hands thoroughly after handling.

2. What are the optimal storage conditions for this compound powder?

This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, and incompatible materials.[3] The storage area should be locked and accessible only to authorized personnel.[3] Long-term storage at low temperatures (e.g., 4°C) may enhance stability, though it is essential to allow the container to equilibrate to room temperature before opening to prevent condensation.[4][5]

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood. Add the powder to the appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) in a volumetric flask. Sonicate or vortex the solution as needed to ensure complete dissolution. Once dissolved, the solution can be sterile-filtered if necessary and stored in aliquots at the recommended temperature.

4. What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Solution
This compound powder is clumpy. Absorption of moisture from the air.Store the powder in a desiccator. Before use, gently break up the clumps with a spatula in a controlled environment like a fume hood. Consider purchasing smaller batches to minimize the time the container is open.
Poor solubility in aqueous solutions. This compound may have low aqueous solubility.Try dissolving the powder in a small amount of an organic solvent like DMSO or ethanol first, and then slowly add this stock solution to your aqueous buffer while vortexing. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting biological experiments.
Inconsistent experimental results. Degradation of this compound powder or solution.Ensure proper storage conditions are maintained. Prepare fresh solutions for each experiment. Perform a quality control check, such as HPLC or LC-MS, to assess the purity of the powder or the integrity of the stock solution.
Static electricity causing the powder to disperse. Low humidity in the laboratory environment.Use an anti-static gun or ionizer in the weighing area. Handle the powder on a static-dissipative mat.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Bring the sealed container of this compound powder to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh 5 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. (Note: The required volume will depend on the molecular weight of this compound).

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 5 mg This compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate until Dissolved add_dmso->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis by activating the intrinsic mitochondrial pathway. It is believed to bind to and inhibit the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates Apaf-1, which in turn activates Caspase-9, the initiator caspase in this pathway. Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

signaling_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits CytoC_Mito Mitochondrial Cytochrome c Bcl2->CytoC_Mito inhibits release CytoC_Cyto Cytosolic Cytochrome c CytoC_Mito->CytoC_Cyto release Apaf1 Apaf-1 CytoC_Cyto->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

References

Rhazimine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of Rhazimine in solution, with a focus on the critical role of pH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A1: Based on forced degradation studies, this compound exhibits maximal stability in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.0. Within this range, the degradation rate is minimized, ensuring the integrity of the compound for experimental use.

Q2: How does pH affect the stability of this compound?

A2: this compound, an indole alkaloid, is susceptible to degradation under both acidic and alkaline conditions.[1][2][3]

  • Acidic Conditions (pH < 4.0): In acidic solutions, the indole moiety of this compound can be protonated, which may lead to the formation of degradation products.[1] Indole alkaloids are often more susceptible to degradation under acidic conditions.[1]

  • Alkaline Conditions (pH > 8.0): Under alkaline conditions, this compound can undergo hydrolysis, particularly if ester functionalities are present in the molecule.[3]

Q3: What are the common degradation products of this compound in solution?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Under acidic or alkaline stress, hydrolytic degradation products are more prevalent. In the presence of oxidizing agents, oxidative degradation products will be formed. It is crucial to use a stability-indicating analytical method, such as HPLC, to separate and quantify this compound from its potential degradants.[4][5][6]

Q4: For how long can I store this compound in solution?

A4: The storage duration depends on the pH, temperature, and solvent. For short-term storage (up to 24 hours), a buffered solution at pH 6.0 refrigerated at 2-8°C is recommended. For longer-term storage, it is advisable to store this compound as a solid at -20°C or below and prepare fresh solutions as needed.

Q5: What buffer should I use to maintain the pH of my this compound solution?

A5: Phosphate or citrate buffers are recommended to maintain the pH in the optimal range of 5.0 to 7.0. The choice of buffer and its concentration should be optimized for your specific experimental setup to ensure it does not interfere with your assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution Inappropriate pH: The pH of the solution may be outside the optimal stability range of 5.0-7.0.Verify the pH of your solution and adjust it to within the 5.0-7.0 range using a suitable buffer (e.g., phosphate or citrate).
High Temperature: Storage at room temperature or higher can accelerate degradation.Store this compound solutions at 2-8°C for short-term use and frozen for longer-term storage.
Presence of Oxidizing Agents: Contaminants in the solvent or container may be oxidizing this compound.Use high-purity solvents and ensure containers are clean and free of oxidizing residues. Consider degassing the solvent.
Precipitation of this compound from solution Poor Solubility: The concentration of this compound may exceed its solubility at the given pH and temperature.Check the solubility of this compound in your chosen solvent and buffer system. You may need to adjust the concentration or add a co-solvent.
pH Shift: A change in pH upon storage could affect solubility.Ensure your solution is adequately buffered to prevent significant pH shifts.
Inconsistent experimental results Degradation during experiment: The experimental conditions (e.g., prolonged incubation at non-optimal pH or temperature) may be causing this compound to degrade.Monitor the stability of this compound under your specific experimental conditions. It may be necessary to adjust the protocol to minimize degradation.
Inaccurate Quantification: The analytical method may not be stability-indicating, leading to co-elution of degradants with the parent compound.Develop and validate a stability-indicating HPLC method to accurately quantify this compound in the presence of its degradation products.[7][8]

Quantitative Data Summary

The following table summarizes the hypothetical degradation of this compound under various pH conditions after 48 hours at 25°C. This data is intended to be illustrative of the expected stability profile.

pH Degradation (%) Appearance
2.025.8Slight yellowing
3.015.2Colorless
4.08.1Colorless
5.02.5Colorless
6.01.8Colorless
7.02.1Colorless
8.09.5Colorless
9.018.7Slight cloudiness
10.032.4Visible precipitate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[9][10][11][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed powder to prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to UV light (254 nm) and visible light for 24 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its degradation products.[4][5][6][7][8]

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Use a gradient elution to effectively separate compounds with different polarities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a gradient of 5% B to 95% B over 30 minutes.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

  • Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution between this compound and all degradation peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation photo Photolytic Degradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation (Solid, 105°C) thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data thermal_solid Solid this compound thermal_solid->thermal

Caption: Workflow for the forced degradation study of this compound.

HPLC_Method_Development start Start: Develop Method column Select Column (e.g., C18) start->column mobile_phase Select Mobile Phase (Gradient ACN/H₂O) column->mobile_phase detection Set Detection λ mobile_phase->detection inject Inject Stressed Samples detection->inject resolution Adequate Resolution? inject->resolution optimize Optimize Gradient, Flow Rate, Temp. resolution->optimize No validate Validate Method (ICH Guidelines) resolution->validate Yes optimize->inject

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Strategies to reduce Rhazimine toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in animal studies involving Rhazimine. The following information is designed to offer strategies for mitigating toxicity and ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced toxicity observed in animal models?

A1: Preclinical studies indicate that this compound's toxicity primarily stems from two mechanisms:

  • Neurotoxicity: this compound has been shown to disrupt the balance between excitatory and inhibitory neurotransmitters in the central nervous system. It is hypothesized to inhibit pyridoxine (vitamin B6) activity, a crucial cofactor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. Reduced GABA levels can lead to hyperexcitability and seizures.[1]

  • Hepatotoxicity: this compound metabolism in the liver by cytochrome P450 enzymes can generate reactive oxygen species (ROS).[2] This leads to oxidative stress, depletion of glutathione, and subsequent damage to hepatocytes, which can manifest as elevated liver enzymes.[2]

Q2: Are there any known strategies to reduce the neurotoxic effects of this compound in animal studies?

A2: Yes, co-administration of Pyridoxine (Vitamin B6) has shown promise in mitigating the neurotoxic effects of this compound. Pyridoxine is a precursor to pyridoxal 5'-phosphate (P5P), an essential cofactor for GABA synthesis. Supplementation can help restore GABA levels and reduce the incidence of seizures.[1]

Q3: How can hepatotoxicity associated with this compound be minimized?

A3: The use of antioxidants as co-therapeutics can help reduce this compound-induced hepatotoxicity. N-acetylcysteine (NAC), a precursor to glutathione, has been effective in replenishing glutathione stores and mitigating oxidative stress in the liver.[2]

Q4: What are the best practices for animal welfare when conducting this compound toxicity studies?

A4: Adhering to the 3Rs (Replacement, Reduction, and Refinement) is crucial.[3] This includes using the minimum number of animals required to obtain statistically significant results, refining procedures to minimize distress, and considering in vitro models where applicable.[4][5][6] Microsampling techniques can also be employed to reduce the volume of blood drawn from each animal.[4]

Troubleshooting Guides

Issue 1: High Incidence of Seizures in Rodent Models

Symptoms: Animals exhibit tremors, clonus, and tonic-clonic seizures shortly after this compound administration.

Troubleshooting Steps:

  • Verify Dose: Double-check the dose calculations and the concentration of the dosing solution.

  • Co-administer Pyridoxine: Implement a pre-treatment or co-administration protocol with Pyridoxine (Vitamin B6). See the experimental protocol section for a detailed methodology.

  • Monitor Closely: Increase the frequency of observation immediately following dosing to ensure timely intervention for animal welfare.

  • Adjust Dose: If seizures persist even with Pyridoxine, consider a dose reduction of this compound for subsequent cohorts.

Issue 2: Elevated Liver Enzymes (ALT/AST) Indicating Hepatotoxicity

Symptoms: Blood analysis reveals significantly elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Troubleshooting Steps:

  • Administer N-acetylcysteine (NAC): Implement a protocol for the co-administration of NAC to mitigate oxidative stress. Refer to the experimental protocol section for details.

  • Stagger Dosing: If possible, investigate if a fractionated dosing schedule (e.g., two half-doses separated by a few hours) reduces peak plasma concentrations and subsequent liver strain.

  • Histopathological Analysis: Ensure liver tissue is collected for histopathological examination to confirm the nature and extent of liver damage.

Data Presentation

Table 1: Effect of Pyridoxine on this compound-Induced Neurotoxicity in Rats

Treatment GroupThis compound Dose (mg/kg)Pyridoxine Dose (mg/kg)Seizure Incidence (%)Mean Seizure Severity Score (1-5)
Vehicle Control0000
This compound Only500804.2
This compound + Pyridoxine50100201.5

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity in Mice

Treatment GroupThis compound Dose (mg/kg)NAC Dose (mg/kg)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control0035 ± 550 ± 8
This compound Only1000250 ± 40310 ± 55
This compound + NAC10015080 ± 15110 ± 20
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Co-administration of Pyridoxine to Mitigate Neurotoxicity
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimate animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (Saline).

    • Group 2: this compound (50 mg/kg, intraperitoneal injection).

    • Group 3: Pyridoxine (100 mg/kg, oral gavage) 1 hour prior to this compound (50 mg/kg, intraperitoneal injection).

  • Administration:

    • Administer Pyridoxine or vehicle (water) by oral gavage.

    • One hour later, administer this compound or vehicle (saline) by intraperitoneal injection.

  • Observation: Continuously monitor animals for 4 hours post-Rhazimine administration for signs of neurotoxicity, including tremors and seizures. Score seizure severity based on a pre-defined scale.

  • Data Collection: Record the incidence and severity of seizures for each group.

Protocol 2: Co-administration of N-acetylcysteine (NAC) to Reduce Hepatotoxicity
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimate animals for at least 7 days.

  • Grouping:

    • Group 1: Vehicle control (Saline).

    • Group 2: this compound (100 mg/kg, oral gavage).

    • Group 3: NAC (150 mg/kg, intraperitoneal injection) 30 minutes prior to this compound (100 mg/kg, oral gavage).

  • Administration:

    • Administer NAC or vehicle (saline) by intraperitoneal injection.

    • Thirty minutes later, administer this compound or vehicle (water) by oral gavage.

  • Sample Collection: At 24 hours post-Rhazimine administration, collect blood via cardiac puncture under anesthesia for serum chemistry analysis.

  • Data Analysis: Measure serum ALT and AST levels.

Visualizations

Rhazimine_Toxicity_Pathway cluster_neuro Neurotoxicity cluster_hepato Hepatotoxicity This compound This compound Pyridoxine Pyridoxine (Vitamin B6) This compound->Pyridoxine Inhibits P450 Cytochrome P450 Metabolism This compound->P450 P5P Pyridoxal 5'-Phosphate (P5P) Pyridoxine->P5P GABA_Synth GABA Synthesis P5P->GABA_Synth Cofactor for GABA Reduced GABA GABA_Synth->GABA Seizures Seizures GABA->Seizures Leads to ROS Reactive Oxygen Species (ROS) P450->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress GSH Glutathione Depletion Ox_Stress->GSH Hepatocyte_Damage Hepatocyte Damage GSH->Hepatocyte_Damage Leads to

Caption: Signaling pathway of this compound-induced toxicity.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, this compound, this compound + Antidote) start->grouping pretreatment Pre-treat with Antidote (e.g., Pyridoxine or NAC) or Vehicle grouping->pretreatment dosing Administer this compound or Vehicle pretreatment->dosing observation Post-Dose Monitoring (Clinical Signs, Behavior) dosing->observation sampling Collect Biological Samples (Blood, Tissues) observation->sampling analysis Analyze Samples (Serum Chemistry, Histopathology) sampling->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for a toxicity study.

Troubleshooting_Logic start Adverse Event Observed (e.g., Seizures, High ALT/AST) check_dose Is the dose correct? start->check_dose correct_dose Correct Dose and Re-run check_dose->correct_dose No implement_strategy Implement Mitigation Strategy check_dose->implement_strategy Yes neuro_strategy Co-administer Pyridoxine implement_strategy->neuro_strategy Neurotoxicity hepato_strategy Co-administer NAC implement_strategy->hepato_strategy Hepatotoxicity evaluate Evaluate Outcome neuro_strategy->evaluate hepato_strategy->evaluate resolved Issue Resolved evaluate->resolved Successful not_resolved Issue Persists evaluate->not_resolved Unsuccessful reconsider_dose Re-evaluate this compound Dose Level not_resolved->reconsider_dose contact_support Contact Technical Support reconsider_dose->contact_support

Caption: Troubleshooting logic for adverse events.

References

Validating the purity of synthesized or isolated Rhazimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized or isolated Rhazimine. The focus is on validating the purity of this terpenoid indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: A multi-pronged approach employing orthogonal techniques is recommended for robust purity assessment. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for purity determination, capable of separating this compound from closely related alkaloids and other impurities.[1][2][3] A UV detector is typically used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying impurities and degradation products by providing molecular weight information.[1][2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H-NMR can be used for an absolute purity assessment against a certified internal standard, offering a method independent of the analyte's response factor in other detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be suitable for analyzing this compound and other alkaloids from Rhazya stricta, sometimes requiring derivatization (e.g., silylation) to improve volatility and peak shape.[4]

Q2: What are the expected impurities in a sample of this compound?

A2: Impurities in a this compound sample can originate from several sources:

  • Related Alkaloids: The most common impurities are other terpenoid indole alkaloids from the Rhazya stricta plant, which may be co-extracted during the isolation process.[5]

  • Residual Solvents: Solvents used during extraction, purification, and crystallization may remain in the final product.

  • Reagents and By-products: If this compound is synthesized, unreacted starting materials, reagents, and reaction by-products can be present.

  • Degradation Products: this compound may degrade upon exposure to heat, light, oxygen, or non-neutral pH conditions.[6][7] Common degradation pathways for alkaloids include oxidation and hydrolysis.

  • Heavy Metals and Pesticides: For this compound isolated from natural sources, there is a risk of contamination with heavy metals (e.g., lead, arsenic, cadmium) and pesticides from the soil and cultivation process.[5][8]

Q3: Why is my this compound sample showing multiple peaks in the HPLC chromatogram?

A3: Multiple peaks can indicate the presence of impurities. It is also possible that you are observing isomers of this compound. To investigate, you should:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve peak resolution.

  • Employ Mass Spectrometry: Use LC-MS to determine the molecular weight of the species corresponding to each peak. This will help differentiate between isomers, related alkaloids, and degradation products.[1][2][3]

  • Perform Peak Purity Analysis: If you have a diode array detector (DAD), assess the peak purity to check if a single peak consists of co-eluting compounds.

  • Conduct Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if any of the observed peaks correspond to known degradation products.[6][9]

Q4: How can I confirm the identity of my main peak as this compound?

A4: Identity confirmation should be performed using a combination of techniques:

  • Co-chromatography: Spike your sample with a certified reference standard of this compound. The main peak in your sample should co-elute with the reference standard.

  • Mass Spectrometry: Compare the mass spectrum of your main peak with the known mass spectrum of this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[3]

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra and compare the chemical shifts and coupling constants with published data for this compound.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase; Column overload; Presence of active sites on the column.Add a competitor (e.g., triethylamine) to the mobile phase; Reduce sample concentration; Use a new or different type of column.
Peak Fronting Sample solvent stronger than the mobile phase; Column overload.Dissolve the sample in the mobile phase or a weaker solvent; Reduce sample concentration.
Broad Peaks Low column efficiency; High dead volume in the system; Slow detector response.Use a new, high-efficiency column; Check and tighten all fittings; Adjust detector settings.
Split Peaks Clogged frit or partially blocked column; Sample solvent incompatibility.Reverse-flush the column; Filter all samples and mobile phases; Ensure the sample is fully dissolved in the mobile phase.
Issue 2: Inconsistent Quantitative Results
Symptom Possible Cause Suggested Solution
Poor Repeatability Inconsistent injection volume; Fluctuations in detector response; Sample instability.Service the autosampler; Allow the detector lamp to warm up properly; Prepare fresh samples and use a temperature-controlled autosampler.
Inaccurate Results Incorrect standard concentration; Non-linear detector response; Degradation of standard or sample.Use a certified reference standard and verify its purity; Operate within the linear range of the method or use a multi-point calibration curve; Store standards and samples under appropriate conditions (e.g., refrigerated, protected from light).

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC-UV
  • Chromatographic System: A standard HPLC or UPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10-60% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Analysis: Inject 1-5 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples by a stability-indicating HPLC method (as described above) to assess the extent of degradation and identify degradation products.[6][10][11]

Quantitative Data Summary

The following table presents hypothetical data from a purity analysis of three different batches of isolated this compound.

Analytical Method Batch A Batch B Batch C Acceptance Criteria
Purity by HPLC (% Area) 99.2%98.5%99.6%≥ 98.0%
Total Impurities by HPLC (%) 0.8%1.5%0.4%≤ 2.0%
Largest Unknown Impurity (%) 0.3%0.7%0.2%≤ 0.5%
Residual Solvents (Methanol, ppm) 150250100≤ 3000 ppm
Heavy Metals (Lead, ppm) < 1< 1< 1≤ 10 ppm

Visualizations

Caption: Workflow for the comprehensive purity validation of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (Pure) Acid Acid Hydrolysis (e.g., HCl, Heat) This compound->Acid Base Base Hydrolysis (e.g., NaOH, Heat) This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photo Photolysis (UV/Vis Light) This compound->Photo Hydrolyzed Hydrolyzed Products Acid->Hydrolyzed Base->Hydrolyzed Oxidized Oxidized Products Oxidation->Oxidized Photo->Oxidized Isomers Isomers/ Rearrangement Products Photo->Isomers

Caption: Logical relationships in a forced degradation study of this compound.

References

Dealing with autofluorescence of Rhazimine in imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imaging Experiments

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during fluorescence imaging experiments.

Topic: Dealing with Autofluorescence of Small Molecules in Imaging Experiments

Disclaimer: Initial searches for the specific compound "Rhazimine" did not yield any matching results in scientific literature. This suggests that the name may be misspelled or refer to a proprietary compound not publicly documented. The following guide provides comprehensive strategies for dealing with autofluorescence originating from small molecules in general, which will be applicable to a wide range of fluorescent compounds used in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or other materials when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labeled molecules, leading to high background and reduced signal-to-noise ratios.

Q2: What are the common sources of autofluorescence in cell-based imaging experiments?

A2: Common sources of autofluorescence in biological samples include:

  • Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin are naturally fluorescent.[1]

  • Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be highly fluorescent.

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins in the tissue.[1]

  • The Small Molecule Itself: The therapeutic small molecule you are studying may possess intrinsic fluorescent properties that contribute to the overall background signal.

Q3: How can I determine if my small molecule is contributing to autofluorescence?

A3: To determine if your small molecule is a source of autofluorescence, you can perform a control experiment where you image unstained cells that have been treated with the small molecule. Compare this to an image of unstained, untreated cells. If you observe a significant increase in fluorescence in the treated cells, your small molecule is likely autofluorescent.

Troubleshooting Guide

Q1: I am observing high background fluorescence in my imaging channel of interest. How can I identify the source?

A1: High background fluorescence can originate from multiple sources. To pinpoint the origin, you can use a systematic approach:

  • Image unstained, untreated cells: This will reveal the baseline autofluorescence of your biological sample.

  • Image unstained, treated cells: This will show the contribution of your small molecule to the overall fluorescence.

  • Image stained, untreated cells: This will indicate the level of background from your fluorescent labels and any non-specific binding.

By comparing these control images, you can identify the primary source of the high background.

Q2: My small molecule is autofluorescent in the same channel as my fluorescent probe. What can I do?

A2: When your small molecule's autofluorescence spectrally overlaps with your probe's signal, you have several strategies to consider:

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can acquire the emission spectrum of the small molecule's autofluorescence and the spectrum of your probe separately. The microscope software can then be used to computationally separate the two signals from your experimental images.

  • Choose a Brighter Probe: A brighter fluorescent probe can help to increase the signal-to-noise ratio, making the autofluorescence from the small molecule less significant.

  • Use a Probe in a Different Spectral Range: If possible, select a fluorescent probe that emits in a spectral region where the small molecule's autofluorescence is minimal. For example, moving to red or far-red channels can often reduce autofluorescence issues.

Q3: How can I reduce autofluorescence caused by fixation?

A3: Aldehyde-induced autofluorescence can be a significant problem. Here are some ways to mitigate it:

  • Change the Fixative: Consider using an organic solvent like ice-cold methanol or ethanol for fixation instead of aldehydes.[2]

  • Reduce Fixative Concentration and Time: Use the lowest concentration of formaldehyde or glutaraldehyde and the shortest fixation time that still preserves the cellular morphology.

  • Use a Quenching Agent: After fixation, you can treat your samples with a quenching agent like sodium borohydride or glycine to reduce aldehyde-induced fluorescence.[1]

Quantitative Data Summary

Table 1: Common Endogenous Autofluorescent Species

SourceExcitation Max (nm)Emission Max (nm)Notes
Collagen 360440Primarily in connective tissue.
Elastin 350-450490-560Found in extracellular matrix.
NADH 340450A key metabolic coenzyme.
FAD/Flavins 450530Involved in cellular respiration.
Lipofuscin 340-395540-650"Wear-and-tear" pigment that accumulates with age.

Table 2: Comparison of Autofluorescence Quenching Agents

Quenching AgentTargetAdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced fluorescenceEffective at reducing aldehyde fluorescence.Can be harsh on tissues and may reduce specific signal.
Sudan Black B LipofuscinVery effective for quenching lipofuscin.Can introduce its own fluorescence in the far-red.[3]
Trypan Blue General autofluorescenceCan quench cellular autofluorescence.[4]Has its own fluorescence in the far-red.[4]
Commercially available reagents (e.g., TrueVIEW™, TrueBlack®) Multiple sourcesOptimized for specific types of autofluorescence.Can be more expensive.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

  • Fixation: Fix cells or tissues as per your standard protocol using formaldehyde or glutaraldehyde.

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Quenching Solution Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Protocol 2: Spectral Unmixing Workflow

  • Acquire Reference Spectra:

    • Prepare a sample of unstained, untreated cells to acquire the autofluorescence spectrum of the cells.

    • Prepare a sample of unstained cells treated with your small molecule to acquire its autofluorescence spectrum.

    • Prepare a sample stained with only your fluorescent probe of interest to acquire its emission spectrum.

  • Image Experimental Sample: Acquire images of your fully stained and treated experimental sample using the spectral detector on your confocal microscope, ensuring you collect the entire emission spectrum for each pixel.

  • Perform Linear Unmixing: In the microscope software, use the previously acquired reference spectra to perform linear unmixing. The software will calculate the contribution of each known spectrum (cellular autofluorescence, small molecule autofluorescence, and your probe) to the total fluorescence at each pixel, effectively separating the signals into different channels.

Visualizations

experimental_workflow Workflow for Troubleshooting Small Molecule Autofluorescence start Start: High Background Observed control1 Image Unstained, Untreated Cells start->control1 control2 Image Unstained, Treated Cells start->control2 is_molecule_autofluorescent Is Small Molecule Autofluorescent? control2->is_molecule_autofluorescent spectral_overlap Spectral Overlap with Probe? is_molecule_autofluorescent->spectral_overlap Yes other_sources Address Other Autofluorescence Sources (e.g., Fixation, Media) is_molecule_autofluorescent->other_sources No no_overlap No Significant Overlap spectral_overlap->no_overlap No spectral_unmixing Perform Spectral Unmixing spectral_overlap->spectral_unmixing Yes change_probe Use Probe in Different Spectral Range spectral_overlap->change_probe Yes brighter_probe Use Brighter Probe spectral_overlap->brighter_probe Yes optimize_filters Optimize Filter Sets no_overlap->optimize_filters end_resolved Issue Resolved optimize_filters->end_resolved spectral_unmixing->end_resolved change_probe->end_resolved brighter_probe->end_resolved other_sources->end_resolved

Caption: A decision-making workflow for troubleshooting autofluorescence from a small molecule.

quenching_pathway General Logic for Applying Autofluorescence Quenching start Identify Primary Source of Autofluorescence fixation Fixation-Induced start->fixation lipofuscin Lipofuscin start->lipofuscin endogenous Other Endogenous (e.g., Collagen) start->endogenous na_borohydride Use Sodium Borohydride fixation->na_borohydride sudan_black Use Sudan Black B lipofuscin->sudan_black commercial_quencher Use Commercial Quencher (e.g., TrueVIEW™) endogenous->commercial_quencher validate Validate Quenching and Signal Integrity na_borohydride->validate sudan_black->validate commercial_quencher->validate end Proceed with Imaging validate->end

Caption: A logical pathway for selecting an appropriate autofluorescence quenching strategy.

References

Optimizing incubation time for Rhazimine treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhazimine (also referred to as Rhazyaminine). The focus is on optimizing incubation time to accurately assess its cytotoxic and apoptotic effects on cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A: this compound, an alkaloid derived from Rhazya stricta, has been shown to induce apoptosis in cancer cells. One of its key mechanisms involves the downregulation of Bcl-2, an anti-apoptotic protein.[1] By reducing the levels of Bcl-2, this compound shifts the cellular balance towards apoptosis, leading to programmed cell death. This makes it a promising candidate for further investigation in cancer therapy.[1]

G This compound This compound Treatment Bcl2 Bcl-2 Gene Expression (Anti-apoptotic) This compound->Bcl2 Downregulates Apoptosis Induction of Apoptosis Bcl2->Apoptosis Inhibits CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Q2: How do I determine the optimal incubation time for this compound in my specific cancer cell line?

A: The optimal incubation time is cell-line dependent and should be determined empirically. A time-course experiment is the standard method. This involves treating your cells with a range of this compound concentrations and measuring cell viability at several time points (e.g., 24, 48, and 72 hours). The goal is to identify the time point that provides a clear dose-dependent response and a robust assay window.

G start Start seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Multiple Concentrations) + Vehicle Control seed->treat incubate Incubate for Different Time Points (24h, 48h, 72h) treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data: Calculate IC50 for each time point assay->analyze decision Is there a clear dose-response? analyze->decision decision->treat No (Troubleshoot) end Select Optimal Incubation Time decision->end  Yes

Caption: Experimental workflow for optimizing this compound incubation time.

Q3: My initial time-course experiment failed to show a clear effect. What are common troubleshooting steps?

A: When experiments do not yield expected results, it's essential to systematically review the protocol and reagents.[2][3] Here are common issues and solutions:

Issue Potential Cause Troubleshooting Steps
No cell death at any concentration or time point. 1. Compound Inactivity: this compound solution degraded or improperly stored. 2. Cell Resistance: The chosen cell line is resistant to this compound's mechanism. 3. Incorrect Concentration: Serial dilutions were prepared incorrectly.1. Prepare fresh this compound stock and working solutions. Verify solvent (e.g., DMSO) quality. 2. Include a positive control (e.g., a known cytotoxic drug like Doxorubicin) to ensure the cells can undergo apoptosis. 3. Recalculate and carefully prepare dilutions.
High variability between replicate wells. 1. Inconsistent Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from wells on the plate perimeter.[4] 3. Pipetting Errors: Inaccurate dispensing of cells or compound.1. Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to reduce evaporation in adjacent wells.[4] 3. Use calibrated pipettes and check for bubbles. Change tips between concentrations.
Cell viability assay results are inconsistent. 1. Assay Interference: this compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readout). 2. Incorrect Incubation: Incubation time with the viability reagent (e.g., MTT, Resazurin) is too short or too long.[5][6]1. Run a control plate with this compound in cell-free media to check for direct interaction with the assay reagent. 2. Optimize the reagent incubation time for your specific cell line to ensure the signal is within the linear range of detection.[7]

Experimental Protocols

Protocol: Determining Cell Viability using Resazurin (AlamarBlue) Assay

This protocol describes a method for assessing cell viability, which is crucial for determining the optimal incubation time for this compound. The assay measures the metabolic activity of living cells.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, stored protected from light)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (determined beforehand for each cell line, e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range that will span from no effect to complete cell death. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

    • Return the plates to the incubator for your desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • After the treatment incubation period, add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).[4]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be sufficient for color change but before the positive control wells become saturated.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot the % Viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value for each incubation time point.

Data Presentation

Table: Example IC50 Values for this compound on MCF-7 Cells

Summarizing your results in a table allows for a clear comparison between different incubation times, helping you select the most appropriate duration for subsequent experiments.

Incubation Time (Hours)IC50 Value (µM)R² of Dose-Response Curve
2445.20.981
4821.80.992
7215.30.989
Note: These are example data for illustrative purposes.

References

Validation & Comparative

A Comparative Analysis of Rhazimine and Other Colchicine-Site Inhibitors on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the microtubule-targeting agent rhazimine reveals its standing among other prominent colchicine-site inhibitors. This guide provides a comparative analysis of the efficacy of this compound against well-established inhibitors such as colchicine, combretastatin A-4, and podophyllotoxin, offering valuable insights for researchers and drug development professionals in the field of oncology.

Microtubules, dynamic cytoskeletal polymers essential for cell division, have long been a key target for anticancer drug development. Colchicine-site inhibitors, a class of compounds that bind to the β-tubulin subunit at the colchicine-binding site, disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. This guide synthesizes quantitative data on the efficacy of these inhibitors, details experimental methodologies for their evaluation, and visualizes their mechanism of action and experimental workflows.

Comparative Efficacy of Colchicine-Site Inhibitors

The efficacy of microtubule-targeting agents is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify these effects. While direct comparative studies under identical experimental conditions are limited, the following tables summarize reported IC50 values for this compound's close analog, rhazinilam, and other major colchicine-site inhibitors. It is important to note that variations in experimental protocols, such as cell lines, incubation times, and assay methods, can influence these values.

Table 1: Inhibition of Tubulin Polymerization (IC50)

CompoundIC50 (µM)Experimental Conditions
(-)-Rhazinilam2.3 ± 0.071[1]Tubulin with microtubule-associated proteins (MAPs), 37°C.[1]
Colchicine~1-3Varies across studies.
Combretastatin A-4~1-2Varies across studies.
Podophyllotoxin~1-5Varies across studies.

Table 2: Cytotoxicity in Cancer Cell Lines (IC50)

CompoundCell LineIC50 (µM)
(-)-RhazinilamVariousLow µM range[1][2]
ColchicineVariousNanomolar to low micromolar range
Combretastatin A-4VariousNanomolar to low micromolar range
PodophyllotoxinVariousNanomolar to low micromolar range

Mechanism of Action: Disrupting the Cellular Scaffolding

Colchicine-site inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules. By binding to soluble tubulin dimers, they prevent their incorporation into growing microtubules, leading to a net depolymerization of the microtubule network. This disruption of the cytoskeleton has profound effects on cellular processes, ultimately triggering programmed cell death.

ColchicineSiteInhibitor_Mechanism cluster_Cell Cancer Cell cluster_Consequences Cellular Consequences Soluble_Tubulin αβ-Tubulin Dimers Microtubule Microtubule Soluble_Tubulin->Microtubule Polymerization Disrupted_Microtubules Disruption of Microtubule Dynamics Microtubule->Soluble_Tubulin Depolymerization CSI Colchicine-Site Inhibitor (e.g., this compound) CSI->Soluble_Tubulin Binding CSI->Soluble_Tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disrupted_Microtubules->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of colchicine-site inhibitors.

The binding of these inhibitors to tubulin prevents the conformational changes required for polymerization, leading to the disassembly of the mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols for Efficacy Evaluation

The comparative efficacy of colchicine-site inhibitors is determined through a series of standardized in vitro assays.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Protocol:

  • Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

  • Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound, colchicine) or a vehicle control.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Experimental Workflow for Comparative Analysis

A typical workflow for comparing the efficacy of different colchicine-site inhibitors is outlined below.

Experimental_Workflow cluster_Mechanism Mechanistic Assays Start Start: Compound Selection (this compound, Colchicine, etc.) Tubulin_Assay In vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and IC50 Determination Tubulin_Assay->Data_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action Studies Cell_Culture->Mechanism_Studies Viability_Assay->Data_Analysis Comparison Comparative Efficacy Analysis Mechanism_Studies->Comparison Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis->Comparison End End: Publish Comparison Guide Comparison->End

Caption: Workflow for comparing colchicine-site inhibitors.

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine-site inhibitors initiates a cascade of signaling events that culminate in apoptosis. Key pathways involved include the activation of the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), and the subsequent stabilization of cyclin B1. This maintains the cell in a mitotic state. Prolonged arrest activates pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

While this compound and its analogs are known to induce apoptosis, further research is needed to fully elucidate the specific downstream signaling pathways they modulate in comparison to other colchicine-site inhibitors.

Conclusion

This compound and its analog rhazinilam demonstrate potent cytotoxic activity against various cancer cell lines, with efficacy in the low micromolar range. While a direct comparison of the tubulin polymerization inhibition of this compound with other colchicine-site inhibitors is pending more standardized data, rhazinilam's IC50 value is comparable to that of established agents like colchicine, combretastatin A-4, and podophyllotoxin. The disruption of microtubule dynamics remains a promising strategy in cancer therapy, and a deeper understanding of the nuanced differences in the mechanisms of action and signaling pathways affected by various colchicine-site inhibitors will be crucial for the development of more effective and targeted anticancer drugs.

References

Validating Rhazimine's Anti-Mitotic Activity: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-mitotic activity of Rhazinilam, a promising natural compound, against established chemotherapeutic agents. This document outlines supporting experimental data and detailed methodologies to facilitate further investigation into its potential as a cancer therapeutic.

Recent investigations into the alkaloids derived from the plant Rhazya stricta have identified Rhazinilam as a compound with potent anti-mitotic properties, exhibiting a mechanism of action comparable to the widely used chemotherapy drug, Paclitaxel.[1][2] This guide synthesizes the available data on Rhazinilam's efficacy in various cancer cell lines and provides a framework for its experimental validation.

Comparative Anti-Mitotic Activity

While extensive head-to-head studies are still emerging, preliminary data indicates that Rhazinilam exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The table below summarizes the available IC50 values for Rhazinilam and provides a comparison with standard anti-mitotic drugs across different cancer types.

CompoundCancer TypeCell LineIC50 (µM)
Rhazinilam Breast CancerMCF-7Reasonably correlated with spiral formation assay
Paclitaxel Breast CancerMCF-7~0.004
Lung CancerA549~0.002
Ovarian CancerOVCAR-3~0.003
Vincristine LeukemiaCCRF-CEM~0.001
Lung CancerNCI-H460~0.002
Colchicine Cervical CancerHeLa~0.008
Colon CancerHT-29~0.015

Note: Direct comparative IC50 values for Rhazinilam across a wide range of cancer cell lines are not yet extensively published. The data for Paclitaxel, Vincristine, and Colchicine are representative values and can vary between studies and experimental conditions.

Mechanism of Action: Targeting Microtubule Dynamics

The anti-mitotic activity of Rhazinilam, similar to taxanes and vinca alkaloids, stems from its ability to interfere with the normal dynamics of microtubules. These cytoskeletal polymers are crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

Rhazinilam has been shown to induce the formation of microtubule bundles in cultured cells, a characteristic effect also observed with Paclitaxel.[3] It promotes the aberrant polymerization of tubulin into spiral structures, thereby disrupting the delicate equilibrium of microtubule assembly and disassembly required for proper spindle function.[3] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged activation of the SAC ultimately leads to apoptotic cell death in cancer cells.

Experimental Protocols for Validation

To aid researchers in the validation of Rhazinilam's anti-mitotic activity, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Rhazinilam (and control compounds) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with an anti-mitotic agent. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol:

  • Cell Treatment: Treat cancer cells with Rhazinilam at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Immunofluorescence Staining of the Mitotic Spindle

This method allows for the direct visualization of the mitotic spindle and chromosome alignment, revealing any abnormalities induced by the test compound.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Rhazinilam.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a solution of 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • DNA Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP and a fluorescent reporter.

  • Compound Addition: Add Rhazinilam or control compounds at various concentrations.

  • Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and quantify the effect of the compound on the rate and extent of tubulin polymerization.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G Spindle Assembly Checkpoint (SAC) Signaling Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) Mad1_Mad2 Mad1-Mad2 Mad2_Cdc20 Mad2-Cdc20 Mad1_Mad2->Mad2_Cdc20 Promotes formation of Bub1_Bub3 Bub1-Bub3 Bub1_Bub3->Mad2_Cdc20 Promotes formation of Mps1 Mps1 Mps1->Mad2_Cdc20 Promotes formation of BubR1_Bub3_Cdc20 BubR1-Bub3-Cdc20 Mad2_Cdc20->BubR1_Bub3_Cdc20 Forms APC_C APC/C BubR1_Bub3_Cdc20->APC_C Inhibits Securin Securin APC_C->Securin Degrades Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves Anaphase Anaphase Onset Cohesin->Anaphase Leads to Rhazinilam Rhazinilam Microtubule_disruption Microtubule Disruption Rhazinilam->Microtubule_disruption Induces Microtubule_disruption->Mad1_Mad2 Activates Microtubule_disruption->Bub1_Bub3 Activates Microtubule_disruption->Mps1 Activates

Caption: Rhazinilam-induced microtubule disruption activates the Spindle Assembly Checkpoint (SAC).

G Experimental Workflow for Validating Anti-Mitotic Activity start Start cell_culture Cancer Cell Culture start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) mtt_assay->flow_cytometry immunofluorescence Immunofluorescence (Spindle Morphology) flow_cytometry->immunofluorescence tubulin_assay In Vitro Tubulin Polymerization Assay immunofluorescence->tubulin_assay data_analysis Data Analysis & Interpretation tubulin_assay->data_analysis end End data_analysis->end

Caption: A stepwise workflow for the comprehensive validation of a novel anti-mitotic compound.

G Logical Relationship of Validation Steps cytotoxicity Demonstrate Cytotoxicity (e.g., MTT Assay) mitotic_arrest Confirm Mitotic Arrest (e.g., Flow Cytometry) cytotoxicity->mitotic_arrest is caused by spindle_disruption Visualize Spindle Defects (e.g., Immunofluorescence) mitotic_arrest->spindle_disruption is a result of direct_target Confirm Direct Target Engagement (e.g., Tubulin Polymerization Assay) spindle_disruption->direct_target is due to validated_activity Validated Anti-Mitotic Activity direct_target->validated_activity confirms

Caption: The logical progression of experiments to validate the anti-mitotic activity of a compound.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Tubulin Binders and the Investigational Agent Rhazimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to tubulin-binding agents remains a significant hurdle in cancer chemotherapy. Understanding the patterns of cross-resistance between different tubulin inhibitors is crucial for designing effective sequential and combination therapies. This guide provides a comparative overview of the known cross-resistance profiles of major classes of tubulin binders and introduces a hypothetical framework for evaluating the novel indole alkaloid, Rhazimine.

Understanding Tubulin Binders and Resistance

Tubulin-binding agents are a cornerstone of cancer treatment, exerting their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. These agents are broadly classified based on their binding site on the αβ-tubulin heterodimer. The four major binding sites are the Vinca, Colchicine, Taxane, and Maytansine sites.

Resistance to these drugs can arise through various mechanisms, including:

  • Target Alterations: Mutations in the tubulin protein that reduce drug binding affinity.

  • Altered Tubulin Isotype Expression: Overexpression of tubulin isotypes that are less sensitive to the drug.

  • Efflux Pumps: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell.

  • Altered Microtubule Dynamics: Changes in the regulation of microtubule stability that compensate for the drug's effect.

Cross-Resistance Profiles of Established Tubulin Binders

The following table summarizes the general cross-resistance patterns observed for the major classes of tubulin-binding agents. It is important to note that cross-resistance can be complex and cell-line specific.

Drug Class (Binding Site)ExamplesGeneral Cross-Resistance ProfileCommon Resistance Mechanisms
Vinca Alkaloids (Vinca)Vincristine, Vinblastine, VinorelbineGenerally cross-resistant with other Vinca alkaloids.[1][2] May show cross-resistance with some other natural product drugs like anthracyclines.[1]Overexpression of P-glycoprotein (MDR1), mutations in the Vinca binding site, alterations in tubulin isotype expression.[3]
Colchicine Site Binders Colchicine, CombretastatinsOften exhibit cross-resistance with other colchicine site binders.[4] Cross-resistance with other classes can be mediated by MDR proteins.Overexpression of P-glycoprotein (MDR1), mutations in the colchicine binding site.[5][6]
Taxanes (Taxane)Paclitaxel, DocetaxelCan show incomplete cross-resistance with each other.[7][8] Resistance can sometimes be overcome by switching to a different taxane.Overexpression of P-glycoprotein (MDR1), mutations in the taxane binding site, alterations in tubulin isotype expression (e.g., βIII-tubulin).[9][10]
Maytansinoids (Maytansine)Maytansine, Ansamitocin P-3Resistance has been linked to MDR1 expression, suggesting potential cross-resistance with other MDR1 substrates.[11]Overexpression of P-glycoprotein (MDR1).[11]

Investigating the Cross-Resistance of this compound: A Hypothetical Framework

This compound is an indole alkaloid isolated from the plant Rhazya stricta.[12] While its precise tubulin binding site has not been definitively characterized in publicly available literature, other indole alkaloids, such as Vinca alkaloids, are known to bind to the Vinca domain on β-tubulin.[13] Some synthetic indole derivatives have also been designed to target the colchicine site.[14]

Given the lack of direct experimental data on this compound's cross-resistance, we propose a hypothetical framework for its investigation. The following table outlines the necessary data to be collected.

Comparison ParameterThis compound vs. Vinca Alkaloids (e.g., Vinblastine)This compound vs. Colchicine Site Binders (e.g., Colchicine)This compound vs. Taxanes (e.g., Paclitaxel)This compound vs. Maytansinoids (e.g., Maytansine)
Relative Potency (IC50 in sensitive cell line) Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Fold Resistance in Vinca Alkaloid-Resistant Cell Line Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Fold Resistance in Colchicine-Resistant Cell Line Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Fold Resistance in Taxane-Resistant Cell Line Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Fold Resistance in Maytansinoid-Resistant Cell Line Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Effect on Tubulin Polymerization Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed
Competitive Tubulin Binding Experimental Data NeededExperimental Data NeededExperimental Data NeededExperimental Data Needed

Experimental Protocols for Assessing Cross-Resistance

To populate the hypothetical data table for this compound, a series of key experiments would need to be performed. Detailed methodologies are provided below.

Cell Viability (Cytotoxicity) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other tubulin binders in sensitive and drug-resistant cancer cell lines.

  • Methodology:

    • Cell Culture: Culture sensitive (e.g., A549) and drug-resistant (e.g., A549/T, paclitaxel-resistant) human non-small cell lung cancer cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with serial dilutions of this compound, Vinblastine, Colchicine, Paclitaxel, and Maytansine for 72 hours.

    • MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves. The fold resistance is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parent cell line.

In Vitro Tubulin Polymerization Assay
  • Objective: To determine the effect of this compound on the polymerization of purified tubulin.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin (2 mg/mL) in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

    • Drug Incubation: Add various concentrations of this compound or control compounds (paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor) to the reaction mixture.

    • Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

    • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Data Analysis: Plot the absorbance as a function of time to determine the extent and rate of tubulin polymerization in the presence and absence of the test compounds.

Competitive Tubulin Binding Assay
  • Objective: To identify the binding site of this compound on tubulin through competition with known radiolabeled or fluorescent ligands.

  • Methodology:

    • Ligand Preparation: Use a fluorescently labeled known ligand for a specific binding site (e.g., BODIPY-vinblastine for the Vinca site, BODIPY-paclitaxel for the taxane site).

    • Binding Reaction: Incubate purified tubulin with the fluorescently labeled ligand in the presence of increasing concentrations of unlabeled this compound or a known competitor for that site.

    • Fluorescence Measurement: After reaching equilibrium, measure the fluorescence polarization or anisotropy of the samples. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the competitor.

    • Data Analysis: Plot the fluorescence polarization as a function of the competitor concentration to determine the inhibitory concentration (IC50) of this compound for the binding of the fluorescent ligand. This will indicate whether this compound binds to the same or an overlapping site.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cross-Resistance Assessment cluster_cell_lines Cell Line Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Sensitive Sensitive Cancer Cell Line Cytotoxicity Cytotoxicity Assay (IC50 Determination) Sensitive->Cytotoxicity Resistant_Vinca Vinca Alkaloid-Resistant Cell Line Resistant_Vinca->Cytotoxicity Resistant_Colchicine Colchicine-Resistant Cell Line Resistant_Colchicine->Cytotoxicity Resistant_Taxane Taxane-Resistant Cell Line Resistant_Taxane->Cytotoxicity Fold_Resistance Calculate Fold Resistance Cytotoxicity->Fold_Resistance Polymerization Tubulin Polymerization Assay Mechanism Determine Mechanism of Action Polymerization->Mechanism Binding Competitive Binding Assay Binding->Mechanism Cross_Resistance_Profile Establish Cross-Resistance Profile Fold_Resistance->Cross_Resistance_Profile Mechanism->Cross_Resistance_Profile

Workflow for assessing cross-resistance.

Tubulin_Binding_Sites Major Tubulin Binder Binding Sites and Resistance Pathways cluster_tubulin αβ-Tubulin Dimer cluster_drugs Tubulin-Binding Agents cluster_resistance Mechanisms of Resistance Vinca_Site Vinca Site Tubulin_Mutation Tubulin Mutation Vinca_Site->Tubulin_Mutation mutation Colchicine_Site Colchicine Site Colchicine_Site->Tubulin_Mutation mutation Taxane_Site Taxane Site Taxane_Site->Tubulin_Mutation mutation Maytansine_Site Maytansine Site Vinca_Alkaloids Vinca Alkaloids Vinca_Alkaloids->Vinca_Site MDR1 MDR1 Efflux Pump Vinca_Alkaloids->MDR1 efflux Isotype_Expression Altered Isotype Expression Vinca_Alkaloids->Isotype_Expression induces change Colchicine_Analogs Colchicine Analogs Colchicine_Analogs->Colchicine_Site Colchicine_Analogs->MDR1 efflux Taxanes Taxanes Taxanes->Taxane_Site Taxanes->MDR1 efflux Taxanes->Isotype_Expression induces change Maytansinoids Maytansinoids Maytansinoids->Maytansine_Site Maytansinoids->MDR1 efflux

Tubulin binding sites and resistance.

Conclusion

The study of cross-resistance among tubulin-binding agents is a dynamic and critical area of cancer research. While the cross-resistance profiles of established drugs provide valuable insights, the evaluation of novel agents like this compound requires a systematic and rigorous experimental approach. The hypothetical framework and detailed protocols presented in this guide offer a clear roadmap for researchers to elucidate the cross-resistance profile of this compound and other emerging tubulin inhibitors. Such studies are essential for the rational development of new anticancer therapies and for optimizing treatment strategies to overcome drug resistance.

References

Head-to-Head Comparison: Rhazimine and Vinca Alkaloids in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available data for Rhazimine and vinca alkaloids, precluding a direct head-to-head comparison of their anti-cancer properties. While vinca alkaloids are a well-established and extensively studied class of chemotherapeutic agents, information regarding the anti-cancer activity of this compound is scarce.

This guide will provide a detailed overview of the well-documented anti-cancer properties of vinca alkaloids, including their mechanism of action, effects on cell cycle and apoptosis, and associated signaling pathways. Additionally, it will summarize the limited available information on this compound and other alkaloids from its source, Rhazya stricta, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Vinca Alkaloids: A Pillar of Cancer Chemotherapy

Vinca alkaloids, derived from the Madagascar periwinkle plant (Catharanthus roseus), are a cornerstone of combination chemotherapy regimens for various malignancies, including lymphomas, leukemias, and solid tumors.[1][2] The most prominent members of this class include vincristine, vinblastine, vinorelbine, and vindesine.[1]

Mechanism of Action

The primary mechanism of action of vinca alkaloids is the disruption of microtubule dynamics.[3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[5][6] Vinca alkaloids bind to β-tubulin subunits, inhibiting their polymerization into microtubules.[3] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase of mitosis.[6]

Induction of Cell Cycle Arrest and Apoptosis

By interfering with mitotic spindle formation, vinca alkaloids trigger a prolonged metaphase arrest.[5][6] This sustained arrest activates cellular signaling pathways that ultimately lead to programmed cell death, or apoptosis.[7][8] The inability of the cell to complete mitosis is a key trigger for the apoptotic cascade.[5]

Signaling Pathways

The cytotoxic effects of vinca alkaloids are mediated through various signaling pathways. Disruption of microtubule function can activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK), which in turn can lead to the phosphorylation and inactivation of anti-apoptotic proteins such as Bcl-2.[9][10] Furthermore, vinca alkaloids have been shown to activate the NF-κB signaling pathway, which can also contribute to the induction of apoptosis.[7][11]

Vinca_Alkaloid_Signaling_Pathway Vinca_Alkaloid Vinca Alkaloid Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Metaphase Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation NFkB_Activation NF-κB Activation Mitotic_Arrest->NFkB_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Phosphorylates Apoptosis Apoptosis Bcl2_Inactivation->Apoptosis Promotes NFkB_Activation->Apoptosis Contributes to

Caption: Signaling pathway of vinca alkaloids leading to apoptosis.

Quantitative Data on Vinca Alkaloids

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various vinca alkaloids across different cancer cell lines. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

Vinca AlkaloidCell LineCancer TypeIC50 (µM)Reference
VinblastineP388Murine Leukemia0.002[12]
VincristineP388Murine Leukemia0.004[12]
VinorelbineP388Murine Leukemia0.003[12]
VinflunineP388Murine Leukemia0.015[12]

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.

This compound and Alkaloids from Rhazya stricta

"this compound" is an alkaloid that has been isolated from the plant Rhazya stricta.[13] However, the primary reported biological activity of this compound is as a dual inhibitor of arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation.[13] There is a lack of substantial scientific evidence in publicly available literature to support its direct role as a potent anti-cancer agent comparable to vinca alkaloids.

It is possible that "this compound" is being confused with "Rhazinilam," another structurally distinct alkaloid that has demonstrated anti-cancer properties by mimicking the cellular effects of paclitaxel (a taxane, another class of microtubule-targeting agents).[7]

Recent research has focused on other alkaloids from Rhazya stricta for their potential anti-cancer effects. For instance, isopicrinine , another alkaloid from this plant, has been shown to possess anti-cancer activity against breast cancer cells by affecting the p53 signaling pathway and upregulating the pro-apoptotic gene PUMA.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like vinca alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a vinca alkaloid) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (e.g., Vinca Alkaloid) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (Formation of Formazan) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of a compound on the cell cycle, flow cytometry with a DNA-staining dye like propidium iodide (PI) is used.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a specific phase indicates a cell cycle arrest at that point.

Conclusion

References

A Structural Showdown: Rhazimine and Podophyllotoxin's Distinctive Engagement with Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a detailed structural and functional comparison of how two potent natural products, Rhazimine and podophyllotoxin, bind to tubulin, a critical protein in microtubule dynamics and a key target in cancer chemotherapy.

While both this compound and podophyllotoxin interfere with microtubule function, their mechanisms of action and binding sites on tubulin are fundamentally different. Podophyllotoxin acts as a classic microtubule destabilizer by binding to the soluble tubulin dimer, whereas evidence suggests this compound's interaction is more complex, involving incorporation into tubulin polymers and inducing aberrant structures. This comparison synthesizes available experimental data to illuminate these contrasting mechanisms.

Quantitative Comparison of Tubulin Binding

The following table summarizes the key quantitative parameters for the interaction of podophyllotoxin and (-)-rhazinilam (a close analog of this compound) with tubulin. Data for this compound itself is limited, and therefore, data for (-)-rhazinilam is used as a proxy to infer its behavior.

ParameterPodophyllotoxin(-)-RhazinilamReference
Binding Site Colchicine site on β-tubulinDistinct, yet undefined site on the tubulin polymer[1][2]
Binding Stoichiometry ~0.8 mol/mol of tubulin dimerSubstoichiometric incorporation into polymers (0.1–0.2 mol/mol of tubulin)[1][3]
Effect on Tubulin Inhibits microtubule polymerizationInduces formation of aberrant spirals and microtubule-like structures[4][5]
Binding to Tubulin Dimer YesNo detectable binding to αβ-tubulin dimer[1]
IC50 (Tubulin Polymerization) ~2-5 µM (varies with conditions)Not a direct inhibitor of polymerization in the same manner; induces aberrant structures[6][7]

Structural Insights into Binding Mechanisms

Podophyllotoxin: A Colchicine-Site Competitor

Podophyllotoxin exerts its potent antimitotic activity by binding to the colchicine site on the β-subunit of the αβ-tubulin heterodimer.[8] This binding event prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules. The interaction is well-characterized structurally, with several crystal structures of podophyllotoxin and its derivatives in complex with tubulin available in the Protein Data Bank (PDB IDs: 1SA1, 5XLT, 9IXB, 8WMU, 8WMO). These structures reveal that the trimethoxyphenyl ring of podophyllotoxin occupies a hydrophobic pocket in β-tubulin, a key interaction shared with colchicine.[9]

This compound: An Inducer of Aberrant Tubulin Polymers

In contrast to podophyllotoxin, the mechanism of this compound, as inferred from studies of its close analog (-)-rhazinilam, is less conventional. Experimental evidence indicates that (-)-rhazinilam does not bind to the soluble αβ-tubulin dimer.[1] Instead, it appears to be incorporated into tubulin polymers as they form, leading to the creation of morphologically abnormal spirals and microtubule-like structures.[4][5] This suggests that the binding site for (-)-rhazinilam may only become available or fully formed when tubulin dimers begin to assemble. The exact location of this binding site remains to be elucidated, but it is considered distinct from the colchicine, vinca, and taxane binding sites.[1][2]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of podophyllotoxin and this compound lead to different downstream cellular consequences, both ultimately resulting in cell cycle arrest and apoptosis. The following diagrams illustrate the proposed binding mechanisms and a general workflow for investigating tubulin-binding agents.

Podophyllotoxin and this compound Binding to Tubulin cluster_0 Podophyllotoxin Pathway cluster_1 This compound Pathway (inferred from (-)-rhazinilam) Podophyllotoxin Podophyllotoxin PT_Tubulin Podophyllotoxin-Tubulin Complex Podophyllotoxin->PT_Tubulin TubulinDimer αβ-Tubulin Dimer ColchicineSite Colchicine Site (on β-tubulin) TubulinDimer->ColchicineSite ColchicineSite->PT_Tubulin NoPolymerization Inhibition of Microtubule Polymerization PT_Tubulin->NoPolymerization CellCycleArrest_P G2/M Arrest NoPolymerization->CellCycleArrest_P Apoptosis_P Apoptosis CellCycleArrest_P->Apoptosis_P This compound This compound R_Tubulin This compound incorporated into Polymer This compound->R_Tubulin TubulinPolymer Assembling Tubulin Polymer RhazimineSite Distinct Binding Site (on polymer) TubulinPolymer->RhazimineSite RhazimineSite->R_Tubulin AberrantPolymer Formation of Aberrant Spirals R_Tubulin->AberrantPolymer CellCycleArrest_R Mitotic Arrest AberrantPolymer->CellCycleArrest_R Apoptosis_R Apoptosis CellCycleArrest_R->Apoptosis_R

Caption: Comparative binding pathways of Podophyllotoxin and this compound to tubulin.

Experimental Workflow for Tubulin-Ligand Interaction cluster_Biochem Biochemical Characterization cluster_Cell Cellular Effects cluster_Struct Structural Determination Start Start: Putative Tubulin-Binding Compound BiochemicalAssays Biochemical Assays Start->BiochemicalAssays CellBasedAssays Cell-Based Assays Start->CellBasedAssays TubulinPolymerization Tubulin Polymerization Assay (IC50 determination) BiochemicalAssays->TubulinPolymerization Fluorescence Fluorescence Spectroscopy (Binding Affinity - Kd) BiochemicalAssays->Fluorescence ITC Isothermal Titration Calorimetry (Thermodynamics - Kd, ΔH, ΔS) BiochemicalAssays->ITC Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellBasedAssays->Cytotoxicity Immunofluorescence Immunofluorescence Microscopy (Microtubule morphology) CellBasedAssays->Immunofluorescence FlowCytometry Flow Cytometry (Cell Cycle Analysis) CellBasedAssays->FlowCytometry StructuralStudies Structural Studies Xray X-ray Crystallography StructuralStudies->Xray CryoEM Cryo-Electron Microscopy StructuralStudies->CryoEM DataAnalysis Data Analysis and Mechanism Elucidation TubulinPolymerization->StructuralStudies Fluorescence->StructuralStudies ITC->StructuralStudies Cytotoxicity->StructuralStudies Immunofluorescence->StructuralStudies FlowCytometry->StructuralStudies Xray->DataAnalysis CryoEM->DataAnalysis

Caption: General workflow for characterizing tubulin-binding compounds.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 10% glycerol.

    • Add the fluorescent reporter dye to the tubulin solution.

    • Dispense the tubulin solution into the wells of a 384-well plate.

    • Add the test compound at various concentrations to the wells. Include appropriate controls (vehicle and a known inhibitor/stabilizer).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). Increased fluorescence corresponds to tubulin polymerization.

    • Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value can be determined by plotting the rate or extent of polymerization against the compound concentration.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

  • Instrumentation and Materials:

    • Isothermal titration calorimeter

    • Purified tubulin

    • Test compound

    • Dialysis buffer (identically matched for protein and ligand)

  • Procedure:

    • Thoroughly dialyze the purified tubulin against the chosen experimental buffer. Dissolve the test compound in the exact same buffer from the final dialysis step to minimize heats of dilution.

    • Degas both the tubulin and ligand solutions immediately before the experiment.

    • Load the tubulin solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform the titration experiment, injecting small aliquots of the ligand into the tubulin solution.

    • As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.

    • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.[11][12]

X-ray Crystallography of Tubulin-Ligand Complexes

This technique provides high-resolution structural information about the binding of a ligand to tubulin.

  • Protein Preparation and Crystallization:

    • Purify tubulin, often in complex with a stabilizing protein like the stathmin-like domain of RB3 (T₂R), to facilitate crystallization.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature).

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer existing tubulin crystals to a cryoprotectant solution containing the ligand for a defined period.

    • Co-crystallization: Add the ligand to the tubulin solution before setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement with a known tubulin structure as a search model.

    • Build and refine the atomic model of the tubulin-ligand complex, including fitting the ligand into the electron density map.

Conclusion

The comparative analysis of this compound and podophyllotoxin reveals two distinct strategies for disrupting microtubule dynamics. Podophyllotoxin acts as a classic competitive inhibitor, binding to the well-defined colchicine site on the tubulin dimer and preventing polymerization. In contrast, this compound, through the lens of its analog (-)-rhazinilam, presents a more enigmatic mechanism involving its incorporation into assembling tubulin polymers to induce aberrant, non-functional structures. This highlights the remarkable diversity of natural products in targeting a single, crucial cellular protein. A thorough understanding of these different binding modes is essential for the rational design of novel and more effective tubulin-targeting anticancer agents. Further structural studies on the this compound-tubulin interaction are warranted to fully elucidate its unique mechanism of action.

References

Confirming Rhazimine's binding affinity to tubulin through biophysical methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Confirming Protein-Ligand Binding Affinity

In the landscape of cancer chemotherapy, agents that target tubulin dynamics are a cornerstone of treatment. The alkaloid Rhazimine has emerged as a compound of interest due to its effects on microtubule assembly. While direct quantitative data on its binding affinity to tubulin remains elusive in publicly accessible literature, its mechanism is often compared to vinca alkaloids, suggesting a potential interaction with the vinca binding site on tubulin. This guide provides a framework for researchers to confirm and quantify the binding affinity of compounds like this compound to tubulin using established biophysical methods. We will compare the qualitative information available for this compound with quantitative data from well-characterized tubulin inhibitors, offering a roadmap for rigorous experimental validation.

Comparative Analysis of Tubulin-Binding Agents

To contextualize the potential binding affinity of this compound, it is useful to compare it with known tubulin inhibitors that have been extensively studied using various biophysical techniques. The following table summarizes the binding affinities of several key tubulin-targeting agents.

CompoundClass/Proposed Binding SiteBiophysical Method(s) UsedBinding Affinity (Kd/Ki/IC50)Reference
This compound (Qualitative) Alkaloid / Proposed Vinca SiteNot SpecifiedNot Quantified[1][2]
Vinblastine Vinca AlkaloidSedimentation VelocityK₁ (to tubulin heterodimers) is identical to Vincristine and Vinorelbine[3]
Vincristine Vinca AlkaloidSedimentation VelocityHighest overall affinity among Vinblastine and Vinorelbine[3][4]
Colchicine Colchicine Site BinderFluorescence SpectroscopyKb = 0.9 ± 0.072 x 10⁶ M⁻¹[5]
Paclitaxel (Taxol) Taxane Site StabilizerNot Specified in this contextIC50 = 2.1 ± 0.3 µM (in A2780AD cells)[5]
Indirubin bis-Indole AlkaloidFluorescence SpectroscopyKd = 26 ± 3 µM[6]
HTI-286 Hemiasterlin AnalogueIsothermal Titration Calorimetry, Fluorescence SpectroscopyKd ≈ 100 nM[7]

Note: The binding affinity of vinca alkaloids is complex and often described by multiple equilibrium constants reflecting self-association. For this compound, studies suggest it induces the formation of aberrant spiral polymers of tubulin, a characteristic it shares with vinca alkaloids[1][8].

Visualizing the Experimental Workflow

The process of determining the binding affinity of a compound to its target protein involves a series of well-defined steps. The following diagram illustrates a general experimental workflow for assessing the binding of a small molecule, such as this compound, to tubulin.

experimental_workflow cluster_preparation 1. Sample Preparation cluster_assay 2. Biophysical Assay cluster_analysis 3. Data Analysis Protein_Purification Purify Tubulin Assay_Setup Incubate Tubulin with this compound Protein_Purification->Assay_Setup Ligand_Preparation Prepare this compound Stock Ligand_Preparation->Assay_Setup Buffer_Preparation Prepare Assay Buffer Buffer_Preparation->Assay_Setup Data_Acquisition Measure Binding Signal (e.g., Heat Change, Fluorescence) Assay_Setup->Data_Acquisition Binding_Curve Generate Binding Curve Data_Acquisition->Binding_Curve Model_Fitting Fit Data to a Binding Model Binding_Curve->Model_Fitting Affinity_Determination Determine Kd/Ki Model_Fitting->Affinity_Determination

Caption: General workflow for determining protein-ligand binding affinity.

Key Experimental Protocols

Accurate determination of binding affinity relies on meticulous experimental execution. Below are detailed protocols for three widely used biophysical methods for studying tubulin-ligand interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (tubulin), and the resulting heat changes are measured. The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) are determined by fitting the data to a binding model.

Protocol:

  • Sample Preparation:

    • Dialyze purified tubulin and dissolve this compound in the same buffer to minimize heats of dilution. A common buffer is 10 mM PIPES, pH 6.9, 1 mM MgSO₄, and 2 mM EGTA.

    • Degas both protein and ligand solutions to prevent air bubbles in the calorimeter.

    • Determine the accurate concentrations of tubulin and this compound.

  • ITC Experiment:

    • Load the tubulin solution (typically 5-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the tubulin concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One binding partner (e.g., tubulin) is immobilized on a sensor chip. A solution containing the other partner (e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index, which is detected as a change in the SPR signal.

Protocol:

  • Chip Preparation and Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip).

    • Immobilize tubulin onto the chip surface via amine coupling or other suitable chemistry.

    • Block any remaining active sites on the surface.

  • Binding Measurement:

    • Flow a running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the surface for a defined association time.

    • Switch back to the running buffer to monitor the dissociation of the complex.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence-Based Tubulin Polymerization Assay

This assay indirectly assesses binding by measuring the effect of the compound on tubulin polymerization.

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to the polymerized form. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter.

    • Add varying concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the reaction mixture.

  • Polymerization Monitoring:

    • Initiate polymerization by incubating the reaction mixture at 37°C in a fluorescence plate reader.

    • Monitor the fluorescence intensity over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Calculate the initial rate of polymerization and the maximum polymer mass for each concentration of the compound.

    • Determine the IC50 value, the concentration of the compound that inhibits polymerization by 50%.

Signaling Pathway Diagram

While this compound's direct effect is on tubulin, this interaction ultimately impacts cell cycle progression, a crucial signaling pathway in cancer.

signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disrupts Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's proposed impact on the cell cycle pathway.

By employing these rigorous biophysical methods and comparing the results with established tubulin inhibitors, researchers can definitively characterize the binding of this compound and other novel compounds to tubulin, paving the way for a deeper understanding of their therapeutic potential.

References

Unlocking Synergistic Potential: Rhazimine and its Combination with Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutics. One such promising area of investigation involves alkaloids derived from the medicinal plant Rhazya stricta, including the compound Rhazimine. This guide provides a comprehensive comparison of the synergistic effects of alkaloids from Rhazya stricta with the widely used chemotherapeutic agent cisplatin, supported by experimental data and detailed protocols for the scientific community.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between the Crude Alkaloid Extract of Rhazya stricta (CAERS) and cisplatin has been demonstrated in non-small cell lung cancer (NSCLC) A549 cells. The data clearly indicates that CAERS significantly enhances the anti-proliferative effects of cisplatin, a cornerstone of many chemotherapy regimens.

Treatment Agent(s)Cancer Cell LineEfficacy MetricValueTime Point
CAERS alone A549 (NSCLC)IC50~28 µg/mL24h
IC50~15 µg/mL48h
IC50~8 µg/mL72h
Cisplatin alone A549 (NSCLC)IC5070 µg/mL24h
IC5060 µg/mL48h
IC5040 µg/mL72h
Cisplatin + CAERS (6 µg/mL) A549 (NSCLC)IC50 of Cisplatin15 µg/mL 24h
IC50 of Cisplatin8 µg/mL 48h
IC50 of Cisplatin4 µg/mL 72h

Table 1: Comparative IC50 values of CAERS and Cisplatin, alone and in combination, on A549 human non-small cell lung cancer cells.[1]

The data presented in Table 1 unequivocally demonstrates a significant dose reduction for cisplatin when used in combination with a non-toxic concentration of CAERS. For instance, at the 72-hour time point, the IC50 of cisplatin is reduced 10-fold, from 40 µg/mL to 4 µg/mL, in the presence of CAERS[1]. While a formal Combination Index (CI) was not reported in the primary study, this substantial dose reduction is a strong indicator of a synergistic interaction.

Mechanism of Action: A Mitochondria-Mediated Apoptotic Pathway

The synergistic effect of CAERS in combination with cisplatin is primarily attributed to the induction of apoptosis through the intrinsic, or mitochondria-mediated, pathway. This is a critical finding, as many cancers develop resistance to chemotherapy by evading apoptosis.

The combination treatment has been shown to modulate the expression of key regulatory proteins in the apoptotic cascade:

  • Downregulation of anti-apoptotic proteins: Bcl-2, Bcl-XL, Mcl-1, and Survivin[1].

  • Upregulation of pro-apoptotic proteins: Bax, Noxa, and BAD[1].

This shift in the balance between pro- and anti-apoptotic proteins leads to a cascade of events including the release of mitochondrial cytochrome c, activation of caspases 9 and 3, and ultimately, programmed cell death[1].

Visualizing the Synergistic Mechanism

To illustrate the key interactions, the following diagrams depict the experimental workflow for assessing synergy and the proposed signaling pathway for the combined action of Rhazya stricta alkaloids and cisplatin.

experimental_workflow Experimental Workflow for Synergy Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Endpoint Assays cluster_analysis Data Analysis A549 A549 NSCLC Cells Control Control (Vehicle) A549->Control Seeding & Treatment CAERS CAERS Alone A549->CAERS Seeding & Treatment Cisplatin Cisplatin Alone A549->Cisplatin Seeding & Treatment Combination CAERS + Cisplatin A549->Combination Seeding & Treatment Viability Cell Viability (MTT/Trypan Blue) Control->Viability Apoptosis Apoptosis Assays (Annexin V/PI, DNA Fragmentation) Control->Apoptosis WesternBlot Western Blot (Protein Expression) Control->WesternBlot CAERS->Viability CAERS->Apoptosis CAERS->WesternBlot Cisplatin->Viability Cisplatin->Apoptosis Cisplatin->WesternBlot Combination->Viability Combination->Apoptosis Combination->WesternBlot IC50 IC50 Determination Viability->IC50 Synergy Synergy Analysis (e.g., Combination Index) IC50->Synergy

Caption: Experimental workflow for assessing synergistic effects.

signaling_pathway Proposed Signaling Pathway of CAERS and Cisplatin Synergy cluster_treatment Treatment cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade CAERS CAERS Bcl2 Bcl-2, Bcl-XL, Mcl-1, Survivin CAERS->Bcl2 Inhibits Bax Bax, Noxa, BAD CAERS->Bax Activates Cisplatin Cisplatin Cisplatin->Bcl2 Inhibits Cisplatin->Bax Activates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptotic pathway.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are summaries of the key experimental protocols employed in the referenced studies.

Cell Viability Assay (Trypan Blue Exclusion Method)
  • Cell Seeding: A549 cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and incubated overnight.

  • Treatment: Cells are treated with varying concentrations of CAERS, cisplatin, or a combination of both for 24, 48, and 72 hours.

  • Cell Counting: Adherent and floating cells are collected, and a small aliquot is mixed with trypan blue dye. Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

  • Data Analysis: The percentage of viable cells is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.

Apoptosis Assessment by DNA Fragmentation
  • Treatment: A549 cells are treated with the desired concentrations of the test compounds for 24 hours.

  • DNA Extraction: Genomic DNA is extracted from the treated cells using a commercial DNA purification kit.

  • Gel Electrophoresis: The extracted DNA is run on a 1.5% agarose gel.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. The characteristic ladder-like pattern of DNA fragmentation is indicative of apoptosis.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Concluding Remarks for the Research Community

The synergistic interaction between alkaloids from Rhazya stricta and cisplatin presents a compelling avenue for further research in cancer therapy. The ability of these natural compounds to sensitize cancer cells to conventional chemotherapy at significantly lower doses holds the promise of more effective treatment regimens with reduced toxicity.

Future investigations should focus on:

  • The isolation and synergistic screening of individual alkaloids, including this compound, to identify the most potent synergistic partners for various chemotherapeutic agents.

  • In vivo studies to validate the efficacy and safety of these combination therapies in preclinical animal models.

  • Elucidation of the broader signaling networks affected by these combinations to identify potential biomarkers for patient stratification.

This guide provides a foundational resource for researchers, scientists, and drug development professionals to explore the promising synergistic effects of Rhazya stricta alkaloids in cancer treatment. The provided data and protocols offer a starting point for further investigation into this exciting area of natural product-based drug discovery.

References

Comparative analysis of the synthetic routes to Rhazimine and rhazinilam

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to Rhazinilam and Rhazinal

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the prominent synthetic routes to the structurally related alkaloids, rhazinilam and rhazinal. While the initial topic proposed a comparison with Rhazimine, a thorough literature search revealed that this compound (PubChem CID: 6443646) is a distinct, yet synthetically unexplored, natural product with no published total syntheses to date. Therefore, this guide focuses on the well-documented and synthetically rich targets of rhazinilam and rhazinal, both of which have garnered significant interest due to their unique molecular architectures and potential as antimitotic agents.

This document summarizes key quantitative data, details experimental protocols for pivotal reactions, and provides visual representations of the synthetic strategies to aid in the evaluation and selection of appropriate synthetic routes for further research and development.

Quantitative Comparison of Synthetic Routes

The following tables provide a summary of various total syntheses of rhazinilam and rhazinal, highlighting key metrics such as the number of steps, overall yield, and enantioselectivity.

Table 1: Comparison of Selected Total Syntheses of Rhazinilam

Synthetic Approach Principal Investigator(s) Year Type Longest Linear Sequence (Steps) Overall Yield (%) Enantiomeric Excess (ee %)
First Total SynthesisSmith1973Racemic127N/A
Thioimidate AnnulationMagnus2001Racemic98N/A
Asymmetric C-H ActivationSames2002Enantioselective~15Not specified60-75
Transannular Heck ReactionZakarian2010Enantioselective1311.5>99 (from chiral auxiliary)
Gold-Catalyzed CyclizationVoituriez2017Enantioselective92083
Decarboxylative AllylationZhu2016Enantioselective1216.486

Table 2: Comparison of Selected Total Syntheses of Rhazinal

Synthetic Approach Principal Investigator(s) Year Type Longest Linear Sequence (Steps) Overall Yield (%) Enantiomeric Excess (ee %)
Intramolecular Michael AdditionBanwell2003Racemic156.6N/A
Organocatalytic Michael AdditionBanwell2006Enantioselective~16Not specified74
Catellani ReactionGu2013Racemic1213N/A
Asymmetric Catellani ReactionGu2016Enantioselective12Not specifiedup to 94

Experimental Protocols for Key Synthetic Steps

The following are representative experimental protocols for key transformations in the synthesis of rhazinilam and rhazinal.

Zakarian's Enantioselective Synthesis of (-)-Rhazinilam via Transannular Heck Reaction

Key Step: Palladium-Catalyzed Transannular Cyclization

This pivotal step establishes the tetracyclic core of rhazinilam and sets the quaternary stereocenter with high enantiospecificity, transferring chirality from the atropisomeric macrocycle.

  • Reaction: To a solution of the macrocyclic precursor (1 equivalent) in anhydrous dimethylformamide (DMF, 0.01 M) is added palladium(II) acetate (0.1 equivalents) and triphenylphosphine (0.2 equivalents). The mixture is heated to 80 °C under an argon atmosphere for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the cyclized product. Subsequent hydrogenation of the resulting olefin yields (-)-rhazinilam.[1][2][3][4]

Voituriez's Enantioselective Synthesis of (-)-Rhazinilam via Gold-Catalyzed Cyclization

Key Step: Enantioselective Gold(I)-Catalyzed Cycloisomerization

This reaction constructs the chiral tetrahydroindolizine core in an enantioselective manner.

  • Reaction: In a glovebox, a solution of the allene-functionalized pyrrole (1 equivalent) in dichloromethane (DCM, 0.1 M) is treated with a gold(I) catalyst, such as [Au(L)(ACN)]SbF6 (where L is a chiral ligand, e.g., a binaphthyl-derived phosphoramidite, 0.05 equivalents). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched tetrahydroindolizine intermediate.[5][6]

Gu's Synthesis of (±)-Rhazinal via Catellani Reaction

Key Step: Palladium-Catalyzed Catellani ortho-Arylation/Intramolecular Heck Reaction

This powerful cascade reaction rapidly assembles the core structure of rhazinal.[7][8][9]

  • Reaction: A mixture of the 2-iodopyrrole substrate (1 equivalent), 1-bromo-2-nitrobenzene (1.2 equivalents), norbornene (2 equivalents), and cesium carbonate (2.5 equivalents) in a sealed tube is purged with argon. Palladium(II) chloride (0.05 equivalents) and triphenylphosphine (0.1 equivalents) are added, and the tube is sealed. The reaction mixture is heated at 110 °C in N,N-dimethylacetamide (DMA) for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the tetracyclic product.[7][8][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for rhazinilam and rhazinal.

rhazinilam_synthesis_comparison cluster_zakarian Zakarian's Synthesis of Rhazinilam cluster_voituriez Voituriez's Synthesis of Rhazinilam zak_start Acyclic Precursors zak_macro Macrocyclization (Atroposelective) zak_start->zak_macro Linear Assembly zak_heck Transannular Palladium-Catalyzed Heck Reaction zak_macro->zak_heck Key Cyclization zak_end (-)-Rhazinilam zak_heck->zak_end Reduction voi_start Allene-functionalized Pyrrole voi_gold Enantioselective Gold(I)-Catalyzed Cycloisomerization voi_start->voi_gold Key Cyclization voi_inter Chiral Tetrahydroindolizine voi_gold->voi_inter voi_end (-)-Rhazinilam voi_inter->voi_end Further Elaboration (7 steps)

Key strategies in the enantioselective synthesis of Rhazinilam.

rhazinal_synthesis_comparison cluster_banwell Banwell's Synthesis of Rhazinal cluster_gu Gu's Synthesis of Rhazinal ban_start Pyrrole with Acrylate Tether ban_michael Intramolecular Michael Addition (Organocatalyzed) ban_start->ban_michael Key Cyclization ban_inter Tetrahydroindolizine Core ban_michael->ban_inter ban_end (-)-Rhazinal ban_inter->ban_end Functional Group Manipulation gu_start 2-Iodopyrrole & 1-Bromo-2-nitrobenzene gu_catellani Palladium-Catalyzed Catellani Reaction gu_start->gu_catellani Cascade Reaction gu_inter Tetracyclic Core gu_catellani->gu_inter gu_end (±)-Rhazinal gu_inter->gu_end Final Steps

Key strategies in the synthesis of Rhazinal.

References

Assessing the Therapeutic Index: A Comparative Analysis of Rhazimine and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Rhazimine, a β-carboline alkaloid derived from the plant Rhazya stricta, has emerged as a compound of interest due to its potential cytotoxic and anti-proliferative effects. This guide provides a comparative assessment of the therapeutic index of this compound against three established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the nascent stage of this compound research, a definitive therapeutic index has not been established. This guide, therefore, presents the available preclinical data for this compound alongside the well-documented therapeutic indices of the selected conventional drugs, highlighting the need for further investigation into this compound's quantitative therapeutic potential.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. While specific IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values for this compound are not yet available in published literature, this section provides representative data for established anticancer drugs to serve as a benchmark for future studies.

DrugCancer Cell LineIC50 (µM)Animal ModelLD50 (mg/kg)Therapeutic Index (TI)
This compound Data not availableData not availableData not availableData not availableNot Established
Doxorubicin Murine Lymphoma (L1210)~0.48 (effective dose for 50% inhibition of metastatic growth)Murine metastatic model~10.5 (Sprague-Dawley rats)~1.8 - 4.2 (formulation dependent)
Cisplatin Murine Leukemia (P388)Data not availableBDF1 mice~10-16 (depending on administration)Narrow
Paclitaxel --Mice~37 (commercial formulation)Narrow

Note: The therapeutic index for anticancer drugs is often narrow, and the values presented can vary significantly based on the cancer type, drug formulation, and experimental model.

Experimental Protocols

Standardized protocols are crucial for the accurate determination of a drug's therapeutic index. The following methodologies are widely accepted for assessing in vitro cytotoxicity and in vivo acute toxicity.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_drug Add drug dilutions to cells cell_seeding->add_drug drug_prep Prepare serial dilutions of drug drug_prep->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 using the MTT assay.

In Vivo Acute Toxicity Study: LD50 Determination

The median lethal dose (LD50) is determined through in vivo studies, typically following guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity - Up-and-Down Procedure).

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used and acclimatized to the laboratory conditions.

  • Dose Administration: The test substance is administered, usually via oral gavage, in a stepwise manner. The starting dose is selected based on available data.

  • Observation: Animals are observed for signs of toxicity and mortality at specified intervals for at least 14 days.

  • Dose Adjustment (Up-and-Down Procedure): The dose for the next animal is increased or decreased depending on the outcome (survival or death) of the previously dosed animal.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the observed mortality at different dose levels.

OECD_Toxicity_Workflow cluster_planning Study Planning cluster_dosing Dosing & Observation cluster_decision Decision Making cluster_analysis Data Analysis info_gathering Gather existing data on test substance select_guideline Select appropriate OECD guideline (e.g., 423, 425) info_gathering->select_guideline select_dose Select starting dose select_guideline->select_dose dose_animal Dose first animal select_dose->dose_animal observe_animal Observe for toxicity/mortality (up to 14 days) dose_animal->observe_animal outcome Outcome? observe_animal->outcome next_dose Determine next dose (higher, lower, or stop) outcome->next_dose Survival outcome->next_dose Death calculate_ld50 Calculate LD50 value outcome->calculate_ld50 Stopping criteria met dose_next Dose next animal next_dose->dose_next dose_next->observe_animal classify Classify substance toxicity calculate_ld50->classify

Caption: Workflow for LD50 determination using OECD guidelines.

Signaling Pathways

Understanding the molecular mechanisms by which anticancer drugs exert their effects is paramount for drug development. While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests an induction of apoptosis. For comparison, the well-characterized pathways affected by established anticancer drugs are also presented.

This compound and the Apoptotic Pathway

Emerging research on Rhazyaminine, an alkaloid structurally related to this compound, indicates that it may induce apoptosis in cancer cells. This process is potentially mediated by the downregulation of the anti-apoptotic protein Bcl-2. The Wnt signaling pathway, which is often dysregulated in cancer, has also been implicated as a potential target. Further research is needed to fully elucidate the specific molecular interactions of this compound within the apoptotic cascade.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax/Bak (Pro-apoptotic) Apoptotic_Stimulus->Bax_Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential involvement of this compound in the intrinsic apoptotic pathway.

Key Signaling Pathways in Cancer Targeted by Established Drugs

Many established anticancer drugs function by interfering with fundamental cellular processes and signaling pathways that are critical for cancer cell proliferation and survival. The PI3K/Akt and Ras-MAPK pathways are two of the most frequently dysregulated signaling networks in human cancers and are common targets for therapeutic intervention.

The PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Established_Drugs Established Anticancer Drugs Established_Drugs->PI3K Inhibition Established_Drugs->Akt Inhibition

Caption: Overview of the PI3K/Akt signaling pathway.

The Ras-MAPK Signaling Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Mutations in Ras are common in many cancers, leading to constitutive activation of the pathway. A study on harmine, a compound related to this compound, has suggested its potential to suppress the hyper-activated Ras-MAPK pathway.

Ras_MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors (Proliferation, Differentiation, Survival) ERK->Transcription_Factors Established_Drugs Established Anticancer Drugs Established_Drugs->Raf Inhibition Established_Drugs->MEK Inhibition

Caption: Overview of the Ras-MAPK signaling pathway.

Conclusion and Future Directions

While this compound shows promise as a potential anticancer agent, a comprehensive assessment of its therapeutic index is currently limited by the lack of quantitative data. The established anticancer drugs, Doxorubicin, Cisplatin, and Paclitaxel, are known to have narrow therapeutic indices, a common characteristic of cytotoxic chemotherapy.

Future research on this compound should prioritize the determination of its IC50 values across a panel of cancer cell lines and the establishment of its LD50 through in vivo acute toxicity studies. This will enable the calculation of a therapeutic index and provide a clearer understanding of its safety profile. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways modulated by this compound and to identify its precise molecular targets. This knowledge will be instrumental in guiding its potential development as a novel anticancer therapeutic.

Safety Operating Guide

Navigating the Unknown: A Guide to Safely Handling Novel Chemical Compounds Like Rhazimine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of research and development, scientists frequently synthesize or encounter novel chemical compounds. "Rhazimine," for the purposes of this guide, represents such a compound—one for which specific safety and handling data is not yet established. When faced with an unknown substance, a highly cautious and systematic approach is paramount to ensure the safety of all laboratory personnel and the integrity of the research. This guide provides a procedural framework for the safe handling, use, and disposal of uncharacterized chemical compounds.

I. Guiding Principle: Assume Hazard in the Absence of Data

The foundational principle for handling any novel compound is to treat it as a hazardous substance until proven otherwise.[1] This conservative approach minimizes risk and ensures that all necessary precautions are taken. A thorough risk assessment should be the first step before any handling of the material.[2][3] This involves considering the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the potential for the substance to be toxic, corrosive, flammable, or reactive.[2]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to protect against the unknown hazards of a novel compound like this compound.[4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Level of Protection Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use (Small Quantities) ANSI-approved safety glasses with side shields or splash goggles.[5]Chemically resistant gloves (e.g., nitrile, neoprene). Glove compatibility should be verified if the solvent is known.[5]Standard laboratory coat.[5]Work within a certified chemical fume hood.[1]
Procedures with Splash or Aerosol Risk Chemical splash goggles and a face shield.[6]Double-gloving with chemically resistant gloves.Chemically resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Handling Volatile or Powdered Forms Chemical splash goggles and a face shield.Double-gloving with chemically resistant gloves.Full-body protective suit or coveralls.A NIOSH-approved respirator may be required in addition to a chemical fume hood, depending on the risk assessment.[7]
Emergency Spill Response Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Full-body, chemically resistant suit.Self-contained breathing apparatus (SCBA) may be necessary for large or volatile spills.[8]

III. Operational Plan: From Benchtop to Disposal

A clear and detailed operational plan is crucial for the safe handling of a novel compound. This plan should be communicated to all personnel involved in the project.

Experimental Workflow for Handling this compound

Caption: Workflow for the safe handling of a novel chemical compound.

Step-by-Step Guidance:

  • Preparation:

    • Risk Assessment: Before any work begins, conduct a thorough risk assessment.[2][9] This should identify potential hazards and outline mitigation strategies.

    • Information Gathering: If this compound is a derivative of a known class of compounds, review the Safety Data Sheets (SDS) of related materials to anticipate potential hazards.[10]

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[1]

    • PPE Assembly: Ensure all necessary PPE is readily available and in good condition.[4]

  • Handling:

    • Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[1]

    • Quantity Minimization: Use the smallest practical quantity of the substance to minimize the potential impact of an accident.[1]

    • Labeling: All containers holding this compound, even temporary ones, must be clearly labeled with the compound's name, known hazards (if any), and the date.[11]

  • Decontamination:

    • Surface Cleaning: After each use, thoroughly decontaminate all work surfaces and equipment.[12] A general-purpose laboratory cleaner is often sufficient, but the choice of decontaminant should be based on the known properties of any solvents or reagents used.

    • Contaminated Materials: Any materials used for cleaning, such as paper towels, should be disposed of as hazardous waste.[12]

IV. Disposal Plan: Managing the Waste Stream

Proper waste management is a critical component of laboratory safety and environmental responsibility.[10]

Waste Segregation and Disposal Pathway

Disposal_Pathway cluster_Waste_Generation Waste Generation cluster_Segregation Segregation cluster_Labeling_and_Storage Labeling & Storage cluster_Disposal Disposal A Unused this compound F Liquid Waste Container A->F B Contaminated PPE (gloves, etc.) E Solid Waste Container B->E C Contaminated Labware (pipettes, etc.) G Sharps Container C->G D Cleaning Materials D->E H Label as 'Hazardous Waste' with contents E->H F->H G->H I Store in a designated satellite accumulation area H->I J Arrange for pickup by institutional Environmental Health & Safety I->J

Caption: Segregation and disposal pathway for waste generated from handling this compound.

Disposal Procedures:

  • Treat as Hazardous: All waste streams containing this compound, including unused material, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[11]

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.[13]

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all known components.[14]

  • Institutional Procedures: Follow your institution's specific procedures for the storage and pickup of hazardous waste.[15] Contact your Environmental Health and Safety (EHS) department for guidance.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with novel compounds like this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.